2,3-Difluoro-4-methoxyphenylboronic acid
Description
Properties
IUPAC Name |
(2,3-difluoro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWYFMBSFSTYGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648598 | |
| Record name | (2,3-Difluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170981-41-6 | |
| Record name | (2,3-Difluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Difluoro-4-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide to 2,3-Difluoro-4-methoxyphenylboronic acid
2,3-Difluoro-4-methoxyphenylboronic acid is a specialized organoboron compound that has emerged as a crucial building block in medicinal chemistry, organic synthesis, and materials science.[1] Its strategic functionalization—featuring a difluorinated phenyl ring and a methoxy group—imparts unique electronic and steric properties that researchers leverage to construct complex molecular architectures.[1][2] The presence of fluorine atoms is a well-established strategy for modulating the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity, making this reagent particularly valuable in drug discovery programs.[2][3]
This guide provides a comprehensive overview of 2,3-Difluoro-4-methoxyphenylboronic acid, from its fundamental properties and synthesis to its pivotal role in palladium-catalyzed cross-coupling reactions and its broader applications in scientific innovation.
Compound Identification and Physicochemical Properties
Precise identification and understanding of a reagent's properties are foundational to its successful application in research and development.
Chemical Identity:
-
Systematic Name: (2,3-Difluoro-4-methoxyphenyl)boronic acid
-
Common Synonyms: 2,3-Difluoro-4-methoxybenzeneboronic acid, 4-Borono-2,3-difluoroanisole[1][4]
Physicochemical Data Summary:
| Property | Value | Source(s) |
| Appearance | White to light orange or green powder | [1] |
| Purity | Typically ≥96% | [7] |
| Storage Conditions | 2 - 8 °C or -20°C, often under an inert atmosphere. | [1][6] |
| Predicted Density | ~1.4 g/cm³ | [4] |
| Predicted Boiling Point | ~304.3°C at 760 mmHg | [4] |
| SMILES String | B(C1=C(C(=C(C=C1)OC)F)F)(O)O | [4][8] |
Synthesis of Arylboronic Acids: A Generalized Workflow
While specific manufacturing protocols for 2,3-Difluoro-4-methoxyphenylboronic acid are proprietary, a common and illustrative synthetic route for analogous arylboronic acids involves the lithiation of an aryl halide followed by electrophilic trapping with a borate ester and subsequent hydrolysis.[9][10]
Generalized Synthetic Protocol:
-
Starting Material Preparation: The synthesis typically begins with a suitably substituted aryl halide, in this case, a derivative of 1,2-difluoro-3-methoxybenzene.
-
Lithiation: The aryl halide is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium (n-BuLi), is added dropwise to perform a lithium-halogen exchange, generating a highly reactive aryllithium intermediate.[9]
-
Borylation: A trialkyl borate, most commonly trimethyl borate B(OCH₃)₃, is added to the reaction mixture.[9][10] The nucleophilic aryllithium attacks the electrophilic boron atom, forming a boronic ester intermediate.
-
Hydrolysis: The reaction is quenched with an aqueous acid (e.g., hydrochloric acid). This acidic workup hydrolyzes the boronic ester to yield the final 2,3-Difluoro-4-methoxyphenylboronic acid product.[9][10]
-
Isolation and Purification: The crude product is typically isolated by extraction. Purification can be achieved through recrystallization or column chromatography to yield the final product with high purity.
Caption: Generalized synthetic workflow for arylboronic acids.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 2,3-Difluoro-4-methoxyphenylboronic acid is its use in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures, which are common motifs in pharmaceuticals and functional materials.[11][12]
In this reaction, the organoboron species (the boronic acid) is coupled with an organohalide or triflate in the presence of a palladium catalyst and a base.[12]
The Catalytic Cycle:
The mechanism of the Suzuki reaction involves three key steps:[11][12][13]
-
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R¹-X), inserting itself into the carbon-halogen bond to form a palladium(II) complex.
-
Transmetalation: The boronic acid must first be activated by a base to form a more nucleophilic boronate species.[11] This boronate then transfers its organic group (R²) to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium(II) complex couple and are eliminated as the final product (R¹-R²), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Generic Experimental Protocol for Suzuki Coupling:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 equiv), 2,3-Difluoro-4-methoxyphenylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equiv).
-
Solvent Addition: Add a suitable solvent or solvent mixture (e.g., dioxane/water, toluene/water, or DMF). The use of water is common as it aids in the dissolution of the base and formation of the active boronate species.[13]
-
Reaction Execution: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress using TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography.
Common Suzuki Coupling Reaction Components:
| Component | Examples | Purpose |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Facilitates the C-C bond formation. |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | Stabilizes the Pd catalyst and modulates its reactivity and scope. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the boronic acid for transmetalation.[11][12] |
| Solvent | Toluene, Dioxane, THF, DMF, often with Water | Provides the medium for the reaction. |
Key Applications in Research and Drug Development
The unique structure of 2,3-Difluoro-4-methoxyphenylboronic acid makes it a valuable reagent across several scientific disciplines.
-
Pharmaceutical Development: This compound is a key intermediate in the synthesis of novel therapeutic agents.[1] Boronic acids themselves are a recognized class of pharmacophores, with several FDA-approved drugs like bortezomib (Velcade) containing a boronic acid moiety.[3][14] The difluoro-methoxy substitution pattern on this specific reagent allows medicinal chemists to fine-tune properties such as potency, selectivity, and pharmacokinetics, which is critical in developing targeted therapies for diseases like cancer.[1]
-
Materials Science: The incorporation of fluorinated motifs can significantly enhance material properties.[2] 2,3-Difluoro-4-methoxyphenylboronic acid is used via Suzuki coupling to synthesize advanced polymers and functional coatings. The resulting materials often exhibit improved thermal stability, chemical resistance, and specific dielectric properties, making them suitable for high-performance applications.[1][2]
-
Agrochemicals: The creation of complex organic molecules is essential for developing new pesticides and herbicides. This boronic acid serves as a versatile building block, enabling the efficient synthesis of novel agrochemical candidates.[1]
-
Fluorescent Probes and Bioconjugation: The compound can be incorporated into the design of fluorescent probes for biological imaging.[1] These probes help researchers visualize cellular processes and understand disease mechanisms. Furthermore, its reactivity makes it useful in bioconjugation techniques for linking biomolecules to surfaces or other molecules for diagnostic and therapeutic purposes.[1]
Safety, Handling, and Storage
As with all chemical reagents, proper handling and storage are essential for safety and to maintain the compound's integrity.
-
Safety: Users should consult the Safety Data Sheet (SDS) provided by the supplier. Boronic acids are generally considered irritants. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are required.
-
Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: 2,3-Difluoro-4-methoxyphenylboronic acid should be stored in a tightly sealed container in a cool, dry place, often at refrigerated temperatures (2-8 °C or -20 °C) as recommended by the supplier.[1][6] Storage under an inert atmosphere (e.g., argon or nitrogen) is often advised to prevent potential degradation, as some boronic acids are susceptible to oxidation or dehydration to form boroxines.
Conclusion
2,3-Difluoro-4-methoxyphenylboronic acid (CAS No. 170981-41-6) is more than just a chemical intermediate; it is an enabling tool for innovation. Its value is rooted in its unique structural features, which provide a reliable and versatile handle for introducing difluoro-methoxyphenyl motifs into a wide array of molecules. Primarily through its application in the robust and efficient Suzuki-Miyaura coupling reaction, this reagent plays a critical role in advancing drug discovery, developing next-generation materials, and synthesizing complex organic targets. For researchers and scientists, a thorough understanding of its properties and applications is key to unlocking its full potential in the laboratory and beyond.
References
-
2,3-Difluoro-4-methoxyphenylboronic acid | CAS 170981-41-6 - Chemical-Suppliers.com. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group, Harvard University. [Link]
-
2,3-difluoro-4-methoxybenzeneboronic acid (C7H7BF2O3) - PubChemLite. [Link]
-
The Role of 2,3-Difluoro-4-methoxyphenylboronic Acid in Material Science Innovations - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Suzuki Coupling: The Power of 2-Fluoro-3-methoxyphenylboronic Acid in Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC, PubMed Central. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. [Link]
- US Patent 8,822,730 B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate - Organic Syntheses. [Link]
-
The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - MDPI. [Link]
-
Design and discovery of boronic acid drugs - PubMed. [Link]
-
Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. [Link]
-
Boron chemicals in diagnosis and therapeutics - PMC, PubMed Central. [Link]
-
(4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem, NIH. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Difluoro-4-methoxyphenylboronic acid | CAS 170981-41-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 170981-41-6|(2,3-Difluoro-4-methoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 6. usbio.net [usbio.net]
- 7. chemscene.com [chemscene.com]
- 8. PubChemLite - 2,3-difluoro-4-methoxybenzeneboronic acid (C7H7BF2O3) [pubchemlite.lcsb.uni.lu]
- 9. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 10. sites.pitt.edu [sites.pitt.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,3-Difluoro-4-methoxyphenylboronic acid: Synthesis, Characterization, and Application in Cross-Coupling Chemistry
This technical guide provides a comprehensive overview of 2,3-Difluoro-4-methoxyphenylboronic acid, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural characterization, and key applications of this fluorinated arylboronic acid, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. The insights provided herein are grounded in established chemical principles and analogous transformations reported in the scientific literature.
Introduction: The Strategic Advantage of Fluorinated Arylboronic Acids
Arylboronic acids are indispensable tools in contemporary organic chemistry, most notably for their utility in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1] The incorporation of fluorine atoms into the aryl ring, as seen in 2,3-Difluoro-4-methoxyphenylboronic acid, imparts unique electronic properties that can significantly influence the reactivity and pharmacokinetic profile of target molecules. The strong electron-withdrawing nature of fluorine can enhance the Lewis acidity of the boron center and modulate the nucleophilicity of the aryl group, impacting the kinetics of the Suzuki-Miyaura catalytic cycle.[2] This guide will explore the nuances of handling and utilizing this valuable synthetic building block.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 170981-41-6 | [3][4] |
| Molecular Formula | C₇H₇BF₂O₃ | [3][4] |
| Molecular Weight | 187.94 g/mol | [3][4] |
| Appearance | White to off-white or light orange/green powder | [5] |
| Purity | Typically ≥97% | [5] |
| Predicted Density | ~1.4 g/cm³ | [4] |
| Predicted Boiling Point | ~304.3 °C at 760 mmHg | [4] |
| Storage Conditions | Store at 2-8 °C or -20°C, moisture sensitive | [5][6] |
Synthesis of 2,3-Difluoro-4-methoxyphenylboronic acid
A plausible synthetic route would start from 1,2-difluoro-3-methoxybenzene. The directive effect of the methoxy group and the activating effect of the fluorine atoms would guide the lithiation to the desired position.
Diagram of Proposed Synthetic Pathway
Caption: Proposed synthesis of 2,3-Difluoro-4-methoxyphenylboronic acid.
Exemplary Experimental Protocol (Based on Analogy)
This protocol is adapted from the synthesis of similar fluorinated phenylboronic acids.[7]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1,2-difluoro-3-methoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Boration: In a separate flask, prepare a solution of triisopropyl borate (1.2 eq) in anhydrous THF and cool it to -78 °C. Transfer the lithiated intermediate to the triisopropyl borate solution via cannula, again maintaining a low temperature.
-
Quenching and Hydrolysis: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Cool the mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the desired 2,3-Difluoro-4-methoxyphenylboronic acid.
Structural Characterization
The unambiguous identification of 2,3-Difluoro-4-methoxyphenylboronic acid relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group (a singlet around 3.8-4.0 ppm) and the two aromatic protons. The aromatic protons will appear as doublets or multiplets, with coupling constants influenced by the adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR will display signals for the seven unique carbon atoms. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The carbon attached to the boron atom may show a broad signal.
-
¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring, likely appearing in the range of -110 to -170 ppm (relative to CFCl₃).[8]
-
¹¹B NMR: The boron-11 NMR spectrum should show a broad singlet characteristic of a tricoordinate boronic acid, typically in the range of 27-33 ppm.[9]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The predicted monoisotopic mass is 188.04562 Da.[10]
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for O-H stretching of the boronic acid group (a broad band around 3200-3500 cm⁻¹), C-H stretching of the aromatic and methoxy groups, C=C stretching of the aromatic ring, and strong C-F and B-O stretching vibrations.
Application in Suzuki-Miyaura Cross-Coupling Reactions
2,3-Difluoro-4-methoxyphenylboronic acid is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[5]
Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[11][12] The electron-withdrawing fluorine atoms in 2,3-Difluoro-4-methoxyphenylboronic acid can influence the transmetalation step, which is often rate-limiting. While electron-donating groups on the boronic acid generally accelerate transmetalation, the increased Lewis acidity of the boron in electron-deficient systems can facilitate the formation of the boronate complex with the base, a crucial step for the transfer of the aryl group to the palladium center.[13]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol for Suzuki-Miyaura Coupling
This is a general procedure that can be optimized for specific substrates.[14][15]
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), 2,3-Difluoro-4-methoxyphenylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.
Table of Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Common Choices | Rationale/Causality |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with phosphine ligands (e.g., SPhos, XPhos) | The choice of catalyst and ligand is crucial for reaction efficiency, especially with challenging substrates. Buchwald and Fu-type ligands are often effective for electron-deficient partners.[12][16] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation. The choice of base can significantly impact the yield.[1] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂O | A mixture of an organic solvent and water is common, as water is often necessary for the hydrolysis of intermediates and to dissolve the inorganic base.[17] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to overcome the activation barriers of the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Safety and Handling
2,3-Difluoro-4-methoxyphenylboronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. As with most boronic acids, it is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place.[5]
Conclusion
2,3-Difluoro-4-methoxyphenylboronic acid is a highly valuable and versatile building block for organic synthesis. Its unique electronic properties, conferred by the difluoro and methoxy substituents, make it an attractive component for the synthesis of novel pharmaceuticals and advanced materials. A solid understanding of its synthesis, characterization, and reactivity in cross-coupling reactions, as outlined in this guide, will enable researchers to effectively harness its potential in their synthetic endeavors.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
-
Littke, A. F.; Dai, C.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. J. Am. Chem. Soc.2000 , 122 (17), 4020–4028. [Link]
- Takaoka, Y.; Takaoka, A.; Takaoka, Y. Influence of fluorine substituents on the properties of phenylboronic compounds. J. Fluorine Chem.2018, 213, 1-13.
-
Leadbeater, N. E.; Marco, M. Rapid and Amenable Suzuki Coupling in Water Using Microwave Heating. Org. Lett.2002 , 4 (17), 2973–2976. [Link]
-
Suzuki Coupling Procedure. Rose-Hulman Institute of Technology. [Link]
-
2,3-Difluoro-4-methoxyphenylboronic acid. PubChem. [Link]
-
Carrow, B. P.; Hartwig, J. F. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2011 , 133 (7), 2116–2119. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
2,3-difluoro-4-methoxybenzeneboronic acid (C7H7BF2O3). PubChemLite. [Link]
-
19F Chemical Shifts and Coupling Constants. UCSB NMR Facility. [Link]
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
- Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008, 41 (11), 1461–1473.
- Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002, 58 (48), 9633-9695.
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001, 40 (23), 4544-4568.
- Molander, G. A.; Figueroa, R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates. Aldrichimica Acta2005, 38 (2), 49-55.
- Lennox, A. J. J.; Lloyd-Jones, G. C. The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angew. Chem. Int. Ed.2013, 52 (29), 7362-7370.
- Miyaura, N.; Yamada, K.; Suzuki, A. A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Lett.1979, 20 (36), 3437-3440.
- Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science2016, 352 (6283), 329-332.
-
2,3-Difluoro-4-methoxyphenylboronic acid. Chemical Suppliers. [Link]
- US Patent 8,822,730 B2, Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- CN Patent 103951688A, Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
- Lloyd-Jones, G. C. The Suzuki-Miyaura Coupling: A Personal History from a Mechanistic Perspective. Synlett2014, 25 (11), 1499-1503.
- US Patent 8,822,730B2, Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- Gildner, P. G.; Colacot, T. J. Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Suzuki–Miyaura Cross-Coupling. Organometallics2015, 34 (23), 5497-5508.
- Han, F.-S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chem. Soc. Rev.2013, 42, 5270-5298.
- Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angew. Chem. Int. Ed.2004, 43 (14), 1871-1876.
-
11B NMR Chemical Shifts. San Diego State University. [Link]
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 2,3-Difluoro-4-methoxyphenylboronic acid | CAS 170981-41-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. chemimpex.com [chemimpex.com]
- 6. usbio.net [usbio.net]
- 7. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 10. PubChemLite - 2,3-difluoro-4-methoxybenzeneboronic acid (C7H7BF2O3) [pubchemlite.lcsb.uni.lu]
- 11. rsc.org [rsc.org]
- 12. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. rose-hulman.edu [rose-hulman.edu]
- 15. youtube.com [youtube.com]
- 16. reddit.com [reddit.com]
- 17. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-4-methoxyphenylboronic acid
Abstract
This technical guide provides a comprehensive examination of the core physical and chemical properties of 2,3-Difluoro-4-methoxyphenylboronic acid (CAS No. 170981-41-6). Designed for researchers, medicinal chemists, and process development scientists, this document consolidates known data and presents detailed, field-proven methodologies for empirical characterization. Phenylboronic acids are foundational building blocks in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The unique substitution pattern of this specific reagent—featuring two vicinal fluorine atoms and a methoxy group—imparts distinct electronic and steric properties that influence its reactivity, stability, and solubility. This guide moves beyond a simple data sheet, offering insights into the causality behind its characteristics and providing robust, self-validating protocols for properties where published experimental data is scarce.
Introduction and Molecular Overview
2,3-Difluoro-4-methoxyphenylboronic acid is a key arylboronic acid derivative utilized in the synthesis of complex organic molecules, with significant applications in pharmaceutical and materials science research.[1] The strategic placement of electron-withdrawing fluorine atoms ortho and meta to the boronic acid moiety, combined with an electron-donating methoxy group para, creates a unique electronic environment. This substitution pattern is critical for modulating the compound's reactivity in Suzuki-Miyaura coupling and other transformations, often enhancing reaction efficiency and enabling the synthesis of novel therapeutics and advanced materials.[1]
Understanding the fundamental physical properties of this reagent is paramount for its effective use. Properties such as melting point, solubility, and stability directly impact reaction setup, purification strategies, storage, and formulation development. This guide serves as a central repository for this critical information.
Chemical Identity
| Identifier | Value |
| Compound Name | 2,3-Difluoro-4-methoxyphenylboronic acid |
| Synonyms | 4-borono-2,3-difluoroanisole; 2,3-difluoroanisylboronic acid; 2,3-Difluoro-4-methoxybenzeneboronic acid[1][2] |
| CAS Number | 170981-41-6[2][3] |
| Molecular Formula | C₇H₇BF₂O₃[1][2][3] |
| Molecular Weight | 187.94 g/mol [1][2][3] |
| SMILES | B(C1=C(C(=C(C=C1)OC)F)F)(O)O[2] |
| InChI Key | HIWYFMBSFSTYGU-UHFFFAOYSA-N[3] |
Core Physicochemical Properties
This section details the primary physical characteristics of the compound. Where experimental data is not publicly available, predicted values from validated computational models are provided. Such predictions offer a valuable baseline for experimental design.
| Property | Value / Observation | Source(s) |
| Appearance | White to off-white or light yellow crystalline powder.[1][3][4] | Vendor Data |
| Melting Point | Data not experimentally reported. Isomers such as 3-Fluoro-4-methoxyphenylboronic acid melt at 206-211 °C. The precise melting point is a critical indicator of purity and should be determined empirically (see Protocol 3.1). | Literature |
| Boiling Point | ~304.3 °C at 760 mmHg (Predicted)[2][4] | Computational |
| Density | ~1.35 - 1.4 g/cm³ (Predicted)[2][4] | Computational |
| Flash Point | ~137.9 °C (Predicted)[4] | Computational |
Experimental Characterization Protocols
A cornerstone of scientific integrity is the empirical validation of material properties. The following protocols are designed as self-validating systems for determining the key physical and spectral characteristics of 2,3-Difluoro-4-methoxyphenylboronic acid.
Workflow for Material Characterization
The logical flow for characterizing a new batch of the title compound involves initial identity and purity confirmation, followed by the determination of its key physical properties.
Caption: Standard workflow for the quality control and physical characterization of 2,3-Difluoro-4-methoxyphenylboronic acid.
Protocol for Melting Point Determination
Rationale: The melting point is a fundamental thermodynamic property that serves as a primary indicator of purity. Impurities typically depress and broaden the melting range. This protocol uses a standard digital melting point apparatus for accurate determination.
Methodology:
-
Sample Preparation: Ensure the sample is thoroughly dried to remove residual solvents, as these can artificially depress the melting point. A small amount of the crystalline powder is finely ground.
-
Capillary Loading: A capillary tube is tapped on the sample, forcing a small amount of powder into the open end. The tube is then inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed into the heating block of a calibrated digital melting point apparatus.
-
Measurement:
-
A rapid heating ramp (10-20 °C/min) is used to quickly identify an approximate melting range.
-
A second, fresh sample is prepared. The apparatus is allowed to cool well below the approximate range.
-
The sample is heated to ~20 °C below the approximate melting point. The heating rate is then reduced to a slow ramp (1-2 °C/min) to allow for thermal equilibrium.
-
-
Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). A pure compound should exhibit a sharp melting range of < 2 °C.
Protocol for Purity Assessment by HPLC
Rationale: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile organic compounds. For boronic acids, it's crucial to use conditions that can separate the acid from its common anhydride impurity (boroxine).
Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
-
Gradient: A typical gradient would be 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.
-
Analysis: Inject 5-10 µL of the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Spectral Characterization (NMR & IR)
Rationale: Spectroscopic methods provide unambiguous confirmation of the molecular structure. ¹H, ¹³C, and ¹⁹F NMR are essential for mapping the carbon-hydrogen framework and the unique fluorine environments. IR spectroscopy confirms the presence of key functional groups.
¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube. DMSO-d₆ is often preferred for boronic acids due to better solubility and the ability to observe the exchangeable -OH protons.
-
Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Expected ¹H NMR Features:
-
A singlet for the methoxy (-OCH₃) protons.
-
Aromatic protons exhibiting complex splitting patterns due to H-H and H-F coupling.
-
A broad singlet for the two boronic acid (-B(OH)₂) protons, which may exchange with residual water in the solvent.
-
-
Expected ¹⁹F NMR Features: The two distinct fluorine atoms will appear as doublets (or more complex multiplets) due to F-F and F-H coupling, providing direct evidence of the substitution pattern.[5][6]
-
Expected ¹³C NMR Features: Resonances for the seven unique carbon atoms, with chemical shifts influenced by the attached fluorine and oxygen atoms. Carbon signals will show C-F coupling.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: The analysis can be performed on the solid powder using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Expected Key Vibrational Bands:
-
A very broad O-H stretch from the B(OH)₂ group, typically centered around 3300 cm⁻¹.
-
Aromatic C-H stretches just above 3000 cm⁻¹.
-
C=C aromatic ring stretches in the 1600-1450 cm⁻¹ region.
-
Strong C-F stretches, typically in the 1300-1100 cm⁻¹ region.
-
A strong B-O stretching vibration.
-
Protocol for Quantitative Solubility Profiling
Rationale: Understanding solubility in various organic solvents is critical for reaction design, workup procedures, and crystallization. The shake-flask method, as adapted from OECD Guideline 105, is a robust approach to determine equilibrium solubility.
Methodology:
-
Solvent Selection: Choose a range of solvents relevant to organic synthesis (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, Toluene, Methanol, Water).
-
Equilibration:
-
Add an excess amount of 2,3-Difluoro-4-methoxyphenylboronic acid to a known volume of each solvent in separate vials. The excess solid is necessary to ensure saturation.
-
Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
-
Sample Preparation & Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 24 hours at the same temperature for the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant from each vial using a filtered syringe.
-
Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a pre-calibrated HPLC-UV method (as described in Protocol 3.3).
-
-
Calculation: The solubility is expressed in mg/mL or mol/L.
Caption: Workflow for quantitative solubility determination using the shake-flask method.
Stability and Storage
Chemical Stability: Phenylboronic acids are susceptible to dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium is influenced by temperature, moisture, and the electronic nature of the aryl ring. The electron-withdrawing fluorine atoms on this compound can influence the rate of this process. It is stable under recommended storage conditions.
Recommended Storage: To minimize degradation and maintain purity, 2,3-Difluoro-4-methoxyphenylboronic acid should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[7] Refrigeration at 2-8 °C or freezing at -20 °C is recommended for long-term storage to slow any potential decomposition pathways.[1][7]
Safety and Handling
Hazard Profile:
-
Causes skin irritation (H315).[3]
-
Causes serious eye irritation (H319).[3]
-
May cause respiratory irritation (H335).[3]
Handling Precautions:
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Wash hands thoroughly after handling.
Conclusion
2,3-Difluoro-4-methoxyphenylboronic acid is a valuable synthetic intermediate whose utility is underpinned by its specific physicochemical properties. This guide has summarized the known and predicted characteristics of the compound and, critically, provided robust, detailed protocols for the empirical determination of its melting point, purity, spectral identity, and solubility. By integrating established data with actionable experimental workflows, this document empowers researchers to confidently source, validate, and utilize this important chemical building block in their research and development endeavors.
References
-
Royal Society of Chemistry. (n.d.). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for - A versatile and efficient water-based recyclable catalytic system for the ipso-hydroxylation of arylboronic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H and ¹⁹F NMR spectra of a mixture of the acid (A) and anhydride (B) of meta-CF3 phenylboronic acid. Retrieved from [Link]
-
Chemical-Suppliers.com. (n.d.). 2,3-Difluoro-4-methoxyphenylboronic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,3-difluoro-4-methoxybenzeneboronic acid (C7H7BF2O3). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (4-Methoxyphenyl)boronic acid. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magn Reson Chem. Retrieved from [Link]
-
Natural Products Magnetic Resonance Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0225427). Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Hangzhou Ocean Chemical Co.,Ltd. (n.d.). 2,3-Difluoro-4-Methoxyphenylboronic Acid|170981-41-6. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2,3-Difluoro-4-methoxyphenylboronic acid | CAS 170981-41-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. (2,3-Difluoro-4-methoxyphenyl)boronic acid | 170981-41-6 [sigmaaldrich.com]
- 4. 2,3-Difluoro-4-Methoxyphenylboronic Acid|170981-41-6--Hangzhou Ocean Chemical Co.,Ltd [hzoceanchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. usbio.net [usbio.net]
An In-depth Technical Guide to the Synthesis of 2,3-Difluoro-4-methoxyphenylboronic Acid
Foreword: The Strategic Value of Fluorinated Arylboronic Acids
In the landscape of modern drug discovery and material science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 2,3-Difluoro-4-methoxyphenylboronic acid has emerged as a particularly valuable building block due to this advantageous substitution pattern. Its true utility is realized in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which provides a robust and versatile method for constructing carbon-carbon bonds. This guide offers a comprehensive exploration of the primary synthetic pathways to this key intermediate, grounded in established chemical principles and field-proven methodologies, to empower researchers in their synthetic endeavors.
A Comparative Analysis of Synthetic Methodologies
The synthesis of arylboronic acids is a well-established field, yet the optimal path to a specific, highly functionalized target like 2,3-Difluoro-4-methoxyphenylboronic acid requires careful consideration of factors such as starting material availability, scalability, and functional group tolerance. Two principal strategies dominate the landscape: the classic organometallic approach via lithiation-borylation and the more modern iridium-catalyzed C-H activation.
Table 1: Comparison of Primary Synthetic Routes
| Feature | Lithiation-Borylation via Halogen-Metal Exchange | Iridium-Catalyzed C-H Borylation |
| Starting Material | 1-Bromo-2,3-difluoro-4-methoxybenzene | 1,2-Difluoro-3-methoxybenzene |
| Key Reagents | n-Butyllithium (pyrophoric), Trialkyl borate | [Ir(OMe)COD]₂, Ligand (e.g., dtbpy), B₂pin₂ |
| Typical Conditions | Cryogenic (-78 °C), strictly anhydrous, inert atmosphere | Mild to moderate heating (e.g., 80 °C) |
| Primary Challenge | Handling of pyrophoric and moisture-sensitive reagents | Achieving high regioselectivity |
| Scalability | Well-established for large-scale synthesis | Generally used for discovery/lab scale; catalyst cost can be a factor |
| Atom Economy | Moderate; introduces stoichiometric lithium halide waste | High; C-H bond is directly functionalized |
Deep Dive: Lithiation-Borylation via Halogen-Metal Exchange
This classical and highly reliable method is arguably the most direct and predictable route to 2,3-Difluoro-4-methoxyphenylboronic acid. The strategy hinges on the generation of a potent aryllithium nucleophile from a readily available aryl bromide precursor, which is then trapped with an electrophilic boron source.
The "Why": Mechanistic Rationale
The core of this synthesis is a halogen-metal exchange reaction.[1] This is a kinetically controlled process where the lithium atom of an alkyllithium reagent (typically n-butyllithium, n-BuLi) exchanges with a halogen atom (preferably bromine or iodine) on an aromatic ring.[1][2]
-
Aryllithium Formation: At a cryogenic temperature of -78 °C, n-BuLi is added to a solution of 1-bromo-2,3-difluoro-4-methoxybenzene. The n-BuLi attacks the bromine atom, leading to a rapid exchange that forms the desired 2,3-difluoro-4-methoxyphenyllithium and 1-bromobutane.[3] The extremely low temperature is critical to prevent side reactions, such as the aryllithium intermediate acting as a base to deprotonate the solvent or reacting with the 1-bromobutane byproduct.[4]
-
Electrophilic Trap (Borylation): The highly reactive aryllithium species is then quenched by the addition of a trialkyl borate, such as triisopropyl borate, B(Oi-Pr)₃. The electron-deficient boron atom is readily attacked by the nucleophilic carbon of the aryllithium, forming a tetracoordinate borate complex ("ate" complex).[5][6]
-
Hydrolysis: The final step is an acidic workup. The addition of aqueous acid hydrolyzes the borate ester, cleaving the B-O bonds to yield the final 2,3-Difluoro-4-methoxyphenylboronic acid.[7]
Workflow Diagram: Lithiation-Borylation
Caption: Experimental workflow for the synthesis via lithiation-borylation.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 1-Bromo-2,3-difluoro-4-methoxybenzene | 223.01 | 5.00 g | 22.4 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 9.9 mL | 24.7 | 1.1 |
| Triisopropyl borate | 188.08 | 5.25 g (6.3 mL) | 27.9 | 1.25 |
| 2 M Hydrochloric Acid | - | ~30 mL | - | - |
| Saturated NH₄Cl (aq) | - | 50 mL | - | - |
| Ethyl Acetate | - | 200 mL | - | - |
| Hexanes | - | As needed | - | - |
| Sodium Sulfate (anhydrous) | - | As needed | - | - |
Procedure:
-
Inert Atmosphere Setup: An oven-dried 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet, is assembled and purged with argon.
-
Reagent Preparation: 1-Bromo-2,3-difluoro-4-methoxybenzene (5.00 g, 22.4 mmol) is dissolved in anhydrous THF (100 mL) and transferred to the reaction flask via cannula.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (9.9 mL of a 2.5 M solution in hexanes, 24.7 mmol) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (6.3 mL, 27.9 mmol) is added dropwise over 15 minutes, again maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.
-
Warming: The cooling bath is removed, and the reaction is allowed to slowly warm to room temperature and stirred overnight (approx. 16 hours).
-
Quench and Workup: The flask is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl (50 mL). The mixture is then acidified to a pH of approximately 2 with 2 M HCl.
-
Extraction: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization.[8][9] Dissolve the solid in a minimum amount of hot ethyl acetate and add hexanes until turbidity persists. Cool to room temperature and then to 0 °C to induce crystallization. The pure white crystals are collected by vacuum filtration. Alternatively, an acid-base extraction can be performed by dissolving the crude product in an organic solvent, extracting with aqueous NaOH to form the water-soluble boronate salt, washing the aqueous layer with ether to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid.[10]
Deep Dive: Iridium-Catalyzed C-H Borylation
A more contemporary approach, iridium-catalyzed C-H borylation, offers a highly atom-economical route by directly converting a C-H bond on the aromatic ring to a C-B bond, obviating the need for a pre-installed halide.
The "Why": Mechanistic Rationale
The reaction proceeds through a catalytic cycle that typically involves Ir(III) and Ir(V) intermediates.[11][12]
-
Catalyst Activation: An iridium(I) precatalyst, such as [Ir(OMe)COD]₂, reacts with a bidentate ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy) and the boron source (e.g., bis(pinacolato)diboron, B₂pin₂) to form the active Ir(III) tris(boryl) catalyst.
-
C-H Activation: The aromatic substrate (1,2-difluoro-3-methoxybenzene) coordinates to the iridium center. The catalyst then facilitates the oxidative addition of a C-H bond, forming a transient Ir(V) hydride intermediate.[11][13]
-
Reductive Elimination: The final C-B bond is formed through reductive elimination from the Ir(V) intermediate, releasing the aryl boronate ester product and regenerating an Ir(III) species that can re-enter the catalytic cycle.[14]
Causality of Regioselectivity: The key challenge in this method is controlling which C-H bond is activated. For substituted benzenes, the regioselectivity is primarily governed by sterics.[15] The bulky iridium catalyst will preferentially approach the most accessible, least sterically hindered C-H bond.[16] For 1,2-difluoro-3-methoxybenzene, the C-5 position is the most likely site of borylation, as it is flanked by only one substituent (the C-4 methoxy group) and is para to the C-2 fluorine. Borylation at C-6 would be sterically hindered by the adjacent methoxy group at C-1.
Protocol and Considerations
While a powerful technique, developing a highly regioselective protocol for a specific substrate often requires significant optimization of ligands, solvents, and temperature.[13][17] The general procedure involves heating the arene, boron source, iridium precatalyst, and ligand in an inert solvent like THF or hexane. The product is a boronate ester (e.g., the pinacol ester), which can be hydrolyzed to the boronic acid if desired.
Safety: A Mandate for Handling Pyrophoric Reagents
The lithiation-borylation protocol requires the use of n-butyllithium, a pyrophoric reagent that ignites spontaneously on contact with air or moisture.[18] Strict adherence to safety protocols is not merely recommended; it is mandatory for the well-being of the researcher and their colleagues.
-
Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile gloves) must be worn.[19][20] A face shield is strongly recommended during the transfer of n-BuLi.[20]
-
Inert Atmosphere: All manipulations involving n-BuLi must be performed under an inert atmosphere (argon or nitrogen) using syringe and cannula techniques with oven-dried glassware.[21]
-
Work Area: The reaction must be conducted in a chemical fume hood, clear of all flammable materials and clutter. Ensure an appropriate fire extinguisher (Class D, for combustible metals) and a container of sand are within immediate reach.[20][22]
-
Quenching: Never quench n-BuLi or reactive intermediates with water directly. Use a less reactive quenching agent like isopropanol for residual amounts, followed by a slow addition of water.
-
Contingency: Never work alone when handling pyrophoric reagents. Ensure a colleague is aware of the procedure and knows the location of safety equipment, including the safety shower and eyewash station.[21]
Characterization of the Final Product
Confirmation of the structure and purity of 2,3-Difluoro-4-methoxyphenylboronic acid is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.
Table 2: Expected NMR Spectroscopic Data
| Nucleus | Solvent | Expected Chemical Shifts (δ, ppm) and Multiplicity |
| ¹H NMR | DMSO-d₆ | ~8.0-8.2 (s, 2H, B(OH )₂), ~7.2-7.4 (m, 1H, ArH ), ~6.9-7.1 (m, 1H, ArH ), ~3.9 (s, 3H, OCH ₃) |
| ¹³C NMR | DMSO-d₆ | Resonances will show complex splitting due to C-F coupling. Expect signals for the methoxy carbon (~56 ppm) and six distinct aromatic carbons, with the carbon attached to boron being broad or unobserved. |
| ¹⁹F NMR | DMSO-d₆ | Two distinct resonances in the typical aryl fluoride region, each showing coupling to each other and to adjacent protons. |
| ¹¹B NMR | DMSO-d₆ | A broad singlet around 20-30 ppm, characteristic of a trigonal planar arylboronic acid.[23][24] |
Note: The B(OH)₂ protons are exchangeable and may broaden or disappear upon addition of D₂O.[23]
Application in Synthesis: The Suzuki-Miyaura Coupling
The primary value of 2,3-Difluoro-4-methoxyphenylboronic acid lies in its application as a coupling partner. The Suzuki-Miyaura reaction provides a powerful means to form a C-C bond between the boronic acid and an aryl or vinyl halide/triflate.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[25][26]
This reaction involves three key steps: oxidative addition of a palladium(0) catalyst to an organic halide, transmetalation with a basic-activated boronate species, and reductive elimination to form the new biaryl product and regenerate the palladium(0) catalyst. This powerful transformation underscores the importance of having reliable synthetic access to functionalized building blocks like 2,3-Difluoro-4-methoxyphenylboronic acid.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
EHS Safety. (2024, June 7). nbutyl lithium safety [Video]. YouTube. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Poulten, R. C., et al. (2019). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition, 58(34), 11653-11664. Available at: [Link]
-
ResearchGate. (n.d.). Catalytic cycles of the Ir‐catalysed C−H borylation depicting catalyst regeneration using B2pin2 (blue) and HBpin (red) [Image]. Retrieved from [Link]
-
Oberli, M. A., & Buchwald, S. L. (2012). A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. Organic letters, 14(17), 4606–4609. Available at: [Link]
-
Oberli, M. A., & Buchwald, S. L. (2012). A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. Organic letters, 14(17), 4606–4609. Available at: [Link]
-
Berry, J. (2022, November 1). Iridium-Catalyzed C-H Borylation. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Winkler, R. E., & Winkler, J. D. (1982). Preliminary studies of the mechanism of metal-halogen exchange. The kinetics of reaction of n-butyllithium with substituted bromobenzenes in hexane solution. Journal of the American Chemical Society, 104(21), 5767-5771. Available at: [Link]
-
Royal Society of Chemistry. (2024, June 18). Borylation via iridium catalysed C–H activation: a new concise route to duocarmycin derivatives. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: BUTYL LITHIUM. Retrieved from [Link]
-
J-STAGE. (n.d.). C H Borylation of Arenes: Steric controlled Para selectivity and Application to Molecular Nanocarbons. Retrieved from [Link]
-
Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287–4299. Available at: [Link]
-
Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters. DSpace@MIT. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]
-
Oberli, M. A., & Buchwald, S. L. (2012). A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. Organic letters, 14(17), 4606–4609. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]
-
Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters. Figshare. Retrieved from [Link]
-
ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process?. Retrieved from [Link]
-
Reddit. (2017, December 19). Purification of boronic acids?. r/chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, September 10). nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours?. Retrieved from [Link]
-
Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]
-
Hartwig, J. F. (2011). Regioselectivity of the borylation of alkanes and arenes. Chemical Society Reviews, 40(4), 1992-2002. Available at: [Link]
-
Unnikrishnan, A., & Sunoj, R. B. (2021). Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching. The Journal of organic chemistry, 86(21), 15618–15630. Available at: [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
University of Bristol. (2018, June 23). Lithiation-Borylation Methodology and Its Application in Synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Regioselectivity of the borylation of alkanes and arenes. Retrieved from [Link]
-
ResearchGate. (2025, August 9). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]
-
Siodłak, D., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2053. Available at: [Link]
-
University of Bristol. (n.d.). Lithiation- Borylation in Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
WordPress. (n.d.). Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides. Retrieved from [Link]
-
Leonori, D., & Aggarwal, V. K. (2014). Lithiation–borylation methodology and its application in synthesis. Accounts of chemical research, 47(10), 3174–3183. Available at: [Link]
-
SciSpace. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]
-
Wiley-VCH. (2010, June 1). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Retrieved from [Link]
-
ResearchGate. (2022, August 10). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (4-Methoxyphenyl)boronic acid. PubChem. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. mdpi.com [mdpi.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. researchgate.net [researchgate.net]
- 12. Regioselectivity of the borylation of alkanes and arenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. nj.gov [nj.gov]
- 18. enhs.uark.edu [enhs.uark.edu]
- 19. youtube.com [youtube.com]
- 20. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 22. Yoneda Labs [yonedalabs.com]
- 23. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Suzuki Coupling [organic-chemistry.org]
- 26. mt.com [mt.com]
2,3-Difluoro-4-methoxyphenylboronic acid solubility
An In-depth Technical Guide to the Solubility of 2,3-Difluoro-4-methoxyphenylboronic acid
Authored by: Your Senior Application Scientist
Foreword: Navigating the Data Gap for a Critical Reagent
In the landscape of modern drug discovery and organic synthesis, 2,3-Difluoro-4-methoxyphenylboronic acid has emerged as a pivotal building block. Its unique electronic properties, conferred by the difluoro substitution pattern, make it an invaluable component in the construction of complex molecular architectures, particularly in the development of targeted cancer therapies.[1] However, a critical gap exists in the readily available scientific literature: specific, quantitative solubility data for this compound remains largely unpublished.[2][3] This guide is constructed to bridge that gap. As a Senior Application Scientist, my objective is not merely to present data but to provide a framework for understanding, predicting, and—most importantly—experimentally determining the solubility of this vital reagent. This document is designed for the practicing researcher, scientist, and drug development professional, offering both theoretical grounding and actionable experimental protocols.
Compound Profile: Physicochemical Characteristics
A thorough understanding of a compound's fundamental properties is the bedrock of any solubility study. 2,3-Difluoro-4-methoxyphenylboronic acid is a multifaceted molecule whose behavior in solution is dictated by a combination of factors.
| Property | Value | Source |
| CAS Number | 170981-41-6 | [1][4] |
| Molecular Formula | C₇H₇BF₂O₃ | [1][4] |
| Molecular Weight | 187.94 g/mol | [1][4] |
| Appearance | White to light orange to green powder | [1] |
| Predicted Density | ~1.4 g/cm³ | [4] |
| Predicted Boiling Point | ~304.3 °C at 760 mmHg | [4] |
The presence of two electron-withdrawing fluorine atoms, a methoxy group, and the acidic boronic acid moiety creates a complex interplay of polarity, hydrogen bonding potential, and intermolecular forces that govern its solubility.
The Boronic Acid Solubility Challenge: A Mechanistic Perspective
Boronic acids present a unique challenge in solubility determination due to their propensity to undergo reversible dehydration to form cyclic boroxines (anhydrides).[5][6] This equilibrium is influenced by factors such as solvent, temperature, and the presence of water, and can lead to inconsistencies in solubility measurements. The boroxine form is generally less polar than the corresponding boronic acid, altering its solubility profile.
Caption: Dynamic method for solubility determination.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Accurately weigh a known mass of 2,3-Difluoro-4-methoxyphenylboronic acid into several glass vials.
-
To each vial, add a precise volume or mass of the chosen solvent to create a series of suspensions with known concentrations (e.g., 1, 5, 10, 20, 50 mg/mL).
-
-
Equilibration and Measurement:
-
Place a vial in the transparent bath on a magnetic stirrer and begin stirring.
-
Slowly heat the bath at a controlled rate (e.g., 0.5-1.0 °C/min). A slow rate is crucial for accuracy.
-
Shine a laser pointer or light source through the vial. The suspension will appear cloudy or turbid.
-
Carefully observe the suspension. The clear point (T_clear) is the temperature at which the last solid particle dissolves, and the solution becomes completely transparent. Record this temperature.
-
To ensure accuracy (self-validation), slowly cool the solution. The temperature at which turbidity reappears (the cloud point ) should be very close to the clear point. A large discrepancy may indicate issues with thermal equilibrium or decomposition.
-
Repeat this heating/cooling cycle 2-3 times for each sample to ensure reproducibility.
-
-
Data Analysis:
-
Plot the recorded clear point temperatures (°C or K) against the corresponding concentrations (mole fraction, g/L, or mg/mL).
-
The resulting graph is the solubility curve for 2,3-Difluoro-4-methoxyphenylboronic acid in that specific solvent. From this curve, the solubility at any given temperature within the experimental range can be interpolated.
-
Safety and Handling: A Researcher's Obligation
Proper handling of 2,3-Difluoro-4-methoxyphenylboronic acid is essential for laboratory safety. While a specific, comprehensive SDS for this exact compound is not always provided by all vendors, data from suppliers and analogous compounds provide clear guidance.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. * Precautionary Measures:
-
Use only in a well-ventilated area, preferably a chemical fume hood. [7][8] * Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [7][8] * Avoid breathing dust. [7] * Wash hands thoroughly after handling. [7]* Storage: Store in a cool, dry place with the container tightly closed. [1]Some suppliers recommend refrigerated or -20°C storage for long-term stability. [7][9]
-
Conclusion: Empowering Research Through Foundational Data
While the absence of published quantitative solubility data for 2,3-Difluoro-4-methoxyphenylboronic acid presents a challenge, it does not create a barrier. By understanding the underlying chemical principles of boronic acids, leveraging data from analogous compounds, and employing robust experimental protocols, researchers can confidently determine the solubility parameters necessary for their work. This guide provides the framework to generate this critical data, ensuring the efficient and effective use of this important molecule in the advancement of pharmaceutical development and chemical synthesis.
References
-
2,3-Difluoro-4-methoxyphenylboronic acid | CAS 170981-41-6 | Chemical-Suppliers . Available at: [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents . Journal of Solution Chemistry. Available at: [Link]
-
Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents . Journal of Chemical & Engineering Data. Available at: [Link]
-
(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents . Available at: [Link]
-
Solubility of phenylboronic compounds in water . SciSpace. Available at: [Link]
-
419668 2,3-Difluoro-4-methoxyphenylboronic acid CAS: 170981-41-6 . Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,3-Difluoro-4-methoxyphenylboronic acid | CAS 170981-41-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. usbio.net [usbio.net]
An In-depth Technical Guide to the Stability and Storage of 2,3-Difluoro-4-methoxyphenylboronic acid
Introduction: The Critical Role of a Versatile Building Block
2,3-Difluoro-4-methoxyphenylboronic acid is a key organoboron compound that has gained significant traction in medicinal chemistry and organic synthesis.[1][2] Its utility as a building block in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex organic molecules, which is fundamental in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The unique electronic properties conferred by the difluoro and methoxy substituents enhance its reactivity and selectivity in these synthetic applications.[1] However, the very nature of the boronic acid functional group presents inherent stability challenges that must be thoroughly understood and managed to ensure the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive overview of the stability and optimal storage conditions for 2,3-Difluoro-4-methoxyphenylboronic acid, offering field-proven insights for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 2,3-Difluoro-4-methoxyphenylboronic acid is paramount to appreciating its stability profile.
| Property | Value | Source |
| CAS Number | 170981-41-6 | [3][4] |
| Molecular Formula | C₇H₇BF₂O₃ | [1][4] |
| Molecular Weight | 187.94 g/mol | [1][4] |
| Appearance | White to light orange to green powder/crystal | [1] |
| Purity | Typically ≥97% | [1][3] |
| Storage Temperature | Varies by supplier (Room Temperature, 2-8°C, -20°C) | [1][3][4] |
Intrinsic Stability and Key Degradation Pathways
The stability of 2,3-Difluoro-4-methoxyphenylboronic acid is influenced by several factors, including its chemical structure and the external environment. The electron-withdrawing nature of the two fluorine atoms can impact the acidity and hydrolytic stability of the boronic acid group.[5][6] There are three primary degradation pathways to consider:
Protodeboronation: The Primary Concern
Protodeboronation is a common degradation pathway for arylboronic acids, particularly under aqueous or basic conditions.[7] This reaction involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, leading to the formation of the corresponding arene (1,2-difluoro-4-methoxybenzene) and boric acid. The presence of ortho-fluorine substituents can accelerate protodeboronation.[8]
Anhydride Formation: The Reversible Dimerization/Trimerization
Boronic acids have a propensity to undergo intermolecular dehydration to form boroxines, which are cyclic trimeric anhydrides.[9] This is a reversible process that can be favored by the removal of water. Commercial samples of 2,3-Difluoro-4-methoxyphenylboronic acid often contain varying amounts of its anhydride.[10] While this may affect the apparent molecular weight and solubility, the anhydride can typically be converted back to the boronic acid in the presence of water or during aqueous workups.
Oxidation: A Less Common but Possible Degradation
Oxidative degradation of boronic acids can occur, leading to the formation of the corresponding phenol. This pathway is generally less prevalent than protodeboronation under typical storage conditions but can be initiated by the presence of oxidizing agents or exposure to air and light over extended periods.[11]
Recommended Storage and Handling Protocols
Given the inherent instability of boronic acids, strict adherence to proper storage and handling protocols is crucial to maintain the quality and efficacy of 2,3-Difluoro-4-methoxyphenylboronic acid.
Storage Conditions
There is some variation in the recommended storage temperatures from different suppliers, ranging from ambient to -20°C.[1][3][4] A conservative and highly recommended approach is as follows:
-
Temperature: For long-term storage, maintain at -20°C .[4] For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.[1] Storing at room temperature is generally not recommended for extended periods due to the potential for accelerated degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to atmospheric moisture and oxygen, thereby mitigating hydrolysis and oxidation.
-
Container: Use a tightly sealed, opaque container to protect from moisture and light.
-
Dessication: Store in a desiccator or with a suitable desiccant to further prevent moisture absorption.
Handling Procedures
-
Inert Atmosphere: Whenever possible, handle the compound in a glove box or under a stream of inert gas.
-
Minimize Exposure: Only remove the amount of material needed for immediate use and promptly reseal the container.
-
Avoid Contamination: Use clean, dry spatulas and glassware. Avoid cross-contamination with incompatible reagents, especially strong oxidizing agents and bases.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Stability Testing: A Self-Validating System
Regularly assessing the purity of 2,3-Difluoro-4-methoxyphenylboronic acid is essential, especially for sensitive applications. A robust stability testing protocol provides a self-validating system to ensure the material's integrity.
Accelerated Stability Study Protocol
An accelerated stability study can provide valuable insights into the long-term stability of the compound. This typically involves exposing the material to elevated temperature and humidity for a shorter duration.[12][13]
Objective: To evaluate the stability of 2,3-Difluoro-4-methoxyphenylboronic acid under accelerated conditions to predict its shelf-life under recommended storage conditions.
Materials:
-
2,3-Difluoro-4-methoxyphenylboronic acid (multiple batches if possible)
-
Stability chambers with controlled temperature and humidity
-
Appropriate analytical instrumentation (e.g., HPLC-MS, NMR)
Methodology:
-
Initial Analysis (T=0):
-
Characterize the initial purity and identity of the sample using HPLC-MS and ¹H NMR.
-
Record the initial appearance (color, physical form).
-
-
Sample Preparation and Storage:
-
Aliquot the sample into several vials.
-
Place the vials in stability chambers under the following conditions:
-
40°C / 75% Relative Humidity (RH)
-
25°C / 60% RH
-
5°C (refrigerated)
-
-20°C (frozen)
-
-
-
Time Points for Analysis:
-
Analytical Testing:
-
At each time point, perform the following analyses:
-
Appearance: Note any changes in color or physical state.
-
Purity by HPLC-MS: Quantify the parent compound and any detectable degradation products.
-
¹H NMR: Look for the appearance of signals corresponding to degradation products (e.g., 1,2-difluoro-4-methoxybenzene).
-
-
-
Data Evaluation:
-
Compare the results at each time point to the initial analysis.
-
Determine the rate of degradation under each condition.
-
Use the data from accelerated conditions to extrapolate the expected shelf-life under the recommended storage conditions.
-
Analytical Methodologies
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful technique for assessing purity and identifying degradation products. A reverse-phase method can be employed, but care must be taken to avoid on-column hydrolysis. Using a mobile phase with a high pH can help stabilize boronate esters.[16] LC-MS/MS methods can achieve high sensitivity for quantifying boronic acids.[17][18][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and the detection of impurities. ¹¹B NMR can also be useful for characterizing the boron environment, with boronic acids and their corresponding boroxines showing distinct chemical shifts.[20] ¹⁹F NMR is particularly useful for fluorinated compounds to monitor for any changes in the fluorine environments.
Conclusion: Ensuring Experimental Integrity
The utility of 2,3-Difluoro-4-methoxyphenylboronic acid in modern organic synthesis is undeniable. However, its inherent propensity for degradation through protodeboronation, anhydride formation, and oxidation necessitates a rigorous approach to its storage and handling. By implementing the scientifically grounded protocols outlined in this guide—including storage at sub-zero temperatures under an inert atmosphere and regular stability testing—researchers can ensure the integrity of this critical reagent, leading to more reliable and reproducible scientific outcomes.
References
-
Influence of fluorine substituents on the properties of phenylboronic compounds. (2025). ResearchGate. Retrieved from [Link]
-
Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. (2021). ResearchGate. Retrieved from [Link]
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). National Institutes of Health. Retrieved from [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2011). ACS Publications. Retrieved from [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2025). ResearchGate. Retrieved from [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. (2000). Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
The Role of 2,3-Difluoro-4-methoxyphenylboronic Acid in Material Science Innovations. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
-
Stability Study Protocol. (n.d.). Egyptian Drug Authority. Retrieved from [Link]
-
Quantitation of boronic acids at pg/mL levels of sensitivity. (n.d.). SCIEX. Retrieved from [Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2018). National Institutes of Health. Retrieved from [Link]
-
Annex 10 - ICH. (n.d.). World Health Organization. Retrieved from [Link]
-
DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid. (2011). Comptes Rendus Chimie. Retrieved from [Link]
-
Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination. (n.d.). ResearchGate. Retrieved from [Link]
-
An Introduction to the Accelerated Stability Assessment Program. (2017). European Pharmaceutical Review. Retrieved from [Link]
-
Boronic acid. (n.d.). Wikipedia. Retrieved from [Link]
- Process for the preparation of substituted phenylboronic acids. (n.d.). Google Patents.
-
The influence of ortho-substituents on the properties of phenylboronic acids. (2025). ResearchGate. Retrieved from [Link]
-
Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved from [Link]
-
Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. (2022). ResearchGate. Retrieved from [Link]
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). MDPI. Retrieved from [Link]
-
Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. (2022). MDPI. Retrieved from [Link]
-
A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (2021). Semantic Scholar. Retrieved from [Link]
-
2,3-Difluoro-4-methoxyphenylboronic acid. (n.d.). Chemical-Suppliers.com. Retrieved from [Link]
-
Biodegradation of fluorinated alkyl substances. (2010). PubMed. Retrieved from [Link]
-
Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. (n.d.). Semantic Scholar. Retrieved from [Link]
-
A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (n.d.). Scirp.org. Retrieved from [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). ACS Publications. Retrieved from [Link]
-
Phenylboronic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
11B NMR Chemical Shifts. (n.d.). San Diego State University. Retrieved from [Link]
-
DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid. (2011). Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]
-
HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. (2024). National Institutes of Health. Retrieved from [Link]
-
The Role of 2,3-Difluoro-4-methoxyphenylboronic Acid in Material Science Innovations. (2026). Ningbo Inno Pharmchem Co., Ltd.. Retrieved from [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.). Google Patents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. (2,3-Difluoro-4-methoxyphenyl)boronic acid | 170981-41-6 [sigmaaldrich.com]
- 4. usbio.net [usbio.net]
- 5. researchgate.net [researchgate.net]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. 2,3-Difluoro-4-methoxyphenylboronic acid | CAS 170981-41-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. edaegypt.gov.eg [edaegypt.gov.eg]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. sciex.com [sciex.com]
- 18. [PDF] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor | Semantic Scholar [semanticscholar.org]
- 19. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 20. chemistry.sdsu.edu [chemistry.sdsu.edu]
An In-Depth Technical Guide to 2,3-Difluoro-4-methoxyphenylboronic Acid for Researchers and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
2,3-Difluoro-4-methoxyphenylboronic acid (CAS No. 170981-41-6) has emerged as a pivotal reagent in the synthesis of complex organic molecules, particularly within the pharmaceutical and material science sectors.[1] Its unique electronic properties, stemming from the vicinal fluorine atoms and the methoxy group on the phenyl ring, confer enhanced reactivity and selectivity in palladium-catalyzed cross-coupling reactions.[1] This guide provides an in-depth analysis of this versatile building block, including its commercial availability, key chemical properties, safe handling procedures, and a detailed, field-proven protocol for its application in the synthesis of bioactive molecules.
The strategic placement of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, 2,3-difluoro-4-methoxyphenylboronic acid serves as an invaluable tool for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Its primary utility is realized in the Suzuki-Miyaura coupling reaction, a cornerstone of modern carbon-carbon bond formation.[2]
Commercial Availability and Quality Assessment
Sourcing high-quality 2,3-difluoro-4-methoxyphenylboronic acid is the first critical step in any research or development workflow. A multitude of chemical suppliers offer this reagent, ranging from large, well-established manufacturers to smaller, specialized laboratories.
Table 1: Prominent Commercial Suppliers of 2,3-Difluoro-4-methoxyphenylboronic acid
| Supplier | Purity Specification | Available Documentation | Notes |
| Sigma-Aldrich | ≥97% | Certificate of Analysis (CoA), MSDS | Often available through Synthonix Corporation.[3] |
| Chem-Impex | 97-105% (by titration) | CoA, Safety Data Sheet (SDS), Product Specification | Provides detailed product specifications.[1] |
| TCI Chemicals | >97.0% | Certificate of Analysis, SDS | Also available as "contains varying amounts of Anhydride".[4] |
| BLDpharm | Varies | CoA, Safety Information | Offers cold-chain transportation.[5] |
| AK Scientific, Inc. | Varies | Varies | Listed as a supplier on chemical marketplaces.[6] |
| Capot Chemical Co., Ltd. | Varies | Varies | Listed as a supplier on chemical marketplaces.[6] |
When selecting a supplier, it is imperative for researchers to scrutinize the Certificate of Analysis for purity confirmation (typically via NMR and HPLC) and to ensure the material is free from significant impurities that could interfere with catalytic reactions. Boronic acids are known to form anhydrides (boroxines) upon storage, which can affect reactivity. TCI Chemicals, for instance, explicitly notes that their product may contain varying amounts of the anhydride.[4]
Physicochemical Properties and Safe Handling
A thorough understanding of the compound's properties is essential for its proper storage and handling in a laboratory setting.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 170981-41-6 | [1][6] |
| Molecular Formula | C₇H₇BF₂O₃ | [1][6] |
| Molecular Weight | 187.94 g/mol | [1][6] |
| Appearance | White to light orange to green powder/crystal | [1][4] |
| Purity | Typically >97% | [1][4] |
| Predicted Boiling Point | ~304.3 °C at 760 mmHg | [6] |
| Predicted Density | ~1.4 g/cm³ | [6] |
| Storage Conditions | Store at 2-8 °C, keep in a dark, dry place. | [1][5] |
Safety and Handling Precautions
Based on the Safety Data Sheet for this compound, 2,3-difluoro-4-methoxyphenylboronic acid is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Precautionary measures include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Application in Bioactive Molecule Synthesis: A Case Study in MEK Inhibitors
The utility of 2,3-difluoro-4-methoxyphenylboronic acid is prominently demonstrated in its application as a key building block for the synthesis of potent and selective kinase inhibitors, particularly those targeting the MEK (mitogen-activated protein kinase kinase) pathway. The resulting biaryl and heteroaryl structures are central motifs in numerous drug candidates.
A notable application is in the synthesis of pyrimidine derivatives that act as Bruton's tyrosine kinase (BTK) and other kinase inhibitors. These compounds often feature a core structure where the 2,3-difluoro-4-methoxyphenyl group is coupled to a heterocyclic scaffold.
The following diagram illustrates the logical workflow for the synthesis of a key intermediate in the development of such inhibitors.
Caption: Workflow for Suzuki-Miyaura coupling.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative procedure for the Suzuki-Miyaura coupling of 2,3-difluoro-4-methoxyphenylboronic acid with a substituted aryl halide, adapted from established methodologies for the synthesis of biaryl compounds.[5] This specific protocol is designed to be robust and adaptable for various research applications.
Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl Halide (e.g., 4-bromoacetophenone) (1.0 eq)
-
2,3-Difluoro-4-methoxyphenylboronic acid (1.1-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 eq)
-
Triphenylphosphine (PPh₃) (0.02-0.1 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0-3.0 eq) as a 2M aqueous solution
-
n-Propanol or 1,4-Dioxane
-
Deionized Water
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (for drying)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Nitrogen or Argon inlet
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 eq) and 2,3-difluoro-4-methoxyphenylboronic acid (1.2 eq).
-
Solvent Addition: Add n-propanol (or 1,4-dioxane) to the flask. Stir the mixture for 10-15 minutes at room temperature to dissolve the solids.
-
Reagent Addition: To the stirred solution, add palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and the 2M aqueous sodium carbonate solution (2.5 eq).[5]
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Heating: Heat the reaction mixture to reflux (approximately 80-100 °C) under the inert atmosphere.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Workup - Cooling and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure biaryl product.
The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
2,3-Difluoro-4-methoxyphenylboronic acid is a highly valuable and versatile reagent for the synthesis of complex biaryl and heteroaryl compounds. Its unique electronic properties make it particularly suitable for applications in drug discovery and materials science, where precise control over molecular properties is paramount. By understanding its commercial availability, handling requirements, and the nuances of its application in key reactions like the Suzuki-Miyaura coupling, researchers can effectively leverage this building block to advance their synthetic endeavors. The provided protocol offers a robust starting point for the successful implementation of this reagent in the laboratory.
References
-
2,3-Difluoro-4-methoxyphenylboronic acid | CAS 170981-41-6 | Chemical-Suppliers. (n.d.). Retrieved January 13, 2026, from [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.). Google Patents.
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). J-STAGE. Retrieved January 13, 2026, from [Link]
-
Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 13, 2026, from [Link]
- Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity. (n.d.). Google Patents.
-
Novel process for the preparation of methyl N-{(2S)-1-[(4-{3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-(propan-2-yl)-1H-pyrazol-4-yl}pyrimidin-2-yl)amino] propan-2-yl}carbamate. (2022, July 18). Technical Disclosure Commons. Retrieved January 13, 2026, from [Link]
-
Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
Sources
- 1. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. US10695347B2 - Pyrimidine derivative and use thereof - Google Patents [patents.google.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. US5883254A - Process for making pyrimidine derivatives - Google Patents [patents.google.com]
Technical Guide to the Safe Handling of 2,3-Difluoro-4-methoxyphenylboronic Acid
This document provides a comprehensive safety and handling guide for 2,3-Difluoro-4-methoxyphenylboronic acid, tailored for researchers, scientists, and professionals in drug development. The guidance herein is synthesized from established safety data for the arylboronic acid class of compounds and structurally analogous molecules.
Section 1: Executive Summary & Core Hazard Profile
2,3-Difluoro-4-methoxyphenylboronic acid and its structural analogs are organoboron compounds widely utilized in synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions.[1] While invaluable, this class of reagents necessitates careful handling due to a consistent profile of irritant and potentially harmful properties.
Based on extensive data from analogous fluorinated and methoxy-substituted phenylboronic acids, the primary hazards associated with this compound are:
-
Skin Irritation : Direct contact can lead to redness, itching, and inflammation.[2][3][4][5][6]
-
Serious Eye Irritation : The compound is a significant eye irritant, capable of causing serious damage if contact occurs.[2][3][4][5][6]
-
Respiratory Tract Irritation : Inhalation of the dust can irritate the respiratory system, leading to coughing and discomfort.[2][3][4][5][6]
-
Harmful if Swallowed : Some analogous compounds are classified as harmful upon ingestion.[2][5]
Beyond these immediate hazards, it is critical for researchers to be aware that arylboronic acids as a class have been identified as potentially weakly mutagenic, which may classify them as potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[7] Therefore, minimizing exposure and preventing contamination of final products is of paramount importance.
Section 2: Physicochemical & Toxicological Profile
While specific experimental data for 2,3-Difluoro-4-methoxyphenylboronic acid is not extensively published, the following profile has been established by aggregating data from safety data sheets of closely related structural analogs.
| Property | Data Summary |
| Chemical Formula | C₇H₇BF₂O₃ |
| Molecular Weight | 187.94 g/mol |
| Appearance | Typically an off-white to beige or yellow powder, characteristic of many arylboronic acids.[3] |
| GHS Hazard Classification | Skin Corrosion/Irritation : Category 2 (Causes skin irritation).[2][5][6] Serious Eye Damage/Eye Irritation : Category 2/2A (Causes serious eye irritation).[2][5][6] Specific Target Organ Toxicity (Single Exposure) : Category 3 (May cause respiratory irritation).[2][5][6] Acute Oral Toxicity : Potentially Category 4 (Harmful if swallowed).[2][5] |
| Toxicological Summary | The primary toxicological concerns are its irritant effects on the skin, eyes, and respiratory system upon direct contact or inhalation.[3] Long-term exposure effects have not been thoroughly investigated. Some arylboronic acids are considered weakly mutagenic in microbial assays.[7] |
| Known Incompatibilities | Strong oxidizing agents.[2][8] |
Section 3: Core Scientific Principles for Handling Arylboronic Acids
A nuanced understanding of the chemistry of arylboronic acids is fundamental to their safe handling. Beyond the standard irritant warnings, two chemical properties are of significant practical importance in a research setting.
The Propensity for Boroxime Formation
Arylboronic acids, especially when stored improperly or dried excessively, can undergo dehydration to form a cyclic anhydride known as a boroxine.
-
Causality : This trimerization is a reversible equilibrium reaction. The presence of significant quantities of the boroxine in the starting material can lead to decreased yields and altered reaction kinetics in synthetic applications, such as Suzuki couplings.[9] This occurs because the boroxine may add more slowly to the reaction's catalytic cycle compared to the monomeric boronic acid.[9]
-
Practical Implication : For consistent experimental results and to ensure the reagent's assumed stoichiometry, it is often recommended to recrystallize commercially available boronic acids from water and then dry them carefully before use.[9] This practice helps ensure a high content of the active monomeric form.
Potential as Genotoxic Impurities (PGIs)
In the context of drug development, the control of impurities that may be genotoxic is a critical regulatory requirement.
-
Mechanism & Risk : Recent studies have shown that some arylboronic acids are weakly mutagenic.[7] This raises the possibility that residual, unreacted boronic acid in an API could be classified as a PGI. The best strategy to manage this risk is to ensure the complete removal or decomposition of the boronic acid during downstream processing.[7]
-
Mitigation Strategy : Methods for purging residual arylboronic acids include basic washes, the use of scavenger resins like diethanolaminomethyl polystyrene (DEAM-PS), or deliberate protodeboronation under specific pH and heating conditions to decompose the boronic acid into an innocuous arene.[7]
Section 4: Exposure Controls & Personal Protective Equipment (PPE)
Safe handling is predicated on a multi-layered approach combining engineering controls and appropriate PPE. All operations with 2,3-Difluoro-4-methoxyphenylboronic acid solid or its solutions should be performed within a certified chemical fume hood to minimize inhalation risk.[10]
Engineering Controls
-
Ventilation : A properly functioning chemical fume hood is mandatory. Ensure adequate ventilation to keep airborne concentrations of dust low.[3]
-
Safety Stations : Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on the specific task being performed.
-
Baseline PPE (Required for all operations) :
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use and remove them with care to avoid skin contamination.
-
Eye/Face Protection : Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]
-
Protective Clothing : A standard laboratory coat is required. Wear appropriate protective clothing to prevent skin exposure.[3]
-
-
Task-Specific PPE :
-
Weighing Solid Powder : When handling the powder outside of a sealed glovebox, in addition to baseline PPE, a respirator may be required if dust generation is unavoidable. Use a NIOSH-approved N95 dust mask or equivalent.
-
Transferring Solutions : Baseline PPE is generally sufficient.
-
Large-Scale Operations : For larger quantities, consider supplementing baseline PPE with a face shield and additional protective clothing like an apron.
-
Caption: PPE Selection Workflow for Handling Arylboronic Acids.
Section 5: Emergency Procedures & First Aid
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures Protocol
This protocol is a synthesis of standard recommendations for this chemical class.[2][4][5][11]
-
Inhalation :
-
Skin Contact :
-
Eye Contact :
-
Ingestion :
Accidental Release Measures
-
Small Spill (Solid) :
-
Large Spill :
-
Evacuate personnel from the immediate area.
-
Do not let the product enter drains or waterways.
-
Contain the spill and collect the material as described for a small spill.
-
Fire-Fighting Measures
-
Extinguishing Media : Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5][11]
-
Specific Hazards : Thermal decomposition can release irritating and toxic gases, including carbon oxides, boron oxides, and hydrogen fluoride.[5]
-
Firefighter Protection : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][13]
Caption: Decision Workflow for Emergency Response.
Section 6: Handling & Storage Protocols
Proper handling and storage are essential to maintain the chemical's integrity and ensure laboratory safety.
Safe Handling Practices
-
General Hygiene : Wash hands thoroughly after handling and before breaks or meals.[2][3][10] Avoid contact with skin, eyes, and clothing.[3][8] Do not eat, drink, or smoke in the work area.[2][8]
-
Dust Prevention : Minimize dust generation and accumulation during handling.[3]
-
Atmosphere : Handle under an inert atmosphere (e.g., nitrogen or argon) for reactions sensitive to air or moisture.
Storage Conditions
-
Container : Keep the container tightly closed when not in use.[2][3][6][8]
-
Environment : Store in a dry, cool, and well-ventilated place.[2][8] Some suppliers recommend refrigerated storage (Store below 4°C/39°F) to ensure long-term stability and minimize boroxine formation.[3]
-
Segregation : Store away from incompatible materials, particularly strong oxidizing agents.[2][8]
Disposal
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][4][6] Do not release into the environment.[5]
References
-
Title: Material Safety Data Sheet - 2,4-Difluorophenylboronic acid Source: Cole-Parmer URL: [Link]
-
Title: SAFETY DATA SHEET - 4-Fluoro-2-methoxybenzeneboronic acid Source: Fisher Scientific URL: [Link]
-
Title: Material Safety Data Sheet - Phosphoric Acid Source: Greenbook.net URL: [Link]
-
Title: Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs Source: Organic Process Research & Development (via American Chemical Society) URL: [Link]
-
Title: Working with Hazardous Chemicals: A Practical Guide for the Synthesis of N-tert-Butoxycarbonyl-(R)-(-)-2-thienylglycyl-4-chlorophenylmethane Source: Organic Syntheses URL: [Link]
-
Title: Boronic acid Source: Wikipedia URL: [Link]
-
Title: How to Store Boric Acid Source: Lab Alley URL: [Link]
-
Title: 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Source: PubChem URL: [Link]
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. sds.strem.com [sds.strem.com]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. aksci.com [aksci.com]
- 9. orgsyn.org [orgsyn.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. assets.greenbook.net [assets.greenbook.net]
spectroscopic data of 2,3-Difluoro-4-methoxyphenylboronic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-Difluoro-4-methoxyphenylboronic acid
Introduction
2,3-Difluoro-4-methoxyphenylboronic acid, registered under CAS Number 170981-41-6, is a highly functionalized arylboronic acid derivative.[1][2] With a molecular formula of C₇H₇BF₂O₃ and a molecular weight of 187.94 g/mol , this compound serves as a critical building block in modern organic synthesis.[1][2][3] Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where the unique electronic properties conferred by the vicinal fluorine atoms and the methoxy group allow for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4]
The precise structural elucidation of such a reagent is paramount to ensure reaction success, purity of the final product, and reproducibility in research and development. This guide provides a comprehensive technical overview of the expected spectroscopic data for 2,3-Difluoro-4-methoxyphenylboronic acid. While direct, publicly available experimental spectra for this specific compound are not always accessible, this document synthesizes data from analogous structures and first-principle spectroscopic rules to present a robust, predicted dataset. It is designed to equip researchers, scientists, and drug development professionals with the necessary framework to confirm the identity and purity of this valuable synthetic intermediate.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is the foundation for all spectroscopic interpretation. The structure of 2,3-Difluoro-4-methoxyphenylboronic acid, with a systematic numbering scheme for NMR assignments, is presented below.
Caption: Molecular structure of 2,3-Difluoro-4-methoxyphenylboronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all highly informative.
Proton (¹H) NMR Spectroscopy
¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. The aromatic region is expected to show two distinct signals, coupled to each other and to the fluorine atoms.
-
Sample Preparation: Dissolve 5-10 mg of 2,3-Difluoro-4-methoxyphenylboronic acid in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it can exchange with the -OH protons, leading to a more distinct signal.
-
Instrument: Bruker Avance III HD 400 MHz spectrometer (or equivalent).
-
Parameters: Acquire a standard proton spectrum at 298 K. Use a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans are sufficient.
-
Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the solvent residual peak (e.g., DMSO-d₆ at 2.50 ppm).
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.05 | br s | - | 2H | B(OH)₂ |
| ~7.30 | t | J(H,H) ≈ J(H,F) ≈ 8.8 | 1H | H6 |
| ~6.95 | t | J(H,H) ≈ 8.8, J(H,F) ≈ 7.0 | 1H | H5 |
| ~3.88 | s | - | 3H | OCH₃ (C7) |
-
Aromatic Protons (H5, H6): The two aromatic protons, H5 and H6, are ortho to each other, which would typically result in a simple doublet for each. However, the presence of fluorine atoms complicates this. H6 is coupled to H5 (³JHH ≈ 8.8 Hz) and the adjacent fluorine F2 (³JHF ≈ 8.8 Hz), likely resulting in a triplet. H5 is coupled to H6 (³JHH ≈ 8.8 Hz) and the meta fluorine F3 (⁴JHF ≈ 7.0 Hz), also likely appearing as a triplet. The electron-withdrawing nature of the boronic acid group and fluorine at C2 deshields H6 more than H5.
-
Methoxy Protons (C7): The methoxy group protons are expected to appear as a sharp singlet around 3.88 ppm, a typical region for aryl methyl ethers.
-
Boronic Acid Protons: The two protons on the boronic acid hydroxyl groups are acidic and exchangeable. They typically appear as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR, often acquired with proton decoupling, reveals the number of unique carbon environments. The key feature for this molecule will be the large one-bond and two-bond couplings between carbon and fluorine (¹JCF, ²JCF).
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: 100 MHz (for a 400 MHz ¹H instrument).
-
Parameters: Acquire a proton-decoupled spectrum (e.g., zgpg30). Use a spectral width of ~220 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Approximately 1024 scans are typically required for a good signal-to-noise ratio.
-
Processing: Apply a line broadening of 1.0 Hz. Reference the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Assignment |
| ~150.5 | dd | ¹JCF ≈ 245, ²JCF ≈ 15 | C2 |
| ~148.0 | dd | ¹JCF ≈ 250, ²JCF ≈ 14 | C3 |
| ~145.2 | t | ³JCF ≈ 4 | C4 |
| ~125.0 | d | ³JCF ≈ 5 | C6 |
| ~115.8 | (unresolved) | - | C1 (ipso-B) |
| ~113.5 | d | ²JCF ≈ 20 | C5 |
| ~56.5 | s | - | C7 (OCH₃) |
-
Fluorinated Carbons (C2, C3): The carbons directly bonded to fluorine exhibit the largest chemical shifts and show massive ¹JCF coupling constants (typically 240-260 Hz), appearing as a doublet of doublets due to coupling to both F2 and F3.
-
ipso-Carbons (C1, C4): The carbon attached to the boron (C1) is often broad and may have a lower intensity. C4, attached to the methoxy group, is also significantly downfield.
-
Protonated Carbons (C5, C6): These carbons show smaller two-bond (²JCF) and three-bond (³JCF) couplings to the fluorine atoms, which aids in their assignment. C6 is expected to be further downfield than C5 due to the influence of the adjacent boronic acid group.
-
Methoxy Carbon (C7): A characteristic signal for the methoxy carbon appears around 56.5 ppm.
Fluorine-19 (¹⁹F) NMR Spectroscopy
¹⁹F NMR is extremely sensitive and provides a clean spectrum with a wide chemical shift range, making it excellent for identifying fluorinated compounds.
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: 376 MHz (for a 400 MHz ¹H instrument).
-
Parameters: Acquire a proton-decoupled ¹⁹F spectrum. A reference standard like CFCl₃ (0 ppm) is used, although modern instruments can reference internally.
-
Processing: Standard Fourier transform and phasing.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -135.0 | d | ³JFF ≈ 20 | F2 |
| ~ -140.0 | d | ³JFF ≈ 20 | F3 |
-
The chemical shifts for aryl fluorides typically fall within the -100 to -170 ppm range relative to CFCl₃.[5][6]
-
The two fluorine atoms are in different environments and will appear as two distinct signals.
-
The key diagnostic feature is the three-bond F-F coupling (³JFF) between the adjacent F2 and F3 atoms, which will split each signal into a doublet with a coupling constant of approximately 20 Hz. Further coupling to aromatic protons may result in more complex multiplets (e.g., doublet of triplets).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
-
Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a UATR accessory.
-
Parameters: Collect the spectrum from 4000 to 400 cm⁻¹. Co-add 16 scans at a resolution of 4 cm⁻¹.
-
Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
| Frequency Range (cm⁻¹) | Vibration Type | Intensity |
| 3400 - 3200 | O-H stretch (B(OH)₂) | Broad, Strong |
| ~3080 | Aromatic C-H stretch | Medium |
| 1620, 1580, 1480 | C=C Aromatic ring stretch | Medium-Strong |
| ~1350 | B-O stretch | Strong |
| ~1270 | C-O stretch (Aryl ether) | Strong |
| ~1100 | C-F stretch | Strong |
-
O-H Stretch: A very broad and strong absorption band in the 3400-3200 cm⁻¹ region is the hallmark of the hydrogen-bonded O-H groups of the boronic acid.
-
B-O Stretch: A strong band around 1350 cm⁻¹ is characteristic of the B-O single bond vibration.[7][8]
-
C-O and C-F Stretches: Strong absorptions corresponding to the aryl ether C-O stretch and the C-F bonds are expected in the 1300-1000 cm⁻¹ fingerprint region.
-
Aromatic Region: Multiple sharp peaks between 1620-1480 cm⁻¹ confirm the presence of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).
-
Sample Preparation: Prepare a dilute solution (10-20 ng/mL) of the compound in a suitable solvent like acetonitrile or methanol with 0.1% formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).
-
Instrument: Agilent 6530 Q-TOF LC/MS system (or equivalent).
-
Parameters: Infuse the sample directly or via LC. Acquire spectra in both positive (ESI+) and negative (ESI-) ion modes over a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion and characteristic fragment ions.
| Ion Mode | Predicted m/z | Ion Identity | Interpretation |
| ESI- | 187.04 | [M-H]⁻ | Deprotonated molecular ion |
| ESI- | 169.03 | [M-H-H₂O]⁻ | Loss of water from the boronic acid |
| ESI+ | 189.06 | [M+H]⁺ | Protonated molecular ion |
| ESI+ | 171.05 | [M+H-H₂O]⁺ | Loss of water |
-
Molecular Ion: The primary goal is to observe the molecular ion. In negative mode, this would be [M-H]⁻ at m/z 187.04, while in positive mode, [M+H]⁺ at m/z 189.06 would be expected. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
-
Fragmentation: A characteristic fragmentation pathway for arylboronic acids is the facile loss of a water molecule (18 Da) from the B(OH)₂ group.[9] This dehydration is often observed even under soft ionization conditions.
-
Boron Isotope Pattern: Boron has two main isotopes, ¹¹B (~80%) and ¹⁰B (~20%). This results in a characteristic M+1 peak that is about 25% of the intensity of the corresponding ¹¹B peak for the molecular ion, providing a clear signature for a boron-containing compound.
Integrated Spectroscopic Workflow
Confirming the structure of a molecule is a synergistic process. No single technique is definitive. The logical workflow below illustrates how data from different spectroscopic methods are integrated for unambiguous structure verification.
Caption: Workflow for integrated spectroscopic analysis.
Conclusion
The comprehensive spectroscopic characterization of 2,3-Difluoro-4-methoxyphenylboronic acid relies on the strategic application of NMR, IR, and Mass Spectrometry. The key identifying features are:
-
¹H NMR: Two complex multiplets in the aromatic region and a methoxy singlet.
-
¹³C NMR: Two carbons with very large C-F coupling constants (>240 Hz).
-
¹⁹F NMR: Two doublets around -135 to -140 ppm, showing characteristic ortho F-F coupling (~20 Hz).
-
IR: A broad O-H stretch (~3300 cm⁻¹) and strong B-O (~1350 cm⁻¹) and C-F (~1100 cm⁻¹) absorptions.
-
MS: Correct molecular ion mass with a characteristic loss of water and a distinct boron isotope pattern.
This guide provides the expected data and interpretive logic, serving as an authoritative reference for the validation of this important chemical reagent.
References
-
Chemical-Suppliers. (n.d.). 2,3-Difluoro-4-methoxyphenylboronic acid | CAS 170981-41-6. Retrieved from [Link]
-
PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Sundari, S., Muthuraja, A., & Rajkumar, P. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Molecular Crystals and Liquid Crystals, 744(1), 58-77. Retrieved from [Link]
-
University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Role of 2,3-Difluoro-4-methoxyphenylboronic Acid in Material Science Innovations. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Methoxyphenylboronic acid. Wiley. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]
-
Wang, S., et al. (2023). An Innovative Strategy for Untargeted Mass Spectrometry Data Analysis: Rapid Chemical Profiling of the Medicinal Plant Terminalia chebula Using Ultra-High-Performance Liquid Chromatography Coupled with Q/TOF Mass Spectrometry–Key Ion Diagnostics–Neutral Loss Filtering. Molecules, 28(15), 5837. Retrieved from [Link]
Sources
- 1. 2,3-Difluoro-4-methoxyphenylboronic acid | CAS 170981-41-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. usbio.net [usbio.net]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Methodological & Application
The Strategic Advantage of 2,3-Difluoro-4-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling: A Guide for Advanced Synthesis
Introduction: Unlocking New Chemical Space with Fluorinated Building Blocks
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl scaffolds that are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The judicious selection of the organoboron coupling partner is paramount to the success of this transformation, directly influencing reaction efficiency, substrate scope, and the physicochemical properties of the final product. Among the vast arsenal of available boronic acids, 2,3-Difluoro-4-methoxyphenylboronic acid has emerged as a strategic building block of significant interest to researchers in drug discovery and materials science.[1]
This versatile reagent is distinguished by a unique substitution pattern: two vicinal fluorine atoms and a para-methoxy group on the phenyl ring. This arrangement imparts a confluence of electronic and steric effects that offer distinct advantages in molecular design. The incorporation of fluorine atoms is a well-established strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of bioactive molecules.[2] The electron-withdrawing nature of the fluorine atoms modifies the electronic character of the aromatic ring, while the ortho fluorine introduces specific steric and conformational constraints. Concurrently, the electron-donating methoxy group modulates the ring's electronics in the opposite direction, creating a nuanced electronic environment that can be exploited for selective transformations.
This comprehensive guide provides an in-depth exploration of the application of 2,3-Difluoro-4-methoxyphenylboronic acid in Suzuki-Miyaura coupling. We will delve into the mechanistic rationale behind its reactivity, present detailed, field-proven protocols for its use, offer troubleshooting guidance for common challenges, and highlight its application in the synthesis of complex, high-value molecules.
Mechanistic Insights: The Role of Substituents in Catalytic Efficiency
The success of a Suzuki-Miyaura coupling hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3] The electronic and steric profile of 2,3-Difluoro-4-methoxyphenylboronic acid exerts a significant influence, primarily on the transmetalation step.
dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_RX [label="R¹-Pd(II)Ln-X", fillcolor="#F1F3F4"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_R1R2 [label="R¹-Pd(II)Ln-R²", fillcolor="#F1F3F4"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="R¹-R²", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; BoronicAcid [label="R²-B(OH)₂", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base (e.g., K₂CO₃)", shape=plaintext]; ArylHalide [label="R¹-X", shape=house, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=" Aryl/Vinyl Halide\n(R¹-X)"]; ArylHalide -> OxAdd [style=invis]; OxAdd -> PdII_RX; PdII_RX -> Transmetalation; BoronicAcid -> Transmetalation [label=" Activation"]; Base -> BoronicAcid [style=dashed, arrowhead=none]; Transmetalation -> PdII_R1R2; PdII_R1R2 -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; } Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Impact of Electron-Withdrawing Fluorine Atoms: The two fluorine atoms on the phenyl ring of 2,3-Difluoro-4-methoxyphenylboronic acid are strongly electron-withdrawing. This has several consequences:
-
Slower Transmetalation: Generally, electron-withdrawing groups decrease the nucleophilicity of the aryl group being transferred from the boron to the palladium center, which can slow down the rate-determining transmetalation step.[4]
-
Increased Lewis Acidity: The inductive effect of the fluorine atoms increases the Lewis acidity of the boron atom. This can facilitate the initial interaction with the base to form the more reactive boronate species, which is a crucial prerequisite for transmetalation.[4]
-
Stability Towards Protodeboronation: While electron-deficient boronic acids can be prone to protodeboronation under certain conditions, the presence of ortho-substituents can sometimes sterically hinder this undesired side reaction.
The Role of the ortho-Fluoro Substituent: The fluorine atom at the C2 position introduces significant steric hindrance. This can be a double-edged sword:
-
Challenge: The steric bulk can impede the approach of the boronic acid to the palladium center, further slowing transmetalation. This often necessitates the use of specialized, bulky phosphine ligands on the palladium catalyst to facilitate the reaction.[5]
-
Advantage: In certain contexts, the steric hindrance can lead to higher selectivity in reactions with substrates possessing multiple coupling sites.
The Influence of the para-Methoxy Group: The methoxy group at the C4 position is electron-donating through resonance, which counteracts the inductive withdrawal of the fluorine atoms to some extent. This electronic modulation can help to increase the nucleophilicity of the aryl ring compared to a purely polyfluorinated system, thereby aiding the transmetalation step.
The interplay of these competing electronic and steric factors makes the choice of catalyst, ligand, base, and solvent critically important for achieving high yields and reaction efficiency. For electron-deficient and sterically hindered substrates like 2,3-Difluoro-4-methoxyphenylboronic acid, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos are often required to overcome the higher activation barriers for transmetalation and reductive elimination.[5][6]
Experimental Protocols
The following protocols are designed to provide robust starting points for the Suzuki-Miyaura coupling of 2,3-Difluoro-4-methoxyphenylboronic acid with a range of aryl and heteroaryl halides. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Coupling with Aryl Bromides using a Buchwald Ligand Precatalyst
This protocol is recommended for standard aryl and heteroaryl bromides, employing a modern, highly active palladium precatalyst for reliable results.
dot graph "Protocol_1_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Nodes Start [label="Start: Oven-dried Schlenk flask", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Reagents [label="Add:\n- Aryl Bromide (1.0 equiv)\n- 2,3-Difluoro-4-methoxyphenylboronic acid (1.2 equiv)\n- K₃PO₄ (2.0 equiv)"]; Catalyst [label="Add XPhos Pd G3 (1-3 mol%)"]; Atmosphere [label="Evacuate & backfill with Argon (3x)"]; Solvent [label="Add degassed dioxane/H₂O (10:1)"]; Reaction [label="Heat to 80-100 °C with vigorous stirring"]; Monitor [label="Monitor by TLC or LC-MS"]; Workup [label="Cool, dilute with EtOAc, wash with H₂O & brine"]; Purify [label="Dry, concentrate, and purify via column chromatography"]; End [label="End: Isolated biaryl product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reagents; Reagents -> Catalyst; Catalyst -> Atmosphere; Atmosphere -> Solvent; Solvent -> Reaction; Reaction -> Monitor; Monitor -> Workup; Workup -> Purify; Purify -> End; } Caption: Experimental workflow for the coupling of aryl bromides.
Materials:
-
Aryl bromide (1.0 equiv)
-
2,3-Difluoro-4-methoxyphenylboronic acid (1.2 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
XPhos Pd G3 precatalyst (1-3 mol%)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 2,3-Difluoro-4-methoxyphenylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon three times.
-
Catalyst and Solvent Addition: Under a positive pressure of argon, add the XPhos Pd G3 precatalyst. Then, add degassed 1,4-dioxane and water (typically in a 10:1 ratio) via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with Challenging Aryl Chlorides
Aryl chlorides are less reactive than their bromide counterparts and often require more forcing conditions and a more robust catalytic system.
Materials:
-
Aryl chloride (1.0 equiv)
-
2,3-Difluoro-4-methoxyphenylboronic acid (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos ligand (4 mol%)
-
Anhydrous toluene
-
Degassed deionized water
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add palladium(II) acetate and the SPhos ligand to an oven-dried Schlenk tube. Add anhydrous toluene and stir for 10-15 minutes to allow for catalyst pre-formation.
-
Reagent Addition: Add the aryl chloride, 2,3-Difluoro-4-methoxyphenylboronic acid, and potassium carbonate to the catalyst mixture.
-
Solvent Addition: Add any additional toluene and degassed water (e.g., 4:1 toluene:water) to achieve a final concentration of 0.1-0.2 M with respect to the aryl chloride.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring and Workup: Follow steps 5-7 from Protocol 1.
Data Presentation: Expected Performance and Conditions
While specific yields are highly substrate-dependent, the following table provides a summary of typical conditions and expected outcomes based on couplings with structurally similar fluorinated boronic acids.[6][7]
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield Range |
| Aryl Bromide | Pd₂(dba)₃ / SPhos | K₂CO₃ | Toluene/H₂O | 95-100 | 75-95% |
| Aryl Bromide | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 80-100 | 80-98% |
| Aryl Iodide | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80-90 | 85-99% |
| Aryl Chloride | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100-110 | 60-85% |
| Heteroaryl Bromide | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90-100 | 70-90% |
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. Here are solutions to common issues encountered when using 2,3-Difluoro-4-methoxyphenylboronic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. | 1. Use a fresh, high-quality precatalyst (e.g., G3 or G4 Buchwald precatalysts). Ensure proper inert atmosphere technique. 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 3. Incrementally increase the reaction temperature by 10-20 °C. |
| Protodeboronation | 1. Presence of excess water. 2. Reaction time is too long or temperature is too high. 3. Base is too strong or concentration is too high. | 1. Use anhydrous solvents and a finely powdered, dry base (e.g., KF or anhydrous K₃PO₄). 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Switch to a milder base (e.g., K₂CO₃ or KF). |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Pd(II) precatalyst not fully reduced. | 1. Ensure solvents are thoroughly degassed and maintain a strict inert atmosphere. 2. Use a Pd(0) source like Pd₂(dba)₃ or allow for a pre-stirring period for Pd(II) sources with the phosphine ligand. |
Applications in Drug Discovery and Materials Science
The unique properties of the 2,3-difluoro-4-methoxyphenyl moiety make it a valuable component in the design of novel molecules with enhanced biological activity and material properties.
-
Pharmaceutical Development: This building block is crucial for synthesizing compounds in targeted cancer therapies, where the fluorine atoms can improve metabolic stability and binding to target proteins.[1] The specific substitution pattern can also be used to fine-tune the electronics and conformation of a molecule to optimize its efficacy and selectivity. For instance, it has been incorporated into the synthesis of inhibitors of various kinases and other enzymes implicated in disease.
-
Materials Science: In the field of advanced materials, 2,3-Difluoro-4-methoxyphenylboronic acid is used to create polymers and coatings with improved thermal stability and chemical resistance.[1] The difluorinated methoxy-phenyl unit can be incorporated into conjugated polymer backbones for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it can modulate the electronic properties and morphology of the material.
Conclusion
2,3-Difluoro-4-methoxyphenylboronic acid is a powerful and versatile reagent for the synthesis of complex biaryl structures via the Suzuki-Miyaura coupling. Its unique electronic and steric properties, stemming from the vicinal difluoro and para-methoxy substituents, provide medicinal and materials chemists with a valuable tool for molecular design. While its electron-deficient and sterically hindered nature requires careful selection of reaction conditions—particularly the use of advanced palladium catalysts with bulky, electron-rich ligands—the protocols and insights provided in this guide offer a clear pathway to success. By understanding the mechanistic nuances and employing optimized conditions, researchers can effectively leverage this building block to accelerate the development of next-generation pharmaceuticals and advanced materials.
References
-
Chem-Impex. (n.d.). 2,3-Difluoro-4-methoxyphenylboronic acid. Retrieved from [Link]
-
PubMed. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Retrieved from [Link]
-
RSC Publishing. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]
-
Journal of the American Chemical Society. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
Wordpress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]
-
ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Retrieved from [Link]
-
Graz University of Technology. (n.d.). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Retrieved from [Link]
-
Semantic Scholar. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
PubMed. (2003). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Suzuki Coupling: The Power of 2-Fluoro-3-methoxyphenylboronic Acid in Synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. Retrieved from [Link]
-
ResearchGate. (n.d.). 2,2‐Difluorovinyl Pinacolborane – A New Versatile Reagent for the Suzuki–Miyaura Reaction | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 Suzuki-Miyaura cross coupling reactions of aryl chlorides with.... Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reaction of aryl chlorides with phenylboronic acid. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2,3-Difluoro-4-methoxyphenylboronic Acid in Medicinal Chemistry
Introduction: The Strategic Advantage of Fluorination in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique physicochemical characteristics of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2,3-Difluoro-4-methoxyphenylboronic acid has emerged as a key building block for introducing a uniquely substituted phenyl motif into complex organic molecules, offering a pathway to novel therapeutics with potentially improved efficacy and safety profiles.
The presence of vicinal fluorine atoms on the phenyl ring, combined with a methoxy group at the para-position, imparts a distinct electronic and conformational profile. This substitution pattern can modulate the pKa of nearby functional groups, influence ligand-receptor interactions through orthogonal multipolar interactions, and block sites of metabolism, thereby enhancing drug-like properties. This guide provides an in-depth exploration of the applications of 2,3-Difluoro-4-methoxyphenylboronic acid, with a focus on its utility in the synthesis of kinase inhibitors, supported by detailed experimental protocols.
Core Application: Synthesis of Kinase Inhibitors via Suzuki-Miyaura Coupling
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, the development of small molecule kinase inhibitors remains a focal point of drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is extensively utilized in the synthesis of biaryl and heteroaryl compounds that often form the core scaffolds of kinase inhibitors.[2]
2,3-Difluoro-4-methoxyphenylboronic acid is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the facile introduction of the 2,3-difluoro-4-methoxyphenyl moiety into a variety of heterocyclic systems. This is particularly relevant in the synthesis of inhibitors targeting kinases such as c-Met and Anaplastic Lymphoma Kinase (ALK), where a substituted phenyl group is often a key pharmacophoric element.[3][4][5]
Below is a representative workflow for the synthesis of a novel kinase inhibitor scaffold, illustrating the integration of 2,3-Difluoro-4-methoxyphenylboronic acid.
Caption: Suzuki-Miyaura coupling reaction scheme.
Materials:
-
4-Bromo-thieno[2,3-d]pyrimidine derivative (1.0 equiv)
-
2,3-Difluoro-4-methoxyphenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
Procedure:
-
Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add the 4-bromo-thieno[2,3-d]pyrimidine derivative, 2,3-Difluoro-4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction can also be performed under microwave irradiation for accelerated reaction times.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Rationale for Reagent Choices:
-
Palladium Catalyst (Pd(dppf)Cl₂): This catalyst is widely used for Suzuki-Miyaura couplings due to its high efficiency and functional group tolerance. The dppf ligand provides a good balance of electron-richness and steric bulk to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base (K₂CO₃): The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. Potassium carbonate is a moderately strong base that is effective for this transformation and is compatible with a wide range of functional groups.
-
Solvent System (Dioxane/Water): The mixed solvent system is employed to dissolve both the organic substrates and the inorganic base. Water also plays a role in activating the boronic acid for transmetalation.
Expected Impact of the 2,3-Difluoro-4-methoxy Substituent
The introduction of the 2,3-difluoro-4-methoxyphenyl moiety is anticipated to confer several advantageous properties to the resulting kinase inhibitor.
| Property | Expected Influence of the 2,3-Difluoro-4-methoxy Moiety | Rationale |
| Metabolic Stability | Increased | The strong C-F bonds are resistant to enzymatic cleavage, potentially blocking common sites of oxidative metabolism on the aromatic ring. |
| Lipophilicity | Modulated | The fluorine atoms increase lipophilicity, while the methoxy group can either increase or decrease it depending on the overall molecular context. This allows for fine-tuning of the molecule's solubility and permeability. |
| Binding Affinity | Potentially Enhanced | The fluorine atoms can engage in favorable orthogonal multipolar interactions with amino acid residues in the kinase active site. The methoxy group can act as a hydrogen bond acceptor. |
| Cellular Permeability | Potentially Improved | The increased lipophilicity can enhance passive diffusion across cell membranes, leading to better target engagement in cellular assays. |
Troubleshooting Common Issues in Suzuki-Miyaura Coupling
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient degassing, impure reagents. | Use a fresh batch of catalyst, ensure thorough degassing of solvents and the reaction vessel, and purify starting materials if necessary. |
| Protodeboronation of Boronic Acid | Prolonged reaction time at high temperature, overly basic conditions. | Monitor the reaction closely and stop it once the starting material is consumed. Consider using a milder base or lowering the reaction temperature. |
| Formation of Homocoupled Byproducts | Presence of oxygen, side reactions of the catalyst. | Ensure a strictly inert atmosphere. The choice of ligand can also influence the extent of homocoupling. |
Conclusion
2,3-Difluoro-4-methoxyphenylboronic acid is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its unique substitution pattern offers a strategic advantage in modulating the physicochemical and pharmacological properties of drug candidates. The robust and well-established Suzuki-Miyaura coupling provides a reliable method for incorporating this moiety into a wide range of molecular scaffolds. The protocols and insights provided in this guide are intended to facilitate the successful application of this reagent in drug discovery and development programs.
References
-
Alauddin, M. M., Radaram, B., Rao, Y., Yang, P., & Piwnica-Worms, D. (2019). Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. European Journal of Medicinal Chemistry, 182, 111571. [Link]
-
Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
- Dow AgroSciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S.
- Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Aldrichimica Acta, 42(1), 15-24.
-
The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Grygorenko, O. O., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
-
Tóth, E., et al. (2020). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules, 25(23), 5585. [Link]
-
van der Westhuyzen, R., et al. (2023). Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. ChemRxiv. [Link]
- Dow Agrosciences. (2010). Process for the selective deprotonation and functionalization of 1-fluoro-2-substituted-3-chlorobenzenes.
-
Meanwell, N. A. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
-
Zhao, A., et al. (2011). Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold. Bioorganic & Medicinal Chemistry, 19(13), 3906-18. [Link]
-
Sullivan, I., & Planchard, D. (2016). ALK inhibitors in non-small cell lung cancer: the latest evidence and developments. Therapeutic Advances in Medical Oncology, 8(1), 32–47. [Link]
-
Shaw, A. T., & Engelman, J. A. (2010). ALK Inhibition for Non-Small Cell Lung Cancer: From Discovery to Therapy in Record Time. Cancer Discovery, 1(1), 24-27. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ALK Inhibition for Non-Small Cell Lung Cancer: From Discovery to Therapy in Record Time - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of 2,3-Difluoro-4-methoxyphenylboronic Acid in Modern Organic Synthesis
Abstract
The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity. 2,3-Difluoro-4-methoxyphenylboronic acid has emerged as a particularly valuable building block for this purpose. Its unique electronic and steric profile, characterized by two electron-withdrawing fluorine atoms ortho and meta to the boronic acid moiety and an electron-donating methoxy group, makes it an instrumental reagent in the synthesis of complex organic molecules, especially in the development of targeted therapeutics like kinase inhibitors.[1] This guide provides an in-depth analysis of its application, focusing on the widely utilized Suzuki-Miyaura cross-coupling reaction, and offers detailed protocols, mechanistic insights, and troubleshooting for researchers in organic synthesis and drug development.
Introduction: The Value Proposition of Vicinal Fluorination
2,3-Difluoro-4-methoxyphenylboronic acid is a versatile reagent used to introduce the difluoro-methoxyphenyl moiety into complex molecular architectures.[1] The vicinal (2,3-) difluoro substitution pattern is of particular interest. The two fluorine atoms exert a strong inductive electron-withdrawing effect, which can significantly modulate the pKa of nearby functional groups and influence non-covalent interactions within a protein binding pocket. The ortho-fluorine atom, in particular, can introduce conformational constraints and participate in favorable orthogonal multipolar interactions, while the methoxy group can act as a hydrogen bond acceptor and provide a synthetic handle for further functionalization.
This combination of features makes the 2,3-difluoro-4-methoxyphenyl motif a privileged scaffold in the design of kinase inhibitors and other pharmaceuticals. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer.[2] The ability to precisely introduce this fluorinated building block via robust C-C bond-forming reactions is therefore of critical importance.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura cross-coupling is the premier method for incorporating the 2,3-difluoro-4-methoxyphenyl group.[3][4] This reaction forms a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide/triflate, offering broad functional group tolerance and generally high yields.[5]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The electronic properties of 2,3-Difluoro-4-methoxyphenylboronic acid have a pronounced impact on the transmetalation step.
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; ArX [label="Ar'-X\n(Aryl/Heteroaryl Halide)", fillcolor="#FFFFFF", fontcolor="#202124"]; OA_Complex [label="Ar'-Pd(II)(X)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; Boronic [label="Ar-B(OH)2\n(2,3-F2-4-MeO-Ph)", fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., K3PO4)", fillcolor="#FFFFFF", fontcolor="#202124"]; Boronate [label="[Ar-B(OH)3]⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; TM_Complex [label="Ar'-Pd(II)(Ar)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar'-Ar\n(Biaryl Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OA_Complex [label=" Oxidative\n Addition "]; ArX -> OA_Complex; Base -> Boronate; Boronic -> Boronate; OA_Complex -> TM_Complex [label=" Transmetalation ", color="#EA4335"]; Boronate -> TM_Complex [color="#EA4335"]; TM_Complex -> Pd0 [label=" Reductive\n Elimination ", color="#4285F4"]; TM_Complex -> Product [color="#4285F4"];
// Invisible nodes for alignment {rank=same; ArX; Boronic; Base;} {rank=same; OA_Complex; Boronate;} }
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
The electron-withdrawing nature of the two fluorine atoms decreases the nucleophilicity of the ipso-carbon attached to the boron atom. This can slow down the transmetalation step, which is often rate-limiting.[7] Consequently, reaction conditions must be carefully optimized to overcome this challenge. The choice of a sufficiently strong base is crucial to form the more reactive "ate" complex ([ArB(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium center.[5]
Challenges and Optimization Strategies
When using electron-deficient boronic acids like 2,3-difluoro-4-methoxyphenylboronic acid, several side reactions can occur:
-
Protodeboronation: This is the cleavage of the C–B bond by a proton source, leading to the formation of 1,2-difluoro-3-methoxybenzene and reducing the yield of the desired coupled product. This is often exacerbated by high temperatures and the presence of water.
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl. This is often promoted by the presence of oxygen and certain palladium catalyst systems.[7]
To mitigate these issues and ensure a successful coupling, the following parameters should be carefully considered:
| Parameter | Recommendation & Rationale |
| Palladium Catalyst | For challenging couplings with electron-deficient partners, modern catalysts with electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) are often superior.[7][8] Catalysts like Pd(dppf)Cl₂ or even Pd(OH)₂ can also be effective.[2][9] |
| Base | Strong inorganic bases are generally required. K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ or K₂CO₃, as they more readily form the active boronate species.[9] |
| Solvent | Aprotic polar solvents or solvent/water mixtures are common. Dioxane/H₂O, Toluene/EtOH/H₂O, and DMF are frequently used.[2][8] The solvent system must be able to dissolve both the organic and inorganic reagents. |
| Temperature | While higher temperatures can increase reaction rates, they can also accelerate protodeboronation.[7] The optimal temperature is typically between 65-110 °C and must be determined empirically.[9][10] |
| Inert Atmosphere | Rigorous degassing of the reaction mixture and maintaining an inert atmosphere (Argon or Nitrogen) is critical to prevent catalyst oxidation and minimize homocoupling side products.[11] |
Experimental Protocols
The following protocols are representative methodologies for the Suzuki-Miyaura cross-coupling of 2,3-Difluoro-4-methoxyphenylboronic acid with heterocyclic halides, a common transformation in the synthesis of kinase inhibitors.
Protocol 1: General Coupling with a Heteroaryl Bromide
This protocol is adapted from a general method for the synthesis of biaryl analogs and is suitable for a wide range of substituted bromobenzenes and heteroaryl bromides.[9]
// Workflow steps start [label="Start"]; step1 [label="1. Combine Reagents:\n- Heteroaryl Bromide (1.0 equiv)\n- 2,3-Difluoro-4-methoxyphenylboronic acid (1.2 equiv)\n- K3PO4 (3.0 equiv)\n- In Ethanol/Water (3:1)"]; step2 [label="2. Degas with N2\n for 10-15 min"]; step3 [label="3. Add Catalyst:\n- Pd(OH)2 on Carbon (0.01 equiv)"]; step4 [label="4. Degas with N2\n for 10 min"]; step5 [label="5. Heat Reaction:\n- 65-80 °C for 2-4 h\n- Monitor by TLC/LC-MS"]; step6 [label="6. Work-up:\n- Concentrate to remove EtOH\n- Dilute with H2O\n- Extract with DCM or EtOAc"]; step7 [label="7. Purification:\n- Wash organic layer (brine)\n- Dry (Na2SO4)\n- Concentrate\n- Purify via column chromatography"]; end [label="End: Pure Biaryl Product"];
// Connections start -> step1 -> step2 -> step3 -> step4 -> step5 -> step6 -> step7 -> end; }
Caption: Workflow for Protocol 1.
Materials:
-
Heteroaryl Bromide (1.0 equiv)
-
2,3-Difluoro-4-methoxyphenylboronic acid (1.2-1.5 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Palladium Hydroxide on Carbon (Pd(OH)₂/C, 20 wt. %, ~0.01 equiv Pd)
-
Ethanol (reagent grade)
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen or Argon gas
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the heteroaryl bromide (1.0 equiv), 2,3-Difluoro-4-methoxyphenylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Add a mixture of ethanol and water (e.g., 3:1 v/v, approximately 0.1 M concentration relative to the halide).
-
Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the suspension for 10-15 minutes.
-
Carefully add the Pd(OH)₂/C catalyst to the flask.
-
Degas the mixture for an additional 10 minutes.
-
Heat the reaction mixture to 65-80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed (typically 2-4 hours).
-
Once complete, cool the reaction to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous residue with water and extract the product with DCM or EtOAc (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired biaryl compound.[9]
Protocol 2: Microwave-Assisted Coupling for Accelerated Synthesis
For rapid library synthesis, microwave-assisted protocols can significantly reduce reaction times. This protocol is based on optimized conditions for challenging Suzuki couplings in kinase inhibitor synthesis.[2]
Materials:
-
Heteroaryl Chloride or Bromide (1.0 equiv)
-
2,3-Difluoro-4-methoxyphenylboronic acid (1.5 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Microwave synthesis vials
Procedure:
-
In a microwave vial, combine the heteroaryl halide (1.0 equiv), 2,3-Difluoro-4-methoxyphenylboronic acid (1.5 equiv), Na₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, to achieve a concentration of ~0.2 M).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 100-120 °C for 45-75 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to yield the final product.[2]
Conclusion
2,3-Difluoro-4-methoxyphenylboronic acid is a high-value building block that empowers chemists to access novel chemical space, particularly in the realm of drug discovery. Its successful application hinges on a sound understanding of the Suzuki-Miyaura coupling mechanism and the specific challenges posed by electron-deficient boronic acids. By selecting appropriate state-of-the-art catalysts, optimizing base and solvent conditions, and carefully controlling the reaction environment to minimize side reactions, researchers can effectively leverage this reagent to construct complex, fluorine-containing molecules with high efficiency and predictability. The protocols provided herein serve as a robust starting point for synthetic endeavors utilizing this versatile building block.
References
-
M. A. M., A. d. J., S. S., K. S., & P. S. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1). Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
Wurm, T., & Kappe, C. O. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12436-12453. Available at: [Link]
-
Oakwood Chemical. (n.d.). (2,3-Difluoro-4-methoxyphenyl)boronic acid. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of chemical research, 40(4), 275-286. Available at: [Link]
-
MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]
-
Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Available at: [Link]
-
A-Star Research. (n.d.). 419668 2,3-Difluoro-4-methoxyphenylboronic acid CAS: 170981-41-6. Available at: [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
ACS Publications. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Available at: [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Available at: [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
-
ResearchGate. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Available at: [Link]
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (a) p-methoxyphenylboronic acid,... Available at: [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Available at: [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]
-
MDPI. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Importance of the 2,3-Difluoro-4-methoxyphenyl Moiety
An Application Note and Protocol for the Suzuki-Miyaura Coupling of 2,3-Difluoro-4-methoxyphenylboronic Acid with Aryl Halides
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficiency in constructing carbon-carbon bonds.[1][2][3] Its impact was recognized with the 2010 Nobel Prize in Chemistry.[1][3] Within the vast landscape of this reaction, the coupling of specific, functionally rich substrates is of paramount importance, particularly in the field of drug discovery. The 2,3-difluoro-4-methoxyphenyl moiety has emerged as a privileged scaffold in medicinal chemistry. The strategic placement of fluorine atoms can significantly alter a molecule's electronic properties, enhance metabolic stability, and improve target binding affinity by participating in hydrogen bonds and electrostatic interactions.[4][5] The methoxy group further modulates physicochemical properties like solubility and lipophilicity, which are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7]
This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a detailed protocol and expert insights into the reaction of 2,3-difluoro-4-methoxyphenylboronic acid with various aryl halides, addressing the unique challenges posed by this substrate and outlining robust strategies for its successful implementation in synthesis.
Reaction Mechanism and Key Considerations for a Challenging Substrate
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[2][8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
While the general mechanism is straightforward, the specific structure of 2,3-difluoro-4-methoxyphenylboronic acid introduces distinct challenges that require careful consideration:
-
Steric Hindrance: The presence of a fluorine atom at the ortho position can sterically hinder the transmetalation step, where the organic group is transferred from boron to the palladium center. Low yields are often observed when using ortho-disubstituted arylboronic acids with traditional catalyst systems.[10]
-
Protodeboronation: Arylboronic acids with electron-withdrawing substituents, such as fluorine, are susceptible to a competitive side reaction called protodeboronation, where the C-B bond is cleaved by water or other protic sources, leading to the formation of 1,2-difluoro-3-methoxybenzene and reducing the yield of the desired coupled product.[10][11] This is particularly problematic under aqueous basic conditions.
-
Catalyst Selection: The electronic nature of the boronic acid—influenced by both the electron-withdrawing fluoro groups and the electron-donating methoxy group—necessitates a highly active catalyst system. Modern catalyst systems, especially those employing bulky, electron-rich phosphine ligands, are often required to overcome the hurdles of steric hindrance and achieve efficient coupling, even with less reactive aryl chlorides.[12][13]
Optimized Reaction Parameters
The success of coupling 2,3-difluoro-4-methoxyphenylboronic acid hinges on the judicious selection of the catalyst, ligand, base, and solvent. Below is a summary of recommended starting conditions based on the nature of the aryl halide coupling partner.
| Component | Aryl Iodides / Bromides | Aryl Chlorides / Triflates | Rationale & Expert Insights |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, 2nd/3rd Gen Precatalysts | For more reactive halides, simple palladium sources are often sufficient. For challenging substrates like aryl chlorides, more active precatalysts (e.g., XPhos Pd G3) that rapidly generate the active Pd(0) species are highly recommended to outcompete side reactions.[11][13][14] |
| Ligand | PPh₃, SPhos | XPhos, SPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands (like SPhos and XPhos) are crucial for stabilizing the palladium center, promoting oxidative addition with less reactive chlorides, and facilitating the reductive elimination step.[12][13] |
| Base | K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is often preferred. K₃PO₄ is highly effective.[15] For substrates prone to protodeboronation, using anhydrous conditions with a base like CsF can be beneficial.[10] |
| Solvent | Dioxane/H₂O, Toluene/H₂O (4:1) | Dioxane, Toluene, THF | Aprotic solvents or biphasic systems are standard.[13][15] For particularly sensitive substrates, strictly anhydrous conditions can minimize protodeboronation. |
| Temperature | 80-100 °C | 100-120 °C | Higher temperatures are generally required for the activation of less reactive C-Cl bonds compared to C-Br or C-I bonds.[9][15] |
| Equivalents | 1.2 equiv. Boronic Acid | 1.5 equiv. Boronic Acid | A slight excess of the boronic acid is used to drive the reaction to completion, especially when accounting for potential homocoupling or protodeboronation.[12][13] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with 2,3-difluoro-4-methoxyphenylboronic acid. This can be adapted for other aryl halides by consulting the table above.
Materials and Reagents
-
Aryl Bromide (1.0 equiv.)
-
2,3-Difluoro-4-methoxyphenylboronic acid (1.2 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Reaction Setup & Execution
Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive.
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), 2,3-difluoro-4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In the same vessel, add the palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos ligand (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. An inert atmosphere is critical to prevent the degradation of the Pd(0) catalyst.[9]
-
Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water). The mixture should be thoroughly degassed to protect the catalyst.
-
Heating and Stirring: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][15] Reactions are typically complete within 2-12 hours.[1]
Workup and Purification
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water, followed by a wash with brine (saturated NaCl solution).
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9][15]
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.[9]
Experimental Workflow
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura coupling of 2,3-difluoro-4-methoxyphenylboronic acid with aryl halides is a highly valuable transformation for the synthesis of complex molecules in drug discovery and materials science. While the substrate presents challenges due to steric hindrance and potential protodeboronation, these can be overcome through the careful selection of modern catalyst systems featuring bulky, electron-rich phosphine ligands, appropriate bases, and optimized reaction conditions. The protocols and insights provided in this guide offer a robust framework for achieving high-yielding and reliable outcomes, enabling chemists to effectively incorporate this valuable structural moiety into their synthetic targets.
References
- Benchchem. A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available from: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available from: [Link]
-
Barder, T. E., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available from: [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available from: [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Available from: [Link]
-
Suta, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Cárdenas, D. J., et al. (2015). Suzuki–Miyaura coupling of arylboronic acids to gold(III). Chemical Science. Available from: [Link]
-
Suta, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available from: [Link]
- Benchchem. Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(Difluoromethyl)phenyl)boronic Acid.
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]
-
ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various... Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available from: [Link]
-
Reddit. Your "Go-To", "just couple already", Suzuki conditions?. Available from: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
- Benchchem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]
-
ResearchGate. The role of the methoxy group in approved drugs. Available from: [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 6. drughunter.com [drughunter.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Suzuki Coupling using 2,3-Difluoro-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Boronic Acids in Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[2][3] The versatility of the Suzuki coupling is largely attributed to the stability, low toxicity, and ease of handling of its organoboron reagents, most notably boronic acids.
This application note focuses on a specialized building block, 2,3-Difluoro-4-methoxyphenylboronic acid , and provides a detailed protocol for its use in Suzuki coupling reactions. The strategic incorporation of fluorine atoms and a methoxy group on the phenyl ring imparts unique electronic properties to this reagent.[2] The two electron-withdrawing fluorine atoms can influence the transmetalation step of the catalytic cycle, a critical phase in the reaction mechanism. Understanding the reactivity of this electron-deficient boronic acid is key to optimizing reaction conditions and achieving high yields of desired biaryl products. These fluorinated motifs are of high interest in medicinal chemistry as they can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[2]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (e.g., aryl bromide, iodide, or triflate) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate.[3] The rate of this step is typically influenced by the nature of the leaving group (I > Br > OTf > Cl) and the electronic properties of the organic halide.
-
Transmetalation: This is a crucial step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species. The choice of base is therefore critical and can significantly impact the reaction outcome. For electron-deficient boronic acids like 2,3-Difluoro-4-methoxyphenylboronic acid, this step can be slower compared to their electron-rich counterparts.
-
Reductive Elimination: In the final step, the two organic groups on the palladium complex couple and are eliminated as the desired biaryl product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]
Visualizing the Catalytic Cycle
Caption: A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of 2,3-Difluoro-4-methoxyphenylboronic acid
This protocol is adapted from a published procedure and provides a robust starting point for the coupling of 2,3-Difluoro-4-methoxyphenylboronic acid with an aryl bromide. As with any chemical reaction, optimization of conditions may be necessary for different substrates.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Aryl bromide | Reagent | Various | The electrophilic coupling partner. |
| 2,3-Difluoro-4-methoxyphenylboronic acid | ≥98% | Various | The nucleophilic coupling partner. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Various | Pre-catalyst, forms the active Pd(0) in situ. |
| Potassium carbonate (K₂CO₃) | Anhydrous | Various | The base for the reaction. |
| Ethanol (EtOH) | Anhydrous | Various | Reaction solvent. |
| Deionized water (H₂O) | High purity | N/A | Co-solvent. |
| Round bottom flask or reaction vial | Glassware | N/A | Appropriate size for the reaction scale. |
| Magnetic stir bar | N/A | N/A | For efficient mixing. |
| Condenser | Glassware | N/A | To prevent solvent loss upon heating. |
| Inert gas supply (Argon or Nitrogen) | High purity | N/A | To create an inert atmosphere. |
| Heating mantle or oil bath | Equipment | N/A | For controlled heating. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), 2,3-Difluoro-4-methoxyphenylboronic acid (1.3 equiv.), and potassium carbonate (K₂CO₃, 1.0 equiv.).
-
Add palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.).
-
-
Solvent Addition:
-
Add ethanol and deionized water as the solvent system. A typical ratio is 5:2 ethanol to deionized water. The final concentration of the limiting reagent should be in the range of 0.1-0.5 M.
-
-
Degassing:
-
Seal the flask with a septum and purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes to remove any dissolved oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.
-
-
Reaction:
-
Place the flask in a preheated oil bath or heating mantle and heat the reaction mixture to a suitable temperature, for example, the reflux temperature of the solvent mixture.
-
Stir the reaction mixture vigorously.
-
-
Monitoring:
-
Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired biaryl product.
-
Workflow Visualization
Caption: A flowchart illustrating the general workflow for the Suzuki coupling protocol.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure the palladium source is of good quality. Consider using a pre-catalyst that is more air-stable. |
| Insufficient degassing | Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of inert gas throughout the reaction. | |
| Inappropriate base | For electron-deficient boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ might be required to facilitate transmetalation. | |
| Low reaction temperature | Increase the reaction temperature, but be mindful of potential decomposition of starting materials or products. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Improve degassing procedures. Ensure all reagents and solvents are free of peroxides. |
| Use of a Pd(II) pre-catalyst | The reduction of Pd(II) to Pd(0) can sometimes be accompanied by homocoupling. Using a Pd(0) source directly might mitigate this. | |
| Protodeborylation (Loss of Boronic Acid) | Presence of acidic protons or water | Use anhydrous solvents and ensure the base is not hygroscopic. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) before the reaction. |
Conclusion
2,3-Difluoro-4-methoxyphenylboronic acid is a valuable building block for the synthesis of complex biaryl compounds. While its electron-deficient nature may require some optimization of reaction conditions, particularly the choice of base, the protocol provided here offers a solid foundation for its successful application in Suzuki-Miyaura cross-coupling reactions. By understanding the underlying mechanism and potential pitfalls, researchers can effectively utilize this versatile reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.
References
-
Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
Alchem.Pharmtech. 2,3-DIFLUORO-4-METHOXYPHENYLBORONIC ACID.
-
PMC - NIH. Room-temperature phosphorescent transparent wood.
-
Organic Chemistry Portal. Suzuki Coupling.
-
Encyclopedia.pub. Principles of the Suzuki Coupling Reaction.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling.
-
Chem-Impex. 2,3-Difluoro-4-methoxyphenylboronic acid.
-
Asian Journal of Advanced Basic Sciences. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling.
-
J&K Scientific LLC. Suzuki Cross-Coupling.
-
Andrew G. Myers Research Group. The Suzuki Reaction.
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
-
Benchchem. A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.
-
ResearchGate. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review.
-
Fluorinated Boronic Acids: Key to Next-Gen Pharmaceutical Synthesis.
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
-
Reddit. Diagnosing issues with a failed Suzuki coupling?
Sources
The Strategic Application of 2,3-Difluoro-4-methoxyphenylboronic Acid in the Synthesis of Bioactive Molecules: A Guide for Researchers
Introduction: The Growing Prominence of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists.[1] The unique electronic properties of fluorine—its high electronegativity and small van der Waals radius—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[2][3] Fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate the acidity (pKa) of nearby functional groups, and improve binding affinity to target proteins through favorable electrostatic interactions.[4][5]
Among the vast arsenal of fluorinated building blocks, 2,3-Difluoro-4-methoxyphenylboronic acid has emerged as a particularly valuable reagent.[6][7] Its unique substitution pattern—two vicinal fluorine atoms and a methoxy group—imparts a distinct electronic and steric profile, making it a powerful component in the synthesis of complex bioactive molecules, especially in the realm of kinase inhibitors and other targeted therapies.[8] This application note provides an in-depth guide to the utilization of 2,3-Difluoro-4-methoxyphenylboronic acid, focusing on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[9]
Reagent Profile: 2,3-Difluoro-4-methoxyphenylboronic Acid
A thorough understanding of the starting material is paramount for successful and reproducible synthetic outcomes.
| Property | Value | Source |
| CAS Number | 170981-41-6 | [7] |
| Molecular Formula | C₇H₇BF₂O₃ | [7] |
| Molecular Weight | 187.94 g/mol | [7] |
| Appearance | White to light-colored powder | [7] |
| Storage Conditions | 2 - 8 °C, under an inert atmosphere | [7] |
Handling and Safety Precautions:
2,3-Difluoro-4-methoxyphenylboronic acid is an irritant.[10] It is harmful if swallowed and causes skin and serious eye irritation.[10] It may also cause respiratory irritation.[10] Therefore, it is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid inhalation of dust and prevent contact with skin and eyes.[11] In case of contact, rinse the affected area immediately with copious amounts of water.[11]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a versatile and powerful method for the formation of C(sp²)–C(sp²) bonds, extensively used in the pharmaceutical industry.[1] The reaction involves the palladium-catalyzed coupling of an organoboron species (such as a boronic acid) with an organic halide or triflate in the presence of a base.[1]
Mechanistic Insights: The "Why" Behind the Protocol
A deep understanding of the reaction mechanism is essential for troubleshooting and optimizing reaction conditions. The catalytic cycle of the Suzuki-Miyaura reaction can be broken down into three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the organic halide (Ar¹-X) to form a palladium(II) intermediate. This is often the rate-determining step of the cycle.[1]
-
Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[2][6]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple to form the desired biaryl product (Ar¹-Ar²), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
The Strategic Incorporation of 2,3-Difluoro-4-methoxyphenylboronic Acid in Modern Drug Discovery: Applications and Protocols
For: Researchers, scientists, and drug development professionals.
Introduction: The Fluorine Advantage in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance a molecule's therapeutic potential. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] Strategically placed fluorine atoms can block sites of metabolic oxidation, leading to a longer drug half-life and improved pharmacokinetic profiles.[3] This strategic fluorination is not merely an incremental improvement but a transformative approach in the design of novel therapeutics.
This application note delves into the specific role and utility of a key fluorinated building block: 2,3-Difluoro-4-methoxyphenylboronic acid . We will explore its application in the synthesis of complex pharmaceutical agents, with a focus on its role in constructing kinase inhibitors. Furthermore, this guide will provide detailed protocols for its use in the widely employed Suzuki-Miyaura cross-coupling reaction and discuss the rationale behind its selection in drug design.
2,3-Difluoro-4-methoxyphenylboronic Acid: A Versatile Building Block
2,3-Difluoro-4-methoxyphenylboronic acid (CAS No. 170981-41-6) is a versatile organoborane that has gained significant traction in pharmaceutical development.[1][2][3][4][5] Its utility stems from the combined influence of its structural features: the difluorophenyl ring and the methoxy group, attached to a reactive boronic acid moiety.
The boronic acid group is a key functional handle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds between aromatic rings.[6] This reaction is central to the synthesis of many complex molecules, including numerous approved drugs.
The 2,3-difluoro substitution pattern on the phenyl ring is particularly advantageous. The two fluorine atoms can modulate the electronic properties of the ring, influencing its interactions with biological targets. Moreover, the strong C-F bonds can enhance metabolic stability by preventing enzymatic hydroxylation at those positions. The methoxy group can also play a role in target binding and can influence the overall solubility and electronic nature of the molecule.
Application in Kinase Inhibitor Synthesis: The Case of Filgotinib
A prominent example of the application of a difluoromethoxyphenylboronic acid derivative is in the synthesis of Filgotinib , a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of rheumatoid arthritis.[7][8][9] While the exact boronic acid used in all cited syntheses of Filgotinib is not always explicitly named "2,3-Difluoro-4-methoxyphenylboronic acid," the synthesis consistently involves the Suzuki coupling of a boronic acid derivative to introduce a substituted phenyl ring, a critical step in assembling the final drug molecule.[7][10]
The general synthetic strategy highlights the crucial role of the Suzuki-Miyaura coupling in connecting a boronic acid with a heterocyclic core. This reaction is a powerful tool for medicinal chemists, enabling the efficient construction of the biaryl motifs frequently found in kinase inhibitors.[11][12][13][14]
The kinase family of enzymes is a major focus of modern drug discovery, particularly in oncology and immunology. The development of selective kinase inhibitors often relies on the precise arrangement of aromatic and heterocyclic moieties to achieve potent and specific binding to the ATP-binding site of the target kinase. The use of building blocks like 2,3-Difluoro-4-methoxyphenylboronic acid provides a reliable method for introducing key structural elements that can contribute to this binding and confer desirable drug-like properties.
Data on Physicochemical and Pharmacokinetic Impact
The strategic incorporation of the 2,3-difluoro-4-methoxyphenyl moiety is intended to favorably impact a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While direct, publicly available comparative data for a single compound with and without this specific moiety is scarce, the principles of medicinal chemistry and data from analogous fluorinated compounds provide a strong rationale for its use.
Table 1: The Rationale for Fluorination in Drug Design
| Property | Influence of the 2,3-Difluoro-4-methoxyphenyl Moiety (Inferred) | Reference |
| Metabolic Stability | The strong C-F bonds are resistant to cleavage by metabolic enzymes like Cytochrome P450s, thus blocking potential sites of oxidative metabolism and increasing the compound's half-life. | [3] |
| Binding Affinity | The electronegative fluorine atoms can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in the target protein's binding pocket, potentially increasing potency and selectivity. | [1] |
| Lipophilicity | Fluorine substitution can increase lipophilicity, which can enhance membrane permeability and cell penetration. This needs to be carefully balanced to maintain adequate aqueous solubility. | [5] |
| Bioavailability | By improving metabolic stability and potentially enhancing absorption, the overall oral bioavailability of a drug can be significantly improved. | [15] |
Experimental Protocols
Protocol 1: Representative Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general methodology for the Suzuki-Miyaura coupling of 2,3-Difluoro-4-methoxyphenylboronic acid with an aryl bromide. Reaction conditions should be optimized for specific substrates.
Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.
Materials:
-
2,3-Difluoro-4-methoxyphenylboronic acid
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF, with water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), 2,3-Difluoro-4-methoxyphenylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., a 4:1 mixture of dioxane and water). Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Catalyst Introduction: Add the palladium catalyst (0.01-0.05 equiv) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, typically 2-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Diagram 1: Suzuki-Miyaura Coupling Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Oral Absorption of Middle-to-Large Molecules and Its Improvement, with a Focus on New Modality Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of the Antiviral Agent β-l-3′-Fluoro-2′,3′-Didehydro-2′,3′-Dideoxycytidine in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Catalytic Systems for Reactions Involving 2,3-Difluoro-4-methoxyphenylboronic Acid
Introduction: The Unique Reactivity of 2,3-Difluoro-4-methoxyphenylboronic Acid
2,3-Difluoro-4-methoxyphenylboronic acid is a versatile and increasingly important building block in modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development.[1] Its utility stems from the unique electronic properties conferred by its substitution pattern. The two electron-withdrawing fluorine atoms ortho to the boronic acid moiety significantly modulate the reactivity of the C-B bond, while the para-methoxy group provides an electron-donating counterpoint. This electronic arrangement makes the molecule an interesting substrate for cross-coupling reactions, but also introduces specific challenges that must be addressed through careful selection of the catalytic system.
The primary challenge associated with highly fluorinated arylboronic acids is their susceptibility to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding arene byproduct and reducing the yield of the desired coupled product. This is particularly prevalent under the basic conditions required for many cross-coupling reactions. Consequently, the selection of an optimal catalytic system is paramount to ensure that the rate of the desired cross-coupling reaction significantly outpaces the rate of protodeboronation.
This guide provides detailed application notes and protocols for two of the most critical transformations involving 2,3-Difluoro-4-methoxyphenylboronic acid: the Suzuki-Miyaura C-C bond formation and the Chan-Lam C-N bond formation. The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to successfully and efficiently utilize this valuable synthetic intermediate.
Part 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of biaryl structures.[2][3] For an electron-deficient substrate like 2,3-Difluoro-4-methoxyphenylboronic acid, the catalytic system must be highly active to facilitate rapid transmetalation and reductive elimination, thereby minimizing the residence time of the boronic acid under potentially decomposing basic conditions.
Causality in Catalyst System Selection
-
Palladium Precatalyst: While various palladium sources can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), pre-formed palladium(II) precatalysts complexed with bulky, electron-rich phosphine ligands are often preferred.[4][5] These "precatalysts" readily form the active Pd(0) species in situ and can offer greater air and moisture stability, improving reproducibility.
-
Ligand: The choice of ligand is arguably the most critical parameter. For electron-deficient boronic acids, bulky and electron-rich phosphine ligands are highly effective.[6] These ligands promote the rate-limiting oxidative addition step and stabilize the catalytically active Pd(0) species. Buchwald-type biaryl phosphine ligands such as SPhos and XPhos are excellent choices.
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[5][7] However, strong bases can accelerate protodeboronation. Therefore, a moderately weak base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) often provides the best balance between reaction rate and substrate stability. Anhydrous conditions using bases like K₃PO₄ can be particularly beneficial in minimizing protodeboronation.[6]
-
Solvent: Aprotic polar solvents or mixtures containing water are commonly employed. A mixture of dioxane and water is a robust choice, though toluene/water or DMF/water can also be effective. The aqueous component is essential for dissolving the inorganic base and facilitating the formation of the boronate species required for transmetalation.
Comparative Data for Suzuki-Miyaura Catalytic Systems
| Catalyst/Ligand System | Base | Solvent System | Temperature (°C) | Typical Loading (mol%) | Key Advantages |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene / H₂O | 80-110 | 1-2 | High activity for electron-deficient substrates. |
| Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane / H₂O | 80-110 | 1-2 | Excellent for sterically hindered partners. |
| Pd(PPh₃)₄ | Na₂CO₃ | DMF / H₂O | 90-120 | 2-5 | Readily available but may require higher temperatures. |
| XPhos Pd G3 | K₃PO₄ | THF / H₂O | RT - 80 | 1-3 | Air-stable precatalyst, often allows for lower temperatures. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the coupling of 2,3-Difluoro-4-methoxyphenylboronic acid with an aryl bromide.
Materials:
-
2,3-Difluoro-4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.036 mmol, 3.6 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed Water (1 mL)
Procedure:
-
To a flame-dried Schlenk tube, add 2,3-Difluoro-4-methoxyphenylboronic acid, the aryl bromide, and potassium phosphate.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in anhydrous dioxane.
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Using a syringe, add the catalyst solution to the Schlenk tube, followed by the degassed water.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure biaryl product.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Part 2: Copper-Catalyzed Chan-Lam N-Arylation
The Chan-Lam coupling provides a powerful alternative to palladium-catalyzed methods for forming C-N bonds, offering the advantage of often milder reaction conditions and the use of a more abundant and less expensive metal catalyst (copper).[8][9][10] This reaction is particularly useful for coupling arylboronic acids with N-H containing compounds like imidazoles, anilines, and amides.
Causality in Catalyst System Selection
-
Copper Source: Copper(II) salts are most commonly used, with copper(II) acetate (Cu(OAc)₂) being a frequent and effective choice.[8][9] Copper(II) triflate (Cu(OTf)₂) is another active catalyst.
-
Ligand: While some Chan-Lam couplings can proceed without a ligand, the addition of a nitrogen-based ligand, such as pyridine or a substituted phenanthroline, can significantly improve the reaction yield and scope.[11] These ligands stabilize the copper center and facilitate the catalytic cycle.
-
Base: An organic base like triethylamine (Et₃N) or pyridine is often used. The base serves to deprotonate the N-H nucleophile and can also act as a ligand for the copper catalyst. In some cases, an inorganic base like potassium carbonate may be employed.[11]
-
Solvent: Dichloromethane (DCM) or methanol are common solvents for Chan-Lam reactions.[11] The choice of solvent can be critical and often needs to be optimized for specific substrates.
-
Oxidant: The reaction is typically run open to the air, as molecular oxygen from the atmosphere serves as the terminal oxidant to regenerate the active Cu(II) catalyst from the Cu(I) species formed during the reductive elimination step.[8]
Comparative Data for Chan-Lam Catalytic Systems
| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Key Features |
| Cu(OAc)₂ | Pyridine | Pyridine | DCM | Room Temp. | Classic conditions, often stoichiometric base/ligand. |
| Cu(OTf)₂ | Phenanthroline | K₂CO₃ | Methanol | Room Temp. | Effective for coupling with imidazoles.[11] |
| [Cu(OH)·TMEDA]₂Cl₂ | TMEDA (in complex) | None added | DCM | Room Temp. | Pre-formed active catalyst complex.[11] |
| CuI | None | Et₃N | Toluene | 80-110 | Ligand-free conditions possible for some substrates. |
Experimental Protocol: Chan-Lam N-Arylation with an Imidazole
This protocol provides a general procedure for the N-arylation of an imidazole derivative with 2,3-Difluoro-4-methoxyphenylboronic acid.
Materials:
-
2,3-Difluoro-4-methoxyphenylboronic acid (2.0 mmol, 2.0 equiv)
-
Imidazole derivative (1.0 mmol, 1.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol, 2.0 equiv)
-
Anhydrous Dichloromethane (DCM, 5 mL)
-
4 Å Molecular Sieves (approx. 200 mg)
Procedure:
-
To a round-bottom flask equipped with a stir bar, add the imidazole derivative, 2,3-Difluoro-4-methoxyphenylboronic acid, copper(II) acetate, and molecular sieves.
-
Add anhydrous DCM followed by pyridine.
-
Leave the flask open to the atmosphere (or attach a balloon filled with air or oxygen) and stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and molecular sieves. Wash the pad with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove residual copper salts, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-arylated product.
Mechanism Diagram: Chan-Lam Catalytic Cycle
Caption: Simplified catalytic cycle for the Chan-Lam C-N coupling reaction.
References
- Collman, J. P., et al. (2000). An Efficient Diamine‚Copper Complex-Catalyzed Coupling of Arylboronic Acids with Imidazoles. Organic Letters, 2(9), 1233–1236.
- Komar, M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1).
-
NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]
- Singh, R., et al. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances, 14(12), 8235-8243.
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
- Lete, E., & Sotomayor, N. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- Google Patents. (2013). EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions.
- Wang, Y., et al. (2019). Sustainable Ligand-Free, Palladium-Catalyzed Suzuki–Miyaura Reactions in Water: Insights into the Role of Base. Chemistry – An Asian Journal, 14(24), 4659-4665.
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
- Google Patents. (2014). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- Kargar, S., & Elhamifar, D. (2024). Magnetic Mesoporous Silica Nanocomposite Supported Ionic Liquid/Cu as a Powerful and Highly Stable Catalyst for Chan-Lam Coupling Reaction.
-
Google Patents. (2002). US 2002/0198423 A1. Retrieved from [Link]
- Sharma, S., & De, A. (2021). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Synthesis, 53(05), 841-865.
- Molander, G. A., & Jean-Gérard, L. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 73(15), 5963–5970.
- Google Patents. (2012). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
- Al-Masum, M., & El-Batta, A. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(13), 324-341.
- Google Patents. (2012). EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions.
- Li, J., et al. (2022). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 20(46), 9151-9159.
- Scott, J. S., & Moir, A. J. G. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 9(21), 4745-4759.
-
Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]
- Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic letters, 13(19), 5180–5183.
- Zhang, Y.-Q. (2009). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Journal of Chemical Research, 33(8), 460-461.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457–2483.
- Gök, Y., et al. (2007). New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. Hacettepe University Journal of the Faculty of Pharmacy, 27(1), 1-12.
- Henrion, M., et al. (2020). Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. Beilstein Journal of Organic Chemistry, 16, 2516-2524.
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]
- Zhang, G., et al. (2020). Copper-Catalyzed Electrophilic Amination of Arylboronic Acids with Anthranils: An Access to N-Aryl-2-aminophenones. The Journal of organic chemistry, 85(15), 10222–10231.
- Nasrollahzadeh, M., et al. (2015). Palladium nanoparticles immobilized on EDTA-modified Fe 3 O 4 @SiO 2 nanospheres as an efficient and magnetically separable catalyst for Suzuki and Sonogashira cross-coupling reactions.
- Khan, I., et al. (2022). A copper catalyzed Chan-Lam type N-arylation protocol has been applied to achieve moderate to good yields of N-arylated ferrocenyl 2,4 thiazolidinedione conjugates. Journal of Organometallic Chemistry, 962, 122263.
- Arulselvan, P., et al. (2023). Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. Scientific reports, 13(1), 20211.
Sources
- 1. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2,3-Difluoro-4-methoxyphenylboronic Acid
Welcome to the technical support center for 2,3-Difluoro-4-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. The unique electronic properties conferred by the difluoro and methoxy substituents make this boronic acid a valuable building block in the synthesis of complex molecules for pharmaceuticals and advanced materials.[1] However, these same properties can present specific challenges during reaction optimization.
This document provides in-depth, experience-driven advice in a question-and-answer format to address common issues and streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for 2,3-Difluoro-4-methoxyphenylboronic acid?
A1: Proper storage is critical to maintain the integrity of the reagent. It is recommended to store 2,3-Difluoro-4-methoxyphenylboronic acid at -20°C or between 2-8°C, depending on the supplier's recommendation.[1][2] The compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air, which can lead to degradation and the formation of boroxines (anhydrides).[3] For maximum product recovery, it is good practice to centrifuge the vial before opening the cap.[2] Always handle the compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
Q2: What are the physical properties and typical appearance of this boronic acid?
A2: 2,3-Difluoro-4-methoxyphenylboronic acid is typically a white to light-colored powder or crystalline solid.[1] Its molecular formula is C₇H₇BF₂O₃, with a molecular weight of 187.94 g/mol .[1][2] It may contain varying amounts of the corresponding anhydride (boroxine).
Q3: In which common solvents is 2,3-Difluoro-4-methoxyphenylboronic acid soluble for reaction setup?
A3: It generally exhibits good solubility in polar aprotic solvents commonly used for Suzuki-Miyaura reactions, such as dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF). It also has some solubility in alcohols like ethanol and tert-Butanol, which are often used as co-solvents with water or toluene.[5][6] When preparing your reaction, ensure the boronic acid is fully dissolved before adding other reagents, particularly the palladium catalyst.
General Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis.[7] The following is a general, robust starting protocol for coupling 2,3-Difluoro-4-methoxyphenylboronic acid with an aryl halide. This protocol should be optimized for each specific substrate pairing.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 equiv), 2,3-Difluoro-4-methoxyphenylboronic acid (1.2–1.5 equiv), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0–3.0 equiv), and the palladium catalyst/ligand system (1–5 mol%).[8]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) at least three times to remove oxygen.[8][9]
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, toluene/water) via syringe.[6][9] A typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[9] Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8][9]
Troubleshooting Guide
Problem: Low or No Product Yield
Q4: My Suzuki coupling reaction has a very low yield. What are the primary factors I should investigate?
A4: Low yield is a common issue that can often be resolved by systematically evaluating the core reaction components. The electron-withdrawing nature of the two fluorine atoms on the boronic acid can influence the reaction kinetics, sometimes requiring more carefully selected conditions.[8]
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is crucial. For electron-deficient boronic acids and potentially challenging aryl halides (e.g., chlorides), modern palladacycle precatalysts (like G3 or G4-type) with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often more effective than traditional catalysts like Pd(PPh₃)₄.[9][10][11]
-
Base Selection: The base is not just a proton scavenger; it facilitates the formation of the active boronate species required for transmetalation.[11][12] For electron-deficient boronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective than weaker ones like Na₂CO₃.[10][13] However, excessively strong bases can accelerate side reactions.
-
Solvent System: A mixture of an organic solvent and water (e.g., dioxane/H₂O, toluene/H₂O) is common.[6] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate. Anhydrous conditions can sometimes be used with specific bases like potassium trimethylsilanolate (KOSiMe₃).[14]
-
Temperature: Ensure the reaction is heated sufficiently. While many Suzuki reactions run at 80-100 °C, some challenging couplings may require higher temperatures (e.g., 110 °C or higher in a sealed vessel).[9]
Troubleshooting Flowchart: Diagnosing Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
Problem: Significant Protodeboronation
Q5: I am observing a significant amount of 2,3-difluoroanisole as a byproduct. What causes this and how can I minimize it?
A5: The byproduct you are observing, 2,3-difluoroanisole, results from a side reaction called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. Arylboronic acids with electron-withdrawing groups, such as fluorine atoms, are particularly susceptible to this process.[15][16]
Causes and Solutions:
-
Presence of Water/Proton Source: While water is often a necessary co-solvent, excess water or adventitious protons can promote this side reaction, especially at elevated temperatures.[17]
-
Solution: Use carefully degassed, high-purity solvents. While a certain amount of water is needed, avoid excessive amounts. In some cases, switching to anhydrous conditions with a suitable base may be beneficial.[14]
-
-
Base-Catalyzed Decomposition: The base itself can catalyze the protodeboronation pathway.[17] The rate of this side reaction is highly pH-dependent.
-
Solution: Screen different bases. Sometimes a weaker base like K₂CO₃ or even KF is sufficient for the coupling but minimizes decomposition. The choice is a balance between promoting the desired reaction and suppressing the undesired one.
-
-
Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the extent of protodeboronation.
-
Solution: Use a more active catalyst system that allows the reaction to proceed to completion at a lower temperature or in a shorter time. Monitor the reaction closely and stop it once the starting material is consumed.
-
Problem: Formation of Homocoupled Byproducts
Q6: My crude NMR shows a significant amount of a symmetrical biaryl derived from the homocoupling of 2,3-Difluoro-4-methoxyphenylboronic acid. How can I prevent this?
A6: The formation of a homocoupled dimer, 2,2',3,3'-tetrafluoro-4,4'-dimethoxybiphenyl, is a common side reaction in Suzuki couplings.[7] It is typically mediated by palladium(II) species and is often exacerbated by the presence of oxygen.[18][19]
Causes and Solutions:
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.[9][19]
-
Use of Pd(II) Precatalysts: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), the initial reduction to Pd(0) can sometimes be inefficient, leaving residual Pd(II) to cause homocoupling.[19]
-
Solution: Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern palladacycle precatalyst that rapidly generates the active Pd(0) species can minimize this issue. Alternatively, adding a mild reducing agent can sometimes help suppress homocoupling.[18]
-
-
Stoichiometry: Using a slight excess of the boronic acid is standard, but a large excess can sometimes increase the statistical likelihood of homocoupling.
-
Solution: Use a modest excess of the boronic acid (e.g., 1.2 equiv). Ensure the aryl halide coupling partner is pure and fully dissolved.
-
Problem: Difficult Purification
Q7: I'm struggling to separate my desired product from unreacted boronic acid and boron-containing byproducts. What purification strategies are effective?
A7: Boronic acids and their byproducts can be polar and sometimes co-elute with the desired product during silica gel chromatography. Several strategies can be employed to simplify purification.
Purification Strategies:
-
Aqueous Base Wash: During the workup, perform an extraction with an aqueous base (e.g., 1 M NaOH).[20] The boronic acid is acidic and will deprotonate to form a water-soluble boronate salt, which will partition into the aqueous layer, while your typically less polar product remains in the organic layer.
-
Scavenging Resins: There are commercially available scavenger resins (e.g., those with diethanolamine functionality) that can selectively bind to boronic acids and their derivatives, allowing for simple filtration to remove them from the reaction mixture.
-
Diethanolamine Adduct Formation: Reacting the crude mixture with diethanolamine can form a stable, often crystalline adduct with the excess boronic acid, which can then be removed by filtration.[9]
-
Chromatography Optimization: If chromatography is necessary, consider alternative solvent systems. For polar compounds, a gradient elution with a more polar solvent system like dichloromethane/methanol may provide better separation than hexanes/ethyl acetate.[20]
Summary of Recommended Starting Conditions
For a successful Suzuki-Miyaura coupling with 2,3-Difluoro-4-methoxyphenylboronic acid, consider the following parameters as a robust starting point.
| Parameter | Recommended Condition | Rationale & Notes |
| Aryl Halide Partner | Aryl-I, Aryl-Br, Aryl-OTf | Reactivity order is generally I > Br > OTf >> Cl. Aryl chlorides may require more specialized, highly active catalysts.[21] |
| Catalyst System | XPhos Pd G3 (1-2 mol%) | Modern palladacycle precatalysts are highly active and reliable for challenging couplings.[9] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv) | Stronger, non-coordinating bases are often effective for electron-deficient boronic acids.[10] |
| Solvent System | Dioxane / H₂O (e.g., 10:1) | A protic/aprotic mixture is standard. Ensure solvents are thoroughly degassed.[6] |
| Temperature | 90 - 110 °C | Higher temperatures may be needed, but monitor for protodeboronation. |
| Atmosphere | Strict Argon or Nitrogen | Essential to prevent catalyst decomposition and homocoupling side reactions.[18][19] |
References
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. (2024). ResearchGate. [Link]
-
Base‐catalyzed protodeboronation of pentafluorophenyl boronic acid... (n.d.). ResearchGate. [Link]
-
Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. (2024). Journal of Nuclear Medicine. [Link]
-
2,3-Difluoro-4-methoxyphenylboronic acid CAS: 170981-41-6. (n.d.). AdooQ BioScience. [Link]
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). National Institutes of Health (NIH). [Link]
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. (n.d.). National Institutes of Health (NIH). [Link]
-
Reducing Protodeboronation and Improving Reproducibility in the [18F]Fluorination of Arylboron Substrates. (2017). Journal of Nuclear Medicine. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007). ACS Publications. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health (NIH). [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009). The Journal of Organic Chemistry. [Link]
-
The effect of various bases on the Suzuki coupling reaction a. (n.d.). ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Can I remove boronic acid using Work up process? (2016). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]
-
Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides. (n.d.). Organic Letters. [Link]
-
Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
-
Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (2017). Semantic Scholar. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. usbio.net [usbio.net]
- 3. reddit.com [reddit.com]
- 4. fishersci.com [fishersci.com]
- 5. Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Yoneda Labs [yonedalabs.com]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2,3-Difluoro-4-methoxyphenylboronic acid
Welcome to the technical support center for 2,3-Difluoro-4-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of this versatile reagent. Our goal is to equip you with the knowledge to overcome common challenges and ensure the high purity required for your downstream applications, such as Suzuki-Miyaura cross-coupling reactions.[1]
Understanding the Molecule: Key Challenges in Purification
2,3-Difluoro-4-methoxyphenylboronic acid is a valuable building block in medicinal chemistry and material science.[2] However, like many boronic acids, its purification can be challenging due to a few key properties:
-
Formation of Boroxines: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines. This is a reversible process, and the presence of boroxines can complicate purification and analysis.
-
Hydrolysis: The boronic acid functional group can be susceptible to hydrolysis, leading to the formation of boric acid and the corresponding difluoroanisole.
-
Polarity and Solubility: The polarity of the boronic acid group can lead to issues with chromatographic purification, such as streaking on silica gel. Its solubility profile can also make finding a suitable recrystallization solvent challenging.
-
Potential for Protodeborylation: Under certain conditions, the carbon-boron bond can be cleaved, leading to the formation of 1,2-difluoro-3-methoxybenzene as a significant impurity.
This guide will provide you with the tools to address these challenges head-on.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification of 2,3-Difluoro-4-methoxyphenylboronic acid in a question-and-answer format.
Q1: My NMR spectrum shows broad peaks, and the integration is inconsistent with the desired product. What could be the issue?
A1: This is a classic sign of the presence of the corresponding boroxine. Boronic acids and their boroxines can exist in equilibrium in solution, leading to broadened NMR signals.
-
Causality: Boroxines are formed by the intermolecular dehydration of three boronic acid molecules. This equilibrium can be influenced by solvent, concentration, and the presence of water.
-
Solution: To confirm the presence of the boroxine, you can add a drop of D₂O to your NMR sample. This should hydrolyze the boroxine back to the boronic acid, resulting in sharper peaks and the expected integration.
Q2: I'm trying to purify my compound using silica gel chromatography, but I'm getting poor recovery and significant tailing.
A2: This is a common problem with boronic acids on silica gel. The Lewis acidic boron atom can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption or decomposition.
-
Causality: The interaction between the electron-deficient boron atom and the lone pairs of the oxygen atoms of the silanol groups is a strong Lewis acid-base interaction.
-
Solutions:
-
Use a less acidic stationary phase: Consider using neutral alumina instead of silica gel.
-
Modify the mobile phase: Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to your eluent can help to compete with the boronic acid for binding sites on the silica gel. However, be cautious as acid can promote protodeborylation.
-
"Deactivate" the silica gel: Prepare a slurry of your silica gel in the eluent and add a small amount of a non-nucleophilic base like triethylamine. This will cap the most acidic silanol groups.
-
Consider reverse-phase chromatography: If your compound and impurities have different hydrophobicities, C18 reverse-phase chromatography can be an effective alternative.
-
Q3: After my reaction work-up, I have a significant amount of what appears to be 1,2-difluoro-3-methoxybenzene in my crude product. How can I remove this?
A3: This impurity is the result of protodeborylation. Its removal can be challenging due to its non-polar nature compared to the boronic acid.
-
Causality: The C-B bond can be cleaved by acidic or basic conditions, especially in the presence of water and at elevated temperatures.
-
Solutions:
-
Acid-Base Extraction: This is often the most effective method. Dissolve the crude mixture in an organic solvent like ethyl acetate or diethyl ether. Extract with a mild aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution). The boronic acid will be deprotonated to form a water-soluble boronate salt and move to the aqueous layer. The non-acidic protodeborylated impurity will remain in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure boronic acid, which can be collected by filtration or extracted back into an organic solvent.[3][4][5]
-
Recrystallization: If the solubility difference between the boronic acid and the impurity is significant, recrystallization can be effective. You will need to screen for a suitable solvent system.
-
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude 2,3-Difluoro-4-methoxyphenylboronic acid in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the boronic acid.
-
Drain the aqueous layer into a clean flask.
-
Extract the organic layer again with a fresh portion of 1 M NaOH to ensure complete extraction of the boronic acid.
-
Combine the aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 1 M hydrochloric acid (HCl) with stirring until the pH of the solution is acidic (pH ~2-3, check with pH paper).
-
The purified 2,3-Difluoro-4-methoxyphenylboronic acid should precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Q4: I'm struggling to find a good solvent for recrystallization. My compound either doesn't dissolve or "oils out."
A4: Finding the right recrystallization solvent requires some systematic screening. "Oiling out" occurs when the solid melts before it dissolves in the hot solvent.
-
Causality: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well at elevated temperatures.
-
Solvent Screening Strategy:
-
Start with single solvents. Test small amounts of your crude product in solvents of varying polarity (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexanes).[6]
-
If a single solvent doesn't work, try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (one in which it is very soluble) at room temperature. Then, slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
For 2,3-Difluoro-4-methoxyphenylboronic acid, given its structure, consider solvent systems like toluene/hexanes, ethyl acetate/hexanes, or ethanol/water.[6][7]
-
Frequently Asked Questions (FAQs)
Q: How should I store 2,3-Difluoro-4-methoxyphenylboronic acid to prevent decomposition?
A: It is recommended to store 2,3-Difluoro-4-methoxyphenylboronic acid in a tightly sealed container in a cool, dry place. For long-term storage, keeping it in a refrigerator at 2-8°C or in a freezer at -20°C is ideal.[2][8] This minimizes the risk of dehydration to the boroxine and other decomposition pathways.
Q: What are the common impurities found in commercially available 2,3-Difluoro-4-methoxyphenylboronic acid?
A: Besides the boroxine, common impurities can include starting materials from the synthesis, the protodeborylated product (1,2-difluoro-3-methoxybenzene), and potentially homocoupled biaryl species. The purity of commercial batches can vary, so it is always advisable to analyze the material before use.
Q: Can I use 2,3-Difluoro-4-methoxyphenylboronic acid if it contains some of the corresponding boroxine?
A: For many applications, such as Suzuki-Miyaura coupling, the presence of the boroxine is not detrimental as it will be converted to the active boronic acid under the reaction conditions (typically in the presence of a base and water). However, for accurate quantification or for reactions sensitive to the exact stoichiometry, it is best to use the pure boronic acid.
Q: What analytical techniques are best for assessing the purity of 2,3-Difluoro-4-methoxyphenylboronic acid?
A: A combination of techniques is recommended:
-
¹H and ¹⁹F NMR Spectroscopy: To determine the chemical structure and identify organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To identify and quantify impurities.
-
Titration: An acid-base titration can be used to determine the assay of the boronic acid.[2]
Visualization of Purification Workflow
Below is a generalized workflow for the purification of 2,3-Difluoro-4-methoxyphenylboronic acid, illustrating the decision-making process based on the impurity profile.
Caption: A decision-making flowchart for selecting a purification method.
Summary of Purification Methods
| Method | Principle | Best For Removing | Key Considerations |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Boroxines, impurities with significantly different solubility. | Requires finding a suitable solvent system; can be time-consuming.[6] |
| Acid-Base Extraction | Conversion of the acidic boronic acid to a water-soluble salt, separating it from neutral or basic impurities. | Non-polar impurities like the protodeborylated product. | The desired product must be stable to the pH changes.[3][4][5] |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Impurities with different polarities. | Boronic acids can interact strongly with silica gel; may require method optimization. |
References
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Peshkov, V. A., et al. (2012). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Molecules, 17(9), 10795-10815. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Organic Syntheses. (2013). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 90, 153-163. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Role of 2,3-Difluoro-4-methoxyphenylboronic Acid in Material Science Innovations. Retrieved from [Link]
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
PubChem. (n.d.). (2,3-Difluoro-5-methoxyphenyl)boronic acid. Retrieved from [Link]
Sources
- 1. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. usbio.net [usbio.net]
common side reactions with 2,3-Difluoro-4-methoxyphenylboronic acid
Welcome to the technical support guide for 2,3-Difluoro-4-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions associated with this versatile reagent. By understanding the underlying chemical principles, you can optimize your reaction conditions, troubleshoot effectively, and ensure the integrity of your experimental outcomes.
Introduction to 2,3-Difluoro-4-methoxyphenylboronic Acid
2,3-Difluoro-4-methoxyphenylboronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its unique electronic properties, stemming from the two electron-withdrawing fluorine atoms and the electron-donating methoxy group, offer distinct reactivity profiles. However, these same features can also predispose the reagent to specific side reactions. This guide provides in-depth, field-proven insights to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns and proper storage conditions for 2,3-Difluoro-4-methoxyphenylboronic acid?
A1: The primary stability concerns for 2,3-Difluoro-4-methoxyphenylboronic acid are its propensities for boroxine formation and protodeboronation. Proper storage is crucial to minimize degradation. It is recommended to store the compound at -20°C in a tightly sealed container to protect it from moisture and heat.[2] For maximum product recovery, it is also advisable to centrifuge the vial before opening the cap.[2]
Q2: I'm observing a significant amount of a byproduct that I suspect is the protodeboronated arene (1,2-difluoro-3-methoxybenzene). What causes this and how can I prevent it?
A2: This side reaction is known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] It is a common issue with arylboronic acids, especially those with electron-withdrawing groups, and can be influenced by factors like pH, temperature, and the presence of water.[3][4][5]
-
Mechanism: Protodeboronation can be catalyzed by both acid and base.[3] Under basic conditions typical for Suzuki couplings, the boronic acid exists as the more reactive boronate species, which can then be protonated by water or other protic sources in the reaction mixture.[3][4] The electron-withdrawing nature of the fluorine atoms on your specific boronic acid can make it more susceptible to this side reaction.[4][5]
-
Prevention Strategies:
-
Use Anhydrous Conditions: Meticulously dry all solvents and reagents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Optimize Base Selection: While a base is necessary for the Suzuki reaction, a very strong base or high concentrations can accelerate protodeboronation. Consider using a weaker base like K₃PO₄ or Cs₂CO₃, or carefully titrating the amount of base.[6]
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent prolonged exposure to conditions that favor protodeboronation.
-
"Slow Release" Strategies: Consider converting the boronic acid to a more stable derivative, such as a MIDA boronate ester or an organotrifluoroborate, which can slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[3]
-
Q3: My boronic acid appears to have lost some of its potency, and I'm seeing a different species in my NMR. Could this be boroxine formation?
A3: Yes, it is highly likely you are observing the formation of the corresponding boroxine, which is a cyclic anhydride formed from the dehydration of three boronic acid molecules.[7][8] This is a reversible process, and boronic acids often exist in equilibrium with their boroxines, especially upon storage or heating.[7][8][9] Some commercial sources of 2,3-Difluoro-4-methoxyphenylboronic acid even state that it contains varying amounts of the anhydride.
-
Impact on Reactivity: While boroxines can be active in some cross-coupling reactions, their reactivity can differ from the free boronic acid. The formation of boroxine can lead to inconsistent results if not accounted for.
-
Mitigation:
-
Storage: Store the boronic acid under dry conditions to disfavor the dehydration reaction.
-
Reaction Conditions: The presence of water in the reaction mixture can hydrolyze the boroxine back to the active boronic acid.[7] Many Suzuki coupling protocols include water as a co-solvent, which can help ensure the active species is present.
-
Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions
Low yields or the presence of significant byproducts in Suzuki-Miyaura coupling reactions involving 2,3-Difluoro-4-methoxyphenylboronic acid can often be traced back to a few key issues.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or No Product Formation | 1. Inactive Catalyst2. Inefficient Transmetalation3. Protodeboronation of Starting Material | 1. Catalyst Check: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[6][10] Consider using a fresh batch of catalyst or a more active, pre-formed Pd(0) catalyst.2. Enhance Transmetalation: This step is often rate-limiting, especially with electron-deficient boronic acids.[11] Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) to facilitate the formation of the boronate.[6] Employing electron-rich phosphine ligands (e.g., Buchwald ligands) can also promote catalysis.[6]3. Minimize Protodeboronation: Follow the prevention strategies outlined in FAQ Q2. |
| Significant Homocoupling of the Boronic Acid (Biphenyl Byproduct) | 1. Presence of Oxygen2. Pd(II) Mediated Coupling | 1. Degas Thoroughly: Oxygen can lead to the oxidative homocoupling of the boronic acid and can also damage the Pd(0) catalyst.[6][10] Ensure all solvents are properly degassed, and the reaction is maintained under a strict inert atmosphere.[6]2. Use Pd(0) Source: If you are using a Pd(II) source, it can promote homocoupling during its reduction to Pd(0).[10] Starting with a Pd(0) catalyst can sometimes mitigate this issue. |
| Difficulty in Product Purification | 1. Residual Boronic Acid/Boron-Containing Byproducts | 1. Aqueous Workup: During the workup, a basic aqueous wash (e.g., dilute NaOH) can help remove unreacted boronic acid and other boron-containing impurities by converting them to their water-soluble boronate salts.2. Diethanolamine Adduct Formation: For stubborn cases, the crude product can be treated with diethanolamine. The boronic acid will form a stable, insoluble adduct that can be filtered off.[6] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
-
Reagent Preparation: In a reaction vessel equipped with a stir bar, add 2,3-Difluoro-4-methoxyphenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[6]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe. The reaction concentration should typically be between 0.1 and 0.5 M with respect to the limiting reagent.[6]
-
Reaction: Place the vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography.[6]
Visualizing Key Concepts
Diagram 1: The Competing Fates of an Arylboronic Acid in Cross-Coupling
Caption: Key reaction pathways for 2,3-Difluoro-4-methoxyphenylboronic acid.
Diagram 2: Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: A step-by-step guide to diagnosing low-yield Suzuki reactions.
References
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Struggling with Suzuki Reaction. Reddit. [Link]
-
Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. The Journal of Organic Chemistry. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Boroxine formation reaction mechanism as calculated by DFT. ResearchGate. [Link]
-
FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Heterocycles. [Link]
-
Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Society Reviews. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. usbio.net [usbio.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Suzuki Reactions with 2,3-Difluoro-4-methoxyphenylboronic acid
Welcome to the technical support center for improving yields in Suzuki-Miyaura cross-coupling reactions involving 2,3-Difluoro-4-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by this electron-deficient and sterically hindered boronic acid. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance your reaction success.
Introduction: Understanding the Challenges
2,3-Difluoro-4-methoxyphenylboronic acid is a valuable building block in medicinal chemistry and materials science.[1] However, its unique electronic and steric properties present distinct challenges in Suzuki-Miyaura couplings. The two ortho-fluorine atoms are strongly electron-withdrawing, which increases the acidity of the boronic acid. This heightened acidity makes it highly susceptible to a common side reaction called protodeboronation, especially under basic conditions, where the crucial carbon-boron bond is cleaved, leading to the formation of 1,2-difluoro-3-methoxybenzene and a reduction in product yield.[2]
This guide will provide a systematic approach to overcoming these challenges by focusing on the key reaction parameters: the catalyst system, base, solvent, and temperature.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with 2,3-Difluoro-4-methoxyphenylboronic acid is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields with this substrate are often linked to three main issues:
-
Protodeboronation: The electron-withdrawing fluorine atoms make your boronic acid unstable in the presence of a base, leading to its decomposition before it can couple with your aryl halide.[2] The key is to make the cross-coupling reaction faster than the decomposition.
-
Inefficient Catalytic Cycle: The reaction may be stalled at the oxidative addition or transmetalation step. The choice of palladium catalyst and ligand is critical for facilitating these steps efficiently with an electron-deficient boronic acid.[3]
-
Reaction Conditions: Inadequate degassing (leading to oxygen contamination), impure reagents, or a non-optimal choice of base or solvent can significantly hinder the reaction.[3] Oxygen can lead to homocoupling of the boronic acid and catalyst decomposition.[3]
Q2: I am observing a significant amount of a byproduct corresponding to the protonated form of my boronic acid (1,2-difluoro-3-methoxybenzene). How can I minimize this?
A2: This is a classic case of protodeboronation. To minimize this, you need to accelerate the rate of the desired cross-coupling relative to the rate of protodeboronation. Consider the following strategies:
-
Use a highly active catalyst system: Employ modern, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) with a suitable palladium precatalyst (e.g., a G3 or G4 palladacycle).[3][4] These systems can rapidly generate the active Pd(0) species and facilitate a faster catalytic cycle.[2][4]
-
Choice of Base: While a base is necessary, a very strong base can accelerate protodeboronation. A moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often a good starting point.[3]
-
Anhydrous Conditions: Ensure your reaction is run under strictly anhydrous conditions (if not using an aqueous solvent system) as water can be a proton source for protodeboronation.
Q3: Which palladium catalyst and ligand combination is recommended for this type of electron-deficient boronic acid?
A3: For electron-deficient boronic acids, catalyst systems that are both highly active and can operate under mild conditions are preferable.
-
Recommended Ligands: Bulky, electron-rich monophosphine ligands are often the top choice. Examples include:
-
Recommended Precatalysts: Air-stable Pd(II) precatalysts that rapidly form the active Pd(0) species are ideal. Consider using palladacycle precatalysts like XPhos Pd G3 or SPhos Pd G4.[3][4] These precatalysts ensure a rapid initiation of the catalytic cycle, which can be crucial to outpace the boronic acid decomposition.[4]
Q4: What is the best choice of base and solvent for my reaction?
A4: The base and solvent are often interdependent and their choice is critical.
-
Bases:
-
Potassium Phosphate (K₃PO₄): An excellent all-around choice for many Suzuki reactions, providing sufficient basicity without being overly aggressive.
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective when K₃PO₄ is not, but be mindful of the potential for increased protodeboronation.
-
Potassium Carbonate (K₂CO₃): A common and cost-effective choice, often used in aqueous solvent mixtures.[7]
-
-
Solvents:
-
Aprotic Polar Solvents: Dioxane, THF, or DME, often with a small amount of water, are standard choices.[3][8] The water can help to solubilize the base and facilitate the transmetalation step.
-
Toluene/Water Mixtures: A common biphasic system that can be very effective.[9]
-
Strictly Anhydrous Conditions: If protodeboronation is severe, running the reaction in a completely anhydrous solvent like toluene or dioxane with a finely powdered, dry base might be beneficial.
-
Troubleshooting Guide
If your reaction is failing, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow to identify and solve the problem.
Diagram: Troubleshooting Workflow for Low Yields
Caption: A step-by-step workflow for troubleshooting failed Suzuki reactions.
| Issue | Potential Cause | Recommended Action |
| No reaction | Inactive catalyst | Use a fresh batch of a reliable, air-stable precatalyst like XPhos Pd G3 or SPhos Pd G4.[3][4] |
| Poorly degassed solvent | Degas the solvent thoroughly by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using freeze-pump-thaw cycles.[3] | |
| Incorrect base | Switch to a different base. K₃PO₄ is often a good starting point. Ensure the base is dry and finely powdered for anhydrous reactions.[3] | |
| Low yield with significant protodeboronation | Reaction is too slow | Use a more active catalyst system (e.g., Pd₂(dba)₃ with a bulky, electron-rich ligand like SPhos or XPhos) to accelerate the cross-coupling.[4][10] |
| Base is too harsh/wet | Use a weaker base (e.g., K₂CO₃) or ensure anhydrous conditions. | |
| Formation of homocoupled (biaryl) byproduct | Oxygen in the reaction | Ensure the reaction is rigorously maintained under an inert atmosphere.[3] |
| Pd(II) precatalyst not reduced efficiently | The presence of Pd(II) can catalyze homocoupling. Using a precatalyst that rapidly generates Pd(0) can mitigate this.[11] | |
| Incomplete conversion of starting material | Insufficient catalyst loading | Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). |
| Low reaction temperature | Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 110 °C).[3] | |
| Poor solubility of reagents | Choose a solvent system in which all components are soluble at the reaction temperature. For particularly insoluble substrates, higher boiling point solvents like DMF or DMA may be necessary, but be aware they can be difficult to remove.[12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with 2,3-Difluoro-4-methoxyphenylboronic acid
This protocol provides a robust starting point for the coupling of 2,3-Difluoro-4-methoxyphenylboronic acid with an aryl bromide.
Reagents & Equipment:
-
Aryl bromide (1.0 equiv)
-
2,3-Difluoro-4-methoxyphenylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1-0.5 M)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: In an oven-dried Schlenk flask under an inert atmosphere, combine the aryl bromide, 2,3-Difluoro-4-methoxyphenylboronic acid, palladium precatalyst, and base.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C). Stir the mixture vigorously.[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.[13]
By understanding the inherent reactivity of 2,3-Difluoro-4-methoxyphenylboronic acid and systematically optimizing the reaction parameters, researchers can significantly improve yields and achieve successful outcomes in their synthetic endeavors.
References
- Catalyst Selection for Suzuki Coupling with 2,3,4,6-Tetrafluorophenylboronic Acid: Application Notes and Protocols. Benchchem.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications.
- A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. Benchchem.
- Optimizing Suzuki-Miyaura Coupling with High-Quality Boronic Acids. Ningbo Inno Pharmchem Co., Ltd.
- 2,3-Difluoro-4-methoxyphenylboronic acid. Chem-Impex.
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH.
- Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry - ACS Publications.
- Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.
- Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega.
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
- Effect of solvent and base on Suzuki cross-coupling reaction a. ResearchGate.
- 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. ResearchGate.
- Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. UBC Chemistry - The University of British Columbia.
- How can I solve my problem with Suzuki coupling? ResearchGate.
- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
- SAFETY DATA SHEET - 4-Methoxyphenylboronic acid. Fisher Scientific.
- The Substituent Effects of Suzuki Coupling in Aqueous Micelles. PubMed.
- The Suzuki Reaction. Andrew G Myers Research Group.
- 2-Fluoro-4-methoxyphenylboronic acid. BLD Pharm.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- 3-Fluoro-4-methoxyphenylboronic acid. Sigma-Aldrich.
- (3,5-Difluoro-4-methoxyphenyl)boronic acid. Sigma-Aldrich.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
stability issues of 2,3-Difluoro-4-methoxyphenylboronic acid in solution
Technical Support Center: 2,3-Difluoro-4-methoxyphenylboronic Acid
From the desk of the Senior Application Scientist, Gemini Synthetics.
Welcome to the technical support center for 2,3-Difluoro-4-methoxyphenylboronic acid (CAS No. 170981-41-6). This versatile building block is instrumental in developing complex molecules for pharmaceutical, agrochemical, and materials science applications.[1] However, like many arylboronic acids, its stability in solution can present challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and best practices to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction using 2,3-Difluoro-4-methoxyphenylboronic acid is giving low or no yield. What are the primary causes?
A1: Low yields in Suzuki-Miyaura couplings involving this substrate are often traced back to the stability of the boronic acid itself under the reaction conditions. The primary culprits are two competing degradation pathways:
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved by a proton source (like water or alcohols), replacing the boronic acid group with a hydrogen atom.[2] Electron-deficient arylboronic acids, such as those with fluorine substituents, can be particularly prone to protodeboronation, especially under basic aqueous conditions.[3][4][5] The presence of two electron-withdrawing fluorine atoms on the phenyl ring of your compound can increase its susceptibility to this pathway.
-
Oxidative Degradation: The carbon-boron bond can be oxidized, especially in the presence of dissolved oxygen, converting the boronic acid into the corresponding phenol (2,3-difluoro-4-methoxyphenol).[2][6] This process can be accelerated at higher temperatures and in the presence of certain metal catalysts.
To troubleshoot, first verify the integrity of your catalyst and ensure your reaction setup is rigorously deoxygenated.[7][8] Then, focus on the stability of the boronic acid under your specific basic conditions.
Q2: I'm observing a significant amount of 2,3-difluoroanisole as a byproduct. Is this related to the boronic acid's stability?
A2: Yes, the formation of 2,3-difluoroanisole is the direct result of protodeboronation.[2][3] This indicates that your boronic acid is degrading faster than it is participating in the catalytic cycle. This problem is often exacerbated by:
-
High Temperatures: Elevated temperatures can accelerate the rate of protodeboronation.[8]
-
Strong Bases: Certain strong bases, especially in combination with water, can promote this degradation pathway.[8][9]
-
Prolonged Reaction Times: The longer the boronic acid is exposed to harsh conditions, the more degradation will occur.
Consider using milder bases (e.g., K₃PO₄, KF, Cs₂CO₃) or lowering the reaction temperature to minimize this side reaction.[8]
Q3: How should I properly store 2,3-Difluoro-4-methoxyphenylboronic acid, both as a solid and in solution?
A3: Proper storage is critical to maintaining the reagent's integrity.
-
As a Solid: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[2] While often reversible, this complicates accurate weighing and stoichiometry.[2] Store the solid reagent in a tightly sealed container in a cool, dark, and dry place, preferably a freezer at -20°C, to minimize both dehydration and potential oxidation.[10]
-
In Solution: Pre-dissolving boronic acids for extended periods is generally not recommended due to their limited stability in solution. If you must prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous dioxane) and store it under an inert atmosphere (Argon or Nitrogen) in a freezer for the shortest time possible. Avoid protic solvents like methanol or ethanol for storage.
Q4: Can I protect the boronic acid to improve its stability during the reaction?
A4: Absolutely. If you consistently face stability issues, converting the boronic acid into a more robust derivative is an excellent strategy.[2] These derivatives can often be used directly in the coupling reaction, where they slowly release the active boronic acid in situ. Common stabilizing derivatives include:
-
Pinacol Esters: These are more stable against protodeboronation and oxidation.[2]
-
MIDA Boronates: These N-methyliminodiacetic acid (MIDA) adducts are exceptionally stable, air-stable solids that can be stored long-term on the benchtop and are used for the slow release of the boronic acid under reaction conditions.[11]
-
Diethanolamine (DABO) Adducts: Complexing the boronic acid with inexpensive diethanolamine creates air- and water-stable crystalline solids that can be used directly in Suzuki couplings, particularly with protic co-solvents.[12][13]
Troubleshooting Guide: Stability Issues
| Symptom | Probable Cause | Recommended Solution & Rationale |
| Low Yield & Protodeboronation Byproduct | The boronic acid is degrading via protodeboronation before it can couple. | 1. Use Milder Bases: Switch from strong bases like NaOH to milder options like K₃PO₄ or Cs₂CO₃.[8] Rationale: These bases are effective at promoting the catalytic cycle but are less harsh, reducing the rate of C-B bond cleavage. 2. Lower Temperature: Run the reaction at the lowest effective temperature (e.g., 80°C instead of 110°C).[8] Rationale: Reduces the kinetic rate of the degradation pathway. 3. Protect the Boronic Acid: Convert to a MIDA boronate or pinacol ester for slow release.[11] Rationale: This keeps the concentration of the unstable free boronic acid low throughout the reaction. |
| Reaction Fails & Starting Material Decomposes | Oxidative degradation of the boronic acid and/or catalyst deactivation. | 1. Rigorous Degassing: Sparge the solvent with Argon or Nitrogen for at least 30 minutes before use.[8] Rationale: Removes dissolved oxygen, a key component in oxidative degradation of both the boronic acid and the Pd(0) catalyst. 2. Use a Pd(0) Source: Employ a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or an air-stable precatalyst.[7][8] Rationale: Ensures the active catalytic species is readily available and not reliant on an in-situ reduction that can be sensitive to oxygen. |
| Inconsistent Results Between Batches | Degradation of the boronic acid solid during storage. | 1. Check for Boroxine Formation: The material may have dehydrated into a boroxine trimer, altering its effective molecular weight.[2] Solution: Store the solid under vacuum or in a desiccator. Consider using a freshly opened bottle or purifying the existing batch. 2. Form a Stable Adduct: Convert the entire batch to a diethanolamine adduct for long-term, bench-stable storage.[12][13] Rationale: These adducts are crystalline, non-hygroscopic, and have a defined stoichiometry, ensuring consistency. |
Experimental Protocols
Protocol 1: Best-Practice Suzuki-Miyaura Coupling
This protocol is designed to minimize the degradation of 2,3-Difluoro-4-methoxyphenylboronic acid.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2,3-Difluoro-4-methoxyphenylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Degassing: Seal the flask with a septum and cycle between vacuum and backfilling with Argon three times. Maintain a positive pressure of Argon.
-
Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.2 M relative to the limiting reagent.[7] Sparge the solvent with Argon for 30 minutes prior to use.
-
Catalyst Addition: Under the positive Argon atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[7]
-
Reaction: Place the flask in a preheated oil bath at 80-90°C and stir vigorously.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure for purification.[7]
Protocol 2: Formation of a Stabilized Diethanolamine (DABO) Adduct
This protocol converts the boronic acid into a stable, crystalline solid.[12][13]
-
Dissolution: In a vial with a stir bar, dissolve 2,3-Difluoro-4-methoxyphenylboronic acid (1.0 equiv) in a minimal amount of dichloromethane or ethyl acetate.
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.
-
Precipitation: A white precipitate will typically form, sometimes after the initial solid dissolves completely.
-
Isolation: Stir the resulting slurry for 20-30 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in Suzuki coupling reactions, often showing improved performance in protic solvents.[12][13]
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.
Key Degradation Pathways
Caption: The two primary degradation pathways for the boronic acid in solution.
References
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions . National Institutes of Health (NIH). [Link]
-
Masking Boronic Acids for Suzuki Coupling . YouTube. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface . PubMed. [Link]
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development . ResearchGate. [Link]
-
Base‐catalyzed protodeboronation of pentafluorophenyl boronic acid... . ResearchGate. [Link]
-
Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA . National Institutes of Health (NIH). [Link]
-
Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents . Journal of Nuclear Medicine. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . National Institutes of Health (NIH). [Link]
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds . National Institutes of Health (NIH). [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates . Journal of the American Chemical Society. [Link]
-
Reducing Protodeboronation and Improving Reproducibility in the [18F]Fluorination of Arylboron Substrates . Journal of Nuclear Medicine. [Link]
-
Struggling with Suzuki Reaction . Reddit. [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) . PubMed. [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs . Organic Process Research & Development. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? . ResearchGate. [Link]
-
Hydrolysis mechanism of arylboronic acids . ResearchGate. [Link]
-
The Role of 2,3-Difluoro-4-methoxyphenylboronic Acid in Material Science Innovations . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
How to Store Boric Acid . Lab Alley. [Link]
-
Guidelines for Chemical Storage . Chapman University. [Link]
-
Practices for Proper Chemical Storage . Cleveland State University. [Link]
-
Chemical Storage and Handling Recommendations . NY.Gov. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 10. usbio.net [usbio.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Reactivity of 2,3-Difluoro-4-methoxyphenylboronic acid
Welcome to the technical support guide for 2,3-Difluoro-4-methoxyphenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical solutions for challenges encountered during its use in cross-coupling reactions. The following sections are structured in a question-and-answer format to directly address common issues and provide a foundational understanding of this reagent's reactivity, with a specific focus on the critical role of the base.
Frequently Asked Questions (FAQs): Understanding the Fundamentals
This section addresses core concepts related to the Suzuki-Miyaura coupling mechanism and the specific behavior of 2,3-Difluoro-4-methoxyphenylboronic acid.
Q1: What is the primary role of the base in a Suzuki-Miyaura coupling reaction?
A1: The base is a crucial activator in the Suzuki-Miyaura catalytic cycle. Its main function is to react with the boronic acid (ArB(OH)₂) to form a more nucleophilic organoborate species, often referred to as an "ate" complex (e.g., [ArB(OH)₃]⁻)[1][2][3]. This transformation is essential because the neutral boronic acid is generally unreactive towards the palladium(II) complex in the rate-determining transmetalation step. The formation of the anionic boronate complex significantly increases the electron density on the boron-bound aryl group, facilitating its transfer to the palladium center[4].
Q2: How do the fluorine substituents on 2,3-Difluoro-4-methoxyphenylboronic acid affect its reactivity?
A2: The two electron-withdrawing fluorine atoms have a significant electronic impact on the boronic acid. They decrease the electron density of the phenyl ring, which can make the transmetalation step of the catalytic cycle more challenging compared to electron-rich boronic acids[5]. A slower transmetalation rate is a common reason for low yields when using electron-deficient boronic acids[6]. Consequently, the choice of base and reaction conditions must be carefully optimized to overcome this reduced reactivity.
Q3: Which bases are typically recommended for electron-deficient boronic acids like this one?
A3: For electron-deficient boronic acids, stronger bases are generally required to drive the formation of the reactive boronate species and accelerate the sluggish transmetalation step[6]. While weaker bases like sodium carbonate (Na₂CO₃) can be effective in some systems, stronger inorganic bases are often more reliable for challenging substrates. Good starting points include:
-
Potassium Phosphate (K₃PO₄): A moderately strong base that is highly effective in many Suzuki couplings involving electron-poor partners.
-
Cesium Carbonate (Cs₂CO₃): A strong base with good solubility in organic solvents, often leading to excellent results where other carbonate bases fail[7].
-
Cesium Fluoride (CsF): Can be particularly effective, potentially forming highly reactive aryltrifluoroborate intermediates that facilitate transmetalation[5].
Hydroxide bases (NaOH, KOH) are very strong but should be used with caution, as they can promote side reactions, including catalyst decomposition or hydrolysis of sensitive functional groups on the coupling partners[8].
Visualizing the Mechanism: The Role of the Base
The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, highlighting the activation of the boronic acid by the base.
Caption: The base activates the boronic acid to form a nucleophilic boronate, which is essential for the transmetalation step.
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a systematic approach to diagnosing and resolving problems encountered when using 2,3-Difluoro-4-methoxyphenylboronic acid.
Q4: My reaction shows low or no conversion of the starting materials. What should I investigate first?
A4: When facing low or no product formation, a systematic check of key parameters is essential.
-
Inert Atmosphere: Oxygen can irreversibly oxidize the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid[6][9]. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Catalyst Activity: The palladium precatalyst and ligand must be active. If using a Pd(II) source (e.g., Pd(OAc)₂), it must first be reduced in situ to the active Pd(0) state[9]. Consider using a pre-formed, air-stable Pd(0) precatalyst (e.g., a Buchwald G3 or G4 palladacycle) to ensure a sufficient concentration of the active catalyst from the start[6].
-
Base and Solvent Choice: As discussed, the electron-deficient nature of this boronic acid often requires a stronger base than standard conditions. If you are using a weak base like K₂CO₃, switching to K₃PO₄ or Cs₂CO₃ is a primary troubleshooting step[6]. Ensure the base is fully dissolved; a biphasic mixture might require vigorous stirring or a phase-transfer catalyst.
Q5: I am observing significant formation of a homocoupling byproduct (dimer of the boronic acid). How can I minimize this?
A5: Homocoupling is a common side reaction, particularly with electron-deficient boronic acids. It is often caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II). This Pd(II) species can then catalyze the dimerization of the boronic acid[9].
-
Improve Degassing: The most critical step is to rigorously exclude oxygen. Use fresh, anhydrous solvents and degas them by sparging with argon for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst, rather than a Pd(II) source, can reduce the amount of Pd(II) available for the homocoupling pathway at the beginning of the reaction.
Q6: The reaction is sluggish and stalls before completion. What adjustments can I make?
A6: A stalled reaction often points to slow kinetics, typically in the transmetalation or reductive elimination steps.
-
Increase Temperature: Raising the reaction temperature (e.g., from 80 °C to 100-110 °C) can often overcome the activation energy barrier for the rate-limiting step[6].
-
Switch to a Stronger Base: If not already in use, a stronger base like K₃PO₄ or Cs₂CO₃ will increase the concentration of the reactive boronate and accelerate transmetalation[6].
-
Change the Ligand: The ligand plays a critical role in modulating the reactivity of the palladium center. For challenging, electron-deficient substrates, switching to a more electron-rich and bulky phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) can promote both the oxidative addition and the subsequent steps of the catalytic cycle[7][8].
Troubleshooting Workflow Diagram
The following flowchart provides a logical path for diagnosing and solving common issues.
Caption: A decision tree for troubleshooting Suzuki-Miyaura couplings with electron-deficient boronic acids.
Comparative Data: Base Selection Guide
The choice of base is critical and depends on the specific substrates and desired reaction conditions. The table below summarizes the properties and typical applications of common bases.
| Base | pKa (Conjugate Acid in H₂O) | Typical Solvents | Key Considerations for 2,3-Difluoro-4-methoxyphenylboronic acid |
| K₂CO₃ | 10.3 | Toluene/H₂O, Dioxane/H₂O | A mild, common base. May be too weak for this electron-deficient substrate, potentially leading to low yields or slow reactions. |
| Cs₂CO₃ | 10.3 | Toluene, Dioxane, THF | More soluble in organic solvents and more effective than K₂CO₃ due to the soft cesium cation. An excellent choice for improving reactivity.[7] |
| K₃PO₄ | 12.3 | Toluene, Dioxane, THF | A stronger, non-nucleophilic base. Highly recommended as a starting point for challenging couplings with electron-deficient partners.[6][7] |
| NaOH / KOH | 15.7 / 15.7 | THF/H₂O, Dioxane/H₂O | Very strong bases that can be highly effective. However, they increase the risk of side reactions, such as hydrolysis of esters or catalyst degradation. Use with caution.[8] |
| KF / CsF | 3.2 | Toluene, Dioxane, THF | Fluoride ions can form highly reactive trifluoroborate species. CsF is particularly effective but can sometimes inhibit the catalyst. Often used in anhydrous conditions.[1][5] |
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2,3-Difluoro-4-methoxyphenylboronic acid with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
-
Aryl Bromide (1.0 equiv)
-
2,3-Difluoro-4-methoxyphenylboronic acid (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv), finely ground
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1 M concentration)
Procedure:
-
Reagent Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 2,3-Difluoro-4-methoxyphenylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (0.02 equiv).
-
Solvent Addition: Add the degassed solvent system via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent (the aryl bromide).
-
Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS until the limiting reagent is consumed (typically 4-24 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
References
- Carrow, B. P., & Hartwig, J. F. (2013).
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- BenchChem Technical Support. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- BenchChem Technical Support. (n.d.). A comparative study of different bases in Suzuki-Miyaura coupling reactions. BenchChem.
- Wikipedia. (2023). Suzuki reaction. Wikipedia.
- Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Reddit r/Chempros. (2024). Struggling with Suzuki Reaction. Reddit.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
Technical Support Center: Managing Deboronation of 2,3-Difluoro-4-methoxyphenylboronic Acid
Welcome to the technical support center for 2,3-Difluoro-4-methoxyphenylboronic acid. This versatile building block is instrumental in pharmaceutical development and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] However, its utility can be compromised by an often-encountered side reaction: deboronation. This guide provides in-depth troubleshooting advice, protocols, and mechanistic insights to help you mitigate this issue, ensuring the success and efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a critical issue?
Deboronation, specifically protodeboronation, is a chemical reaction that cleaves the carbon-boron bond of a boronic acid, replacing it with a carbon-hydrogen bond.[2] In the case of 2,3-Difluoro-4-methoxyphenylboronic acid, this undesired side reaction yields the byproduct 1,2-difluoro-3-methoxybenzene.
This is a significant problem for several reasons:
-
Reduced Yield: It consumes the boronic acid, lowering the potential yield of your desired coupled product.
-
Stoichiometric Imbalance: It disrupts the carefully calculated stoichiometry of your coupling reaction, potentially leading to incomplete conversion of the coupling partner.
-
Purification Challenges: The deboronated byproduct can have similar physical properties to the desired product, complicating purification efforts.
-
Genotoxicity Concerns: Unreacted arylboronic acids have been identified as potentially genotoxic impurities (PGIs), making their removal and control a regulatory concern in active pharmaceutical ingredient (API) synthesis.[3]
Q2: What are the primary factors that cause the deboronation of this specific boronic acid?
The propensity for an arylboronic acid to undergo protodeboronation is highly dependent on reaction conditions and the electronic nature of the aryl group.[2] For 2,3-Difluoro-4-methoxyphenylboronic acid, the key factors are:
-
pH and Base: The reaction is highly sensitive to pH.[4] Both acidic and basic conditions can promote deboronation, though through different mechanisms.[2] In Suzuki-Miyaura coupling, a base is required to activate the boronic acid into a more nucleophilic boronate species (ArB(OH)₃⁻).[5][6] However, this boronate is often the key intermediate in the base-catalyzed deboronation pathway.[3][4]
-
Electron-Deficient Nature: The two electron-withdrawing fluorine atoms, particularly the one ortho to the boronic acid group, make the aromatic ring electron-deficient.[7] This electronic property significantly increases its susceptibility to base-catalyzed protodeboronation.[8][9]
-
Temperature: Elevated temperatures can accelerate the rate of deboronation.[10][11] While necessary for many coupling reactions, excessive heat can favor the side reaction.
-
Aqueous Environments: Water acts as the proton source for the C-H bond formation in protodeboronation.[2][4] The presence of water, common in many Suzuki coupling protocols, facilitates this side reaction.
-
Catalyst System: While often considered a metal-free process, certain transition metals, including palladium and copper, can catalyze or accelerate protodeboronation under specific conditions.[3][10]
Q3: My Suzuki-Miyaura coupling is giving a low yield. How can I confirm that deboronation is the culprit?
Identifying the cause of low yield requires careful analysis of the reaction mixture.
-
Identify the Byproduct: The primary method is to look for the deboronated product, 1,2-difluoro-3-methoxybenzene . This can be done using analytical techniques that separate and identify reaction components.
-
Select an Analytical Technique:
-
GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for volatile compounds. This will allow you to separate the deboronated byproduct from other components and confirm its identity by its mass spectrum.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): A versatile technique for a wider range of compounds. It can simultaneously detect your starting materials, the desired product, and the deboronated byproduct.
-
¹H and ¹⁹F NMR (Nuclear Magnetic Resonance): NMR spectroscopy of the crude reaction mixture can reveal characteristic signals for 1,2-difluoro-3-methoxybenzene, which will differ from the signals of the starting boronic acid and the coupled product.
-
A typical workflow involves taking a small aliquot from the reaction, quenching it, and analyzing it by LC-MS or GC-MS to monitor the consumption of starting materials and the formation of both the desired product and the deboronated byproduct over time.
Q4: How can I modify my experimental protocol to minimize deboronation?
Minimizing deboronation involves a multi-faceted approach to optimize your reaction conditions. The goal is to make the rate of the desired Suzuki-Miyaura coupling significantly faster than the rate of protodeboronation.
| Parameter | Recommended Action & Rationale |
| Temperature | Conduct the reaction at the lowest temperature that allows for a reasonable rate of coupling. Start screening around 60-80 °C and only increase if necessary. High temperatures accelerate deboronation.[10] |
| Base Selection | Use the weakest base necessary for the reaction. Strong bases at high concentrations can accelerate the formation of the reactive boronate and subsequent deboronation. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often milder choices than hydroxides. |
| Reaction Time | Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed. Prolonged reaction times provide more opportunity for the deboronation side reaction to occur. |
| Catalyst System | Use a highly active palladium precatalyst and ligand system. Modern catalysts (e.g., those based on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes) can promote rapid C-C bond formation, outcompeting the slower deboronation process.[12][13] |
| Solvent Choice | While some water is often necessary, consider using a solvent system with a lower water content (e.g., toluene/ethanol/water mixtures instead of dioxane/water) to reduce the availability of the proton source. |
| Reagent Addition | In some cases, slow addition of the base or the boronic acid can help maintain a low instantaneous concentration of the species prone to deboronation. |
Q5: Are boronic esters of 2,3-Difluoro-4-methoxyphenylboronic acid more stable?
Yes, converting the boronic acid to a boronic ester, such as a pinacol ester (Bpin), is a highly effective strategy to increase stability.[4][14]
-
Increased Stability: Boronic esters are generally more robust and less prone to premature deboronation under basic cross-coupling conditions compared to the free acids.[4][15]
-
"Slow Release" Mechanism: Under the reaction conditions, the ester slowly hydrolyzes to release the active boronic acid in situ.[4] This keeps the instantaneous concentration of the sensitive free boronic acid low, favoring the desired coupling reaction over decomposition.
-
Purification & Handling: Esters are often crystalline solids that are easier to purify and handle than the corresponding boronic acids, which can exist in equilibrium with their anhydride forms.[14][16]
Potassium aryltrifluoroborates are another class of derivatives reported to be more robust and less susceptible to protodeboronation.[6]
Troubleshooting Guide: Low Yield and Suspected Deboronation
This section provides a logical workflow for diagnosing and solving issues related to the deboronation of 2,3-Difluoro-4-methoxyphenylboronic acid.
Caption: Troubleshooting workflow for deboronation issues.
Mechanistic Insight: Protodeboronation Pathways
Understanding the mechanism is key to preventing the reaction. Protodeboronation can proceed through several pH-dependent pathways.[4][17]
Caption: Simplified protodeboronation mechanisms.
For electron-deficient systems like 2,3-Difluoro-4-methoxyphenylboronic acid, the base-catalyzed pathway involving the formation of a transient aryl anion is particularly relevant.[2][4][8]
Experimental Protocols
Protocol 1: Recommended Suzuki-Miyaura Coupling with Minimized Deboronation
This protocol incorporates best practices to favor the cross-coupling reaction over protodeboronation.
Materials:
-
2,3-Difluoro-4-methoxyphenylboronic acid pinacol ester (recommended for stability)
-
Aryl bromide (Ar-Br)
-
Pd(dppf)Cl₂ or a suitable modern precatalyst
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane or Toluene (anhydrous)
-
Water, degassed
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 mmol, 1.0 equiv), 2,3-Difluoro-4-methoxyphenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL). Rationale: Using degassed solvents minimizes oxidative degradation of the catalyst.
-
Reaction: Place the sealed flask in a pre-heated oil bath at 80 °C. Rationale: A moderate temperature is chosen to balance reaction rate and stability.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking aliquots every 1-2 hours and analyzing by TLC or LC-MS. Look for the disappearance of the aryl bromide.
-
Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical Monitoring by LC-MS
Objective: To quantify the consumption of starting materials and the formation of the desired product and the deboronated byproduct.
Instrumentation:
-
HPLC with a UV detector and a Mass Spectrometer
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
Gradient:
-
Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate.
Procedure:
-
Sample Preparation: Take a ~50 µL aliquot of the reaction mixture. Quench it in 1 mL of acetonitrile and vortex. Centrifuge to pellet any solids.
-
Dilution: Take 100 µL of the supernatant and dilute with 900 µL of a 1:1 water/acetonitrile mixture.
-
Injection: Inject 5 µL onto the LC-MS system.
-
Analysis:
-
Identify the peaks for the aryl bromide, boronic acid, coupled product, and 1,2-difluoro-3-methoxybenzene based on their retention times and mass-to-charge ratios (m/z).
-
Use the peak areas from the UV chromatogram to determine the relative percentages of each component and track the reaction progress.
-
References
-
The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. Available from: [Link]
-
Protodeboronation - Wikipedia. Available from: [Link]
-
Cui, G.-C., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available from: [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available from: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available from: [Link]
-
Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available from: [Link]
-
Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry. Available from: [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). Europe PMC. Available from: [Link]
-
Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (2013). Semantic Scholar. Available from: [Link]
-
Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. Available from: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society. Available from: [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. Available from: [Link]
-
An "On-Cycle" Precatalyst Enables Room Temperature Polyfluoroarylation Using Sensitive Boronic Acids. (2018). ResearchGate. Available from: [Link]
-
Protodeboronations - Organic Chemistry Portal. Available from: [Link]
-
Farhat, A., et al. (2015). Analytical techniques for boron quantification supporting desalination processes-- A review. Desalination. Available from: [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf. Available from: [Link]
-
Ag2O‐assisted palladium‐catalyzed cross‐coupling of C6F5B(OH)2 with... - ResearchGate. Available from: [Link]
-
Pye, C. C., & Initializes, C. A. (2011). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. NIH. Available from: [Link]
-
Effects of temperature and chemical addition on the formation of bromoorganic DBPs during ozonation. (2008). PubMed. Available from: [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2015). Organic Process Research & Development. Available from: [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). ACS Division of Organic Chemistry. Available from: [Link]
-
419668 2,3-Difluoro-4-methoxyphenylboronic acid CAS: 170981-41-6. Available from: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]
-
Sah, R. N., & Brown, P. H. (1997). Boron Determination—A Review of Analytical Methods. ResearchGate. Available from: [Link]
-
Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay. (2017). Bio-protocol. Available from: [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. PubMed. Available from: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. Available from: [Link]
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). MDPI. Available from: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available from: [Link]
-
(2,3-Difluoro-4-methoxyphenyl)boronic acid - Oakwood Chemical. Available from: [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (2014). Google Patents.
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2022). MDPI. Available from: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2017). NIH. Available from: [Link]
-
High Calorific Values Boron Powder: Ignition and Combustion Mechanism, Surface Modification Strategies and Properties. (2023). MDPI. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of temperature and chemical addition on the formation of bromoorganic DBPs during ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. 2,3-Difluoro-4-methoxyphenylboronic Acid | 170981-41-6 | TCI EUROPE N.V. [tcichemicals.com]
- 17. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Reactions with 2,3-Difluoro-4-methoxyphenylboronic acid
Welcome to the technical support center for 2,3-Difluoro-4-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. The unique electronic properties conferred by the difluoro and methoxy substituents make this boronic acid a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1] However, these same electronic features can sometimes present challenges. This document provides in-depth troubleshooting advice in a direct question-and-answer format to address common issues and help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low to No Product Yield
Question: My Suzuki-Miyaura coupling reaction with 2,3-Difluoro-4-methoxyphenylboronic acid is resulting in very low or no yield of the desired product. What are the primary factors I should investigate?
Answer: A low or non-existent yield in a Suzuki-Miyaura coupling involving an electron-deficient boronic acid like 2,3-Difluoro-4-methoxyphenylboronic acid often points to suboptimal reaction conditions that fail to address the specific challenges posed by this substrate. The key areas to troubleshoot are the catalyst system, the choice of base, and the potential for premature degradation of the boronic acid.
Troubleshooting Workflow: Low Yield
A systematic approach is crucial when diagnosing a failed reaction. The following workflow can help pinpoint the root cause of low product formation.
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
In-depth Troubleshooting Steps:
-
Catalyst and Ligand Selection are Critical: The electron-withdrawing nature of the two fluorine atoms can make the transmetalation step of the catalytic cycle sluggish.[2]
-
Expert Insight: Standard catalysts like Pd(PPh₃)₄ may be insufficient. For electron-deficient boronic acids, more robust catalyst systems are often required.[2] Consider using bulky and electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos.[3] These ligands promote the formation of the active catalytic species and facilitate the challenging transmetalation step.[3]
-
Actionable Protocol: Switch to a pre-catalyst system like XPhos Pd G3. These are often more stable and provide a more reliable source of the active Pd(0) catalyst.[3]
-
| Catalyst System | Ligand Type | Key Advantages for This Substrate | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for electron-deficient substrates. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor partners.[2] | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Readily available but may show lower activity. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good general-purpose catalyst, relatively air-stable. | 1-5 |
-
Base Selection and Strength: The base plays a crucial role in activating the boronic acid to form the boronate species, which is the active nucleophile in the transmetalation step.[4][5]
-
Expert Insight: For electron-deficient boronic acids, a stronger base is often necessary to facilitate the formation of the boronate.[6]
-
Actionable Protocol: If you are using a weaker base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[3][6] Ensure the base is finely powdered to maximize its surface area and reactivity.
-
-
Solvent System and Degassing: The choice of solvent affects the solubility of all reaction components and the efficacy of the base.
-
Expert Insight: A mixture of an organic solvent and water is common, as water can aid in dissolving the base and facilitating boronate formation.[6] However, excess water can promote protodeboronation.
-
Actionable Protocol: A common starting point is a dioxane/water or THF/water mixture.[3] Crucially, the solvent must be rigorously degassed to remove dissolved oxygen. Oxygen can lead to the homocoupling of the boronic acid and deactivate the Pd(0) catalyst.[7] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[8]
-
Issue 2: Boronic Acid Decomposition (Protodeboronation)
Question: I suspect my 2,3-Difluoro-4-methoxyphenylboronic acid is decomposing during the reaction, as I am isolating the corresponding fluoro-methoxy-benzene byproduct. How can I prevent this?
Answer: The observation of 1,2-difluoro-3-methoxybenzene as a byproduct is a classic sign of protodeboronation.[9] This is a common side reaction for electron-deficient boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[9] This process is often accelerated by harsh basic conditions and elevated temperatures.[6]
The Suzuki-Miyaura Catalytic Cycle and Competing Protodeboronation
Caption: The Suzuki-Miyaura cycle with the competing protodeboronation pathway.
Strategies to Minimize Protodeboronation:
-
Use Milder Bases: While a strong base is often needed, excessively harsh conditions can accelerate decomposition. If protodeboronation is severe, consider using a milder base like KF.[6]
-
Protect the Boronic Acid: A highly effective strategy is to convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt.[4][6] These are generally more resistant to protodeboronation under basic conditions.[6]
-
Actionable Protocol (Pinacol Ester Formation):
-
In a round-bottom flask, dissolve the 2,3-Difluoro-4-methoxyphenylboronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent like toluene or THF.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure. The crude boronic ester can often be used directly in the subsequent Suzuki-Miyaura coupling.
-
-
-
Optimize Reaction Temperature and Time: Higher temperatures can increase the rate of protodeboronation.[6]
-
Expert Insight: With a highly active catalyst system (e.g., using a Buchwald ligand), it may be possible to run the reaction at a lower temperature (e.g., room temperature or 40 °C), which can significantly reduce the extent of boronic acid degradation.[10] Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor decomposition.
-
Issue 3: Homocoupling of the Boronic Acid
Question: My purification is complicated by a significant amount of a symmetrical biaryl byproduct. What is causing this homocoupling, and how can I prevent it?
Answer: The formation of 4,4'-dimethoxy-2,2',3,3'-tetrafluorobiphenyl is due to the homocoupling of two molecules of 2,3-Difluoro-4-methoxyphenylboronic acid. This side reaction is primarily driven by the presence of oxygen and palladium(II) species in the reaction mixture.[11] Electron-deficient boronic acids are particularly prone to this issue.[11]
Key Causes and Preventative Measures:
-
Oxygen Contamination: As mentioned previously, oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[11][12]
-
Actionable Protocol: Rigorous deoxygenation of the solvent and maintaining a strict inert atmosphere (argon or nitrogen) throughout the entire experimental setup and duration is the most critical step to prevent homocoupling.[11]
-
-
Choice of Palladium Source: Using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)) requires an in-situ reduction to the active Pd(0) species. This reduction can sometimes proceed through a pathway that involves the homocoupling of the boronic acid.[12][13]
General Experimental Protocol as a Starting Point
This protocol is a generalized starting point and should be optimized for your specific coupling partners.
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2,3-Difluoro-4-methoxyphenylboronic acid (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).[7]
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1 M concentration relative to the limiting reagent) via syringe.[7]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) and monitor its progress by TLC, GC-MS, or LC-MS.[6]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography.[7]
By systematically addressing these common issues, you can significantly improve the success rate of your coupling reactions with 2,3-Difluoro-4-methoxyphenylboronic acid.
References
- BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- Chem-Impex. (n.d.). 2,3-Difluoro-4-methoxyphenylboronic acid.
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- BenchChem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- BenchChem. (n.d.). Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6755-6762. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 2,3-Difluoro-4-methoxyphenylboronic Acid in Material Science Innovations. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling.
-
YouTube. (2024). Suzuki-Miyaura Coupling|Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
-
ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Monitoring Reactions of 2,3-Difluoro-4-methoxyphenylboronic Acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2,3-Difluoro-4-methoxyphenylboronic acid. This resource provides in-depth analytical techniques, troubleshooting guides, and frequently asked questions (FAQs) to ensure the success of your chemical transformations. The unique electronic properties conferred by the difluoro and methoxy substituents on this molecule present both opportunities for novel synthesis and potential challenges in reaction monitoring.[1][2] This guide is designed to navigate those complexities with practical, field-proven insights.
Understanding the Reactivity of 2,3-Difluoro-4-methoxyphenylboronic Acid
2,3-Difluoro-4-methoxyphenylboronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, for the formation of complex biaryl structures.[1][3] The two fluorine atoms act as strong electron-withdrawing groups, which can influence the reactivity of the boronic acid and the stability of the C-B bond. This can affect reaction kinetics and the propensity for side reactions compared to non-fluorinated analogs.
Section 1: Core Analytical Techniques for Reaction Monitoring
Accurate and timely monitoring is crucial for optimizing reaction conditions, determining reaction endpoints, and identifying potential side products. Below are the recommended analytical techniques for reactions involving 2,3-Difluoro-4-methoxyphenylboronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique for monitoring reaction progress and identifying intermediates and byproducts. For this specific molecule, a combination of ¹H, ¹⁹F, and ¹¹B NMR will provide the most comprehensive picture.
-
¹H NMR: Ideal for tracking the disappearance of starting materials and the appearance of the product by observing changes in the aromatic region.
-
¹⁹F NMR: Highly sensitive and specific for monitoring the consumption of the fluorinated boronic acid.[4] The chemical shifts of the fluorine atoms will likely change significantly upon formation of the biaryl product, providing a clear indication of reaction progress.
-
¹¹B NMR: Useful for observing the speciation of the boron atom throughout the reaction.[5] Changes in the chemical shift can indicate the formation of boronate esters or other boron-containing intermediates.
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sampling: At desired time points, carefully extract a small aliquot (approx. 0.1 mL) from the reaction mixture under an inert atmosphere.
-
Quenching (Optional but Recommended): Immediately quench the reaction in the aliquot by adding a small amount of a suitable quenching agent (e.g., water or a buffer solution) to prevent further reaction.
-
Work-up: Perform a mini-extraction by adding a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and a small amount of water. Vortex the mixture and allow the layers to separate.
-
Analysis: Carefully transfer the organic layer into an NMR tube for analysis.
-
Data Acquisition: Acquire ¹H, ¹⁹F, and ¹¹B NMR spectra.
Data Interpretation:
| Nucleus | Starting Material (2,3-Difluoro-4-methoxyphenylboronic acid) | Expected Product (Biaryl) |
| ¹H | Characteristic signals for the aromatic protons and the methoxy group. | Disappearance of starting material signals and appearance of new aromatic signals corresponding to the coupled product. |
| ¹⁹F | Two distinct signals for the fluorine atoms. | Shift in the fluorine signals upon C-C bond formation. |
| ¹¹B | A broad signal characteristic of a boronic acid. | Disappearance of the boronic acid signal. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and quantitative technique for monitoring the consumption of starting materials and the formation of the product. A reversed-phase method is typically suitable for this class of compounds.
Experimental Protocol: RP-HPLC Method
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or ammonium acetate) is a good starting point.[6][7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase, and filter through a 0.22 µm syringe filter before injection.[6]
Data Interpretation:
By comparing the peak areas of the starting material and product over time, the reaction conversion can be accurately quantified. It is crucial to develop a method that provides good separation between the starting materials, the desired product, and any potential impurities.
Workflow for HPLC Analysis
Caption: Experimental workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that can be used for reaction monitoring, especially for identifying volatile byproducts. For non-volatile compounds like boronic acids, derivatization is often necessary to increase their volatility.
Experimental Protocol: GC-MS with Derivatization
-
Derivatization: A common method is to convert the boronic acid to a more volatile boronate ester, for example, by reacting with a diol like pinacol.
-
Sample Preparation: Extract a quenched aliquot of the reaction mixture, evaporate the solvent, and then perform the derivatization reaction. Dissolve the derivatized sample in a suitable solvent for injection.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C).
-
-
MS Detection: Use electron ionization (EI) and scan a mass range appropriate for the expected compounds.
Data Interpretation:
The mass spectrometer will provide fragmentation patterns that can help in the structural elucidation of the product and any byproducts.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during reactions with 2,3-Difluoro-4-methoxyphenylboronic acid in a question-and-answer format.
Q1: My reaction is sluggish or shows no conversion. What are the possible causes?
A1:
-
Catalyst Inactivity: Ensure your palladium catalyst is active. If using a Pd(II) source, it may not be reducing to the active Pd(0) species efficiently. Consider using a pre-catalyst.
-
Base Incompatibility: The choice of base is critical in Suzuki-Miyaura reactions.[8] A base that is too weak may not facilitate transmetalation effectively. Conversely, a base that is too strong could promote side reactions. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Solvent Issues: Ensure your reagents are soluble in the chosen solvent system at the reaction temperature. Poor solubility can lead to a failed reaction.[9]
-
Oxygen Contamination: Thoroughly degas your reaction mixture and maintain an inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.
Q2: I am observing significant amounts of a byproduct with a mass corresponding to the protodeboronated starting material (2,3-difluoro-4-methoxybenzene). How can I minimize this?
A2: Protodeboronation is a common side reaction for arylboronic acids, where the C-B bond is cleaved and replaced with a C-H bond.
-
Minimize Water: While some water can be beneficial in Suzuki reactions, excess water can promote protodeboronation. Use anhydrous solvents and dry reagents.
-
Choice of Base: Some bases can accelerate protodeboronation. Consider using a fluoride source like CsF as the base, which can sometimes suppress this side reaction.
-
Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure of the boronic acid to the reaction conditions.
-
Use of Boronate Esters: Converting the boronic acid to a boronate ester (e.g., a pinacol ester) can sometimes increase stability and reduce the rate of protodeboronation.
Logical Flow for Troubleshooting Low Conversion
Caption: Troubleshooting flowchart for low reaction conversion.
Q3: My TLC/HPLC shows multiple new spots/peaks, and the mass spectrum is complex. How do I identify the byproducts?
A3:
-
Homocoupling: You may be observing the formation of a biaryl product from the coupling of two molecules of your boronic acid. This is often caused by the presence of an oxidant (like oxygen) and can be minimized by rigorous degassing.
-
Dehalogenation of the Coupling Partner: The aryl halide coupling partner may be undergoing dehalogenation.
-
Isolation and Characterization: If the byproducts are formed in significant amounts, it may be necessary to isolate them using column chromatography and characterize them by NMR and MS to fully understand the side reactions occurring.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for reactions with 2,3-Difluoro-4-methoxyphenylboronic acid?
A1: Common solvents for Suzuki-Miyaura reactions include toluene, dioxane, THF, and DMF, often with a small amount of water. The optimal solvent will depend on the specific substrates and reaction conditions. It is advisable to screen a few different solvent systems.
Q2: How do the fluorine substituents affect the reactivity of this boronic acid?
A2: The two electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center. This can potentially facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle. However, it can also make the boronic acid more susceptible to certain decomposition pathways.
Q3: Can I use this boronic acid in other types of cross-coupling reactions?
A3: Yes, while it is commonly used in Suzuki-Miyaura reactions, it can also be a substrate in other cross-coupling reactions such as the Chan-Lam coupling for the formation of C-N or C-O bonds.
Q4: How should I store 2,3-Difluoro-4-methoxyphenylboronic acid?
A4: It is best to store it in a cool, dry place, under an inert atmosphere if possible, to prevent degradation.[1] Boronic acids can be prone to dehydration to form cyclic boroxines, which may affect their reactivity.
References
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. Retrieved from [Link]
-
Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. Retrieved from [Link]
-
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? Retrieved from [Link]
-
ResearchGate. (n.d.). Two alternative routes towards the synthesis of biaryls 3a–c. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
PubMed Central. (n.d.). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Retrieved from [Link]
-
PubMed Central. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
ResearchGate. (2025, August 6). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. Retrieved from [Link]
-
AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H, 11 B and 19 F NMR chemical shifts of the title compound in various solvents. Retrieved from [Link]
-
Supporting Information. (n.d.). A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. Retrieved from [Link]
-
ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions? Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Role of 2,3-Difluoro-4-methoxyphenylboronic Acid in Material Science Innovations. Retrieved from [Link]
-
PubMed. (2015, October 23). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Retrieved from [Link]
-
FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Retrieved from [Link]
-
PubMed Central. (2025, November 8). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). 2,3-Difluoro-4-methoxyphenylboronic acid. Retrieved from [Link]
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
PubChem. (n.d.). (2,3-Difluoro-5-methoxyphenyl)boronic acid. Retrieved from [Link]
-
MDPI. (n.d.). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Retrieved from [Link]
-
RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
-
SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Retrieved from [Link]
-
MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
arkat usa. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]
-
PubMed Central. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. azom.com [azom.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2,3-Difluoro-4-methoxyphenylboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the precise and reliable characterization of key synthetic intermediates is paramount. 2,3-Difluoro-4-methoxyphenylboronic acid (MW: 187.94 g/mol , Formula: C₇H₇BF₂O₃) is a critical building block in contemporary organic synthesis, valued for its role in creating complex molecular architectures.[1][2] Its unique electronic properties, conferred by the difluoro and methoxy substitutions, demand a robust analytical strategy for identity confirmation, purity assessment, and reaction monitoring. This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of this compound, grounded in experimental data and field-proven insights. We will explore the nuances of various ionization techniques, predict fragmentation pathways, and compare the utility of these methods against alternative analytical approaches.
Section 1: Core Principles of Mass Spectrometry for Arylboronic Acids
The analysis of arylboronic acids by mass spectrometry presents a unique set of challenges and opportunities. The boron atom's ability to form esters and the electron-withdrawing nature of the fluorine atoms significantly influence ionization efficiency and fragmentation patterns. Understanding these influences is key to selecting the optimal analytical approach.
The Impact of Fluorine and Boronic Acid Moieties
The two fluorine atoms on the aromatic ring of 2,3-Difluoro-4-methoxyphenylboronic acid increase the molecule's acidity and polarity, which can be advantageous for certain ionization techniques. However, the boronic acid group itself is prone to dehydration, forming cyclic boroxines (anhydrides), especially at elevated temperatures. This can complicate spectral interpretation if not properly controlled.
The Choice of Ionization Mode: A Critical Decision
The selection of the ionization mode (positive or negative) is a critical first step. While many organic molecules are analyzed in positive ion mode via protonation, the acidic nature of the boronic acid moiety makes negative ion mode particularly well-suited for this class of compounds. Deprotonation of the boronic acid hydroxyl groups can lead to the formation of a stable [M-H]⁻ ion, which is often the base peak in the spectrum.[3][4]
Section 2: A Comparative Analysis of Ionization Techniques
The choice of ionization source is arguably the most critical parameter in the mass spectrometric analysis of any compound. Here, we compare the performance of Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI) for the analysis of 2,3-Difluoro-4-methoxyphenylboronic acid.
Electrospray Ionization (ESI): The Workhorse for Polar Analytes
ESI is a soft ionization technique that is well-suited for polar molecules like our target analyte.[5] It typically generates intact molecular ions or pseudomolecular ions with minimal fragmentation, making it ideal for molecular weight confirmation.
Based on studies of structurally similar compounds, such as 5-fluoro-2-methoxyphenylboronic acid, a highly sensitive and specific method can be developed using negative ion mode ESI coupled with tandem mass spectrometry (MS/MS).[3] In this approach, the deprotonated molecule [M-H]⁻ is selected as the precursor ion and subjected to collision-induced dissociation (CID) to generate characteristic product ions.
Experimental Workflow: ESI-MS/MS Analysis
Caption: Workflow for LC-ESI-MS/MS analysis of 2,3-Difluoro-4-methoxyphenylboronic acid.
The primary fragmentation of the [M-H]⁻ ion is expected to involve the boronic acid moiety. Common losses include water (H₂O) and boric acid (H₃BO₃). The presence of the fluorine atoms may also lead to the loss of hydrogen fluoride (HF).
Proposed Fragmentation of [M-H]⁻
Caption: Proposed major fragmentation pathways for the [M-H]⁻ ion of 2,3-Difluoro-4-methoxyphenylboronic acid.
Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar Analytes
APCI is another atmospheric pressure ionization technique that is generally more suitable for less polar and more volatile compounds than ESI.[6][7] Ionization in APCI occurs in the gas phase through ion-molecule reactions. Given the polarity of 2,3-Difluoro-4-methoxyphenylboronic acid, ESI is likely the more sensitive technique. However, APCI can be a valuable alternative, particularly if matrix effects are problematic in ESI.[1]
Matrix-Assisted Laser Desorption/Ionization (MALDI): A Niche Application
MALDI is a soft ionization technique typically used for the analysis of large biomolecules. Its application to small molecules like our target analyte is less common but can be effective, especially when derivatization is employed. For boronic acids, the use of a dihydroxybenzoic acid (DHB) matrix can facilitate ionization by forming an in-situ adduct, which can improve signal intensity and reduce fragmentation.[8] This approach is particularly useful for high-throughput screening applications.
Performance Comparison of Ionization Techniques
The choice of ionization technique will ultimately depend on the specific analytical goals, such as sensitivity requirements, sample matrix, and desired throughput.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Analyte Polarity | High | Low to Medium | Broad Range |
| Thermal Stability | Not required | Required | Not critical |
| Typical Ionization | [M-H]⁻ (Negative Mode) | [M+H]⁺ or [M-H]⁻ | [M+H]⁺ or [M+Matrix]⁺ |
| Fragmentation | Low (soft ionization) | Moderate | Low (soft ionization) |
| Sensitivity | High (pg/mL levels achievable)[3] | Moderate | High (with optimization) |
| Throughput | Moderate (coupled with LC) | Moderate (coupled with LC) | High (direct analysis) |
| Matrix Effects | Can be significant | Less susceptible than ESI | Matrix background can interfere |
| Best For | Quantitative analysis, LC-MS | Less polar analytes, GC-MS | High-throughput screening |
Section 3: Alternative and Complementary Analytical Methodologies
While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves complementary techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of boronic acids by GC-MS is challenging due to their low volatility and thermal lability. However, derivatization can overcome these limitations. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can convert the polar boronic acid into a more volatile and thermally stable trimethylsilyl (TMS) ester, which is amenable to GC-MS analysis.[9]
Protocol: GC-MS Analysis via Silylation
-
Sample Preparation: Dissolve a known amount of 2,3-Difluoro-4-methoxyphenylboronic acid in an aprotic solvent (e.g., acetonitrile).
-
Derivatization: Add an excess of BSTFA and a catalyst (e.g., trimethylchlorosilane). Heat the mixture at 60-80°C for 30-60 minutes.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is suitable.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis: The mass spectrum of the TMS-derivatized compound will show a molecular ion and characteristic fragmentation patterns, including the loss of methyl groups (15 Da) and the TMS moiety (73 Da).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2,3-Difluoro-4-methoxyphenylboronic acid, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR would provide unambiguous structural confirmation.[10][11] While less sensitive than mass spectrometry, NMR is non-destructive and provides detailed information about the chemical environment of each atom. It is the gold standard for definitive structure confirmation.[12][13]
Section 4: Conclusion and Recommendations
For the routine analysis of 2,3-Difluoro-4-methoxyphenylboronic acid, Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) in negative ion mode is the recommended method. This approach offers the best combination of sensitivity, selectivity, and applicability to quantitative analysis.[3] The predicted fragmentation pattern provides a basis for developing robust MS/MS methods for confirmation and quantification.
APCI-MS and MALDI-MS serve as valuable alternative or complementary techniques, particularly in situations where ESI performance is compromised or high-throughput screening is required. For unequivocal structural confirmation, NMR spectroscopy remains the definitive method.
By understanding the interplay between the chemical properties of 2,3-Difluoro-4-methoxyphenylboronic acid and the principles of different analytical techniques, researchers can develop and implement a robust and reliable analytical strategy to support their research and development efforts.
References
-
SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]
-
Davy, M., et al. (2022). Improved on-line benchtop 31P NMR reaction monitoring via Multi-Resonance SHARPER. Analyst, 147(8), 1702-1708. Retrieved from [Link]
-
Agilent. (n.d.). Atmospheric Pressure Chemical Ionization Source, APCI. Retrieved from [Link]
-
Wang, L., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587-94. Retrieved from [Link]
-
Metware Biotechnology. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]
-
Bristow, T. (2014). Atmospheric Pressure Ionisation of Small Molecules. Wiley Analytical Science. Retrieved from [Link]
-
Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
-
Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3394. Retrieved from [Link]
-
Lavigne, J. J., & Thompson, A. D. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3297–3303. Retrieved from [Link]
-
Wikipedia. (n.d.). Matrix-assisted laser desorption/ionization. Retrieved from [Link]
-
Waters Corporation. (2021). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/anion-exchange stationary phases. Retrieved from [Link]
-
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
-
Spectroscopy Online. (2018). Combining Novel and Traditional Ionization Methods for Mass Spectrometry for More Comprehensive Analyses. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,3-Difluoro-4-methoxyphenylboronic Acid in Material Science Innovations. Retrieved from [Link]
-
Michigan State University. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]
-
Van Asten, J. W., et al. (2020). In-source Microdroplet Derivatization using Coaxial Contained-Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. Journal of the American Society for Mass Spectrometry, 31(7), 1434–1442. Retrieved from [Link]
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
University of Arizona. (n.d.). Compare Ionizations. Retrieved from [Link]
-
Jiki, C. (2012). Derivatization Methods in GC and GC/MS. In Gas Chromatography - Biochemicals, Narcotics and Essential Oils. IntechOpen. Retrieved from [Link]
-
Sundari, S., et al. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Molecular Crystals and Liquid Crystals, 742(1), 1-18. Retrieved from [Link]
-
Edwards, R. L., et al. (2021). Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. Journal of the American Society for Mass Spectrometry, 32(11), 2967–2976. Retrieved from [Link]
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current protocols in molecular biology, 114, 30.4.1–30.4.32. Retrieved from [Link]
-
Seger, C., et al. (2012). NMR-spectroscopic analysis of mixtures: from structure to function. Angewandte Chemie (International ed. in English), 51(51), 12694–12702. Retrieved from [Link]
-
Wang, Y., & Li, C. (2023). NMR Based Methods for Metabolites Analysis. Molecules (Basel, Switzerland), 28(21), 7291. Retrieved from [Link]
-
Sundari, S., et al. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Molecular Crystals and Liquid Crystals, 742(1), 1-18. Retrieved from [Link]
Sources
- 1. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uab.edu [uab.edu]
- 3. sciex.com [sciex.com]
- 4. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. agilent.com [agilent.com]
- 7. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 8. m.youtube.com [m.youtube.com]
- 9. gcms.cz [gcms.cz]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reactivity of 2,3-Difluoro-4-methoxyphenylboronic Acid in Cross-Coupling Reactions
Introduction: Beyond the Basics of Boronic Acids
In the landscape of modern synthetic chemistry, boronic acids are indispensable tools, particularly for the construction of carbon-carbon and carbon-heteroatom bonds that form the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[1][2] The Suzuki-Miyaura, Chan-Lam, and other cross-coupling reactions have become foundational methodologies, with the choice of boronic acid being a critical parameter dictating the success and efficiency of these transformations.[3][4]
This guide moves beyond a general overview to provide an in-depth analysis of a highly functionalized and increasingly important building block: 2,3-Difluoro-4-methoxyphenylboronic acid . We will dissect its unique structural and electronic features and compare its reactivity profile to other common boronic acids. This analysis is designed to provide researchers with the predictive understanding needed to strategically incorporate this versatile reagent into their synthetic programs.
The Molecular Blueprint: Unpacking the Substituent Effects of 2,3-Difluoro-4-methoxyphenylboronic Acid
The reactivity of any arylboronic acid is a delicate interplay between the electronic nature of its substituents and the steric environment around the boronic acid moiety. In 2,3-Difluoro-4-methoxyphenylboronic acid, we observe a compelling combination of these effects.
-
Electronic Effects: The molecule features two potent electron-withdrawing fluorine atoms at the ortho and meta positions relative to the boronic acid. This strong inductive effect significantly lowers the electron density of the aromatic ring and, crucially, increases the Lewis acidity of the boron center.[5][6] While the para-methoxy group exerts an electron-donating mesomeric effect, its influence is substantially counteracted by the dual fluorine substituents. This net electron-deficient character is a defining feature of its reactivity. The increased acidity can be advantageous, as it facilitates the formation of the reactive boronate species required for transmetalation.[5][7] Furthermore, the ortho-fluorine has the potential to form an intramolecular hydrogen bond with the boronic acid's hydroxyl group, a feature known to enhance acidity and influence conformation.[5]
-
Steric Effects: The presence of a substituent at the ortho position invariably introduces steric hindrance.[8][9] The fluorine atom, while relatively small, creates a more crowded environment around the reactive center compared to an unsubstituted phenylboronic acid. This steric pressure can influence the rate of key steps in the catalytic cycle, such as transmetalation, and can be a critical factor in achieving selectivity in certain reactions.[10][11]
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most common application for boronic acids.[3][12] The reaction's success hinges on a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7] The structure of the boronic acid primarily impacts the transmetalation step.
Let's compare the expected performance of 2,3-Difluoro-4-methoxyphenylboronic acid with common alternatives.
| Boronic Acid | Key Features | Expected Impact on Suzuki-Miyaura Reactivity |
| Phenylboronic Acid | Unsubstituted baseline. | Baseline: Standard reactivity. Transmetalation rate is a benchmark. |
| 4-Methoxyphenylboronic Acid | Electron-donating group (+M). | Higher Reactivity: Increased electron density on the ring enhances nucleophilicity, generally leading to faster transmetalation compared to phenylboronic acid.[7] |
| 2-Fluorophenylboronic Acid | Electron-withdrawing group (-I) at ortho position. Steric hindrance. | Lower to Moderate Reactivity: Slower transmetalation due to reduced nucleophilicity.[13] Steric hindrance can also slow the reaction.[9] Increased Lewis acidity is a potential counteracting factor.[5] |
| 2,3-Difluoro-4-methoxyphenylboronic Acid | Two strong -I groups (F), one +M group (OMe). Ortho-steric hindrance. | Moderate to High Reactivity (Substrate Dependent): A complex case. The strong electron-withdrawing nature may slow transmetalation. However, the significantly increased Lewis acidity can accelerate boronate formation, potentially compensating. This makes it highly effective, especially in challenging couplings where catalyst activation is key.[1][14] |
Causality Explained: While electron-donating groups generally accelerate Suzuki couplings by making the aryl group more nucleophilic, the situation with highly electron-deficient boronic acids like our topic compound is more nuanced. The enhanced Lewis acidity can facilitate the crucial interaction with the base to form the 'ate' complex, which is the active species in transmetalation. Therefore, while the transfer of the aryl group itself might be electronically disfavored, its formation can be faster, leading to overall efficient catalysis, often under milder conditions than might be expected.
Protocol: Comparative Suzuki-Miyaura Coupling
This protocol provides a standardized framework for comparing the reactivity of different boronic acids.
-
Reactor Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and a magnetic stir bar.
-
Reagent Addition: Add the boronic acid to be tested (1.2 mmol, 1.2 equiv) followed by the solvent (e.g., 5 mL of a 4:1 mixture of Dioxane/H₂O).
-
Base Addition: Add an aqueous solution of a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv in 1 mL of water).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or GC-MS at set time intervals (e.g., 1h, 2h, 4h, 8h).
-
Work-up and Analysis: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Comparison: Compare the reaction times and isolated yields for each boronic acid tested. This provides a direct, quantitative measure of their relative reactivity under identical conditions.
Comparative Reactivity in Chan-Lam Coupling
The Chan-Lam coupling is a powerful copper-catalyzed method for forming C-N and C-O bonds, offering an alternative to the palladium-catalyzed Buchwald-Hartwig amination.[15][16] Unlike the Buchwald-Hartwig reaction, which couples amines with aryl halides, the Chan-Lam reaction directly utilizes boronic acids.[16][17]
In the Chan-Lam reaction, the increased Lewis acidity of 2,3-Difluoro-4-methoxyphenylboronic acid is expected to be highly beneficial. The initial transmetalation from boron to the copper(II) catalyst is a critical step. A more Lewis acidic boron center can accelerate this process, potentially leading to higher efficiency and allowing the reaction to proceed under milder conditions.[18]
Comparative Outlook:
-
Compared to phenylboronic acid or 4-methoxyphenylboronic acid , 2,3-Difluoro-4-methoxyphenylboronic acid would be expected to exhibit enhanced reactivity in Chan-Lam couplings due to its facilitated transmetalation. This can be particularly advantageous when coupling less nucleophilic amines or hindered alcohols, where this initial step can be rate-limiting.
Protocol: Comparative Chan-Lam N-Arylation
-
Reactor Setup: In a vial open to the air, combine the amine (1.0 mmol, 1.0 equiv), the boronic acid to be tested (1.5 mmol, 1.5 equiv), copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%), and a magnetic stir bar.
-
Solvent and Base: Add a suitable solvent (e.g., 5 mL of CH₂Cl₂) and a base (e.g., pyridine, 2.0 mmol, 2.0 equiv).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often characterized by a color change from blue to green. Monitor progress by TLC.
-
Work-up and Analysis: Once the starting material is consumed, filter the reaction mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate and purify the residue by column chromatography to obtain the N-arylated product.
-
Comparison: Evaluate the reaction times and isolated yields to rank the reactivity of the tested boronic acids.
Summary and Field Recommendations
The unique substitution pattern of 2,3-Difluoro-4-methoxyphenylboronic acid positions it as a highly versatile and reactive building block for cross-coupling chemistry.
| Feature | 2,3-Difluoro-4-methoxyphenylboronic Acid | Comparison to Simpler Analogues |
| Lewis Acidity | High | Significantly higher than non-fluorinated or mono-fluorinated analogues.[5] |
| Ring Electronics | Net Electron-Deficient | Opposite of electron-rich boronic acids (e.g., 4-methoxyphenylboronic acid). |
| Steric Hindrance | Moderate (ortho-F) | Higher than unsubstituted or meta/para-substituted analogues.[11] |
| Suzuki Reactivity | Good to Excellent | Often more robust than other electron-deficient boronic acids due to the balance of acidity and steric/electronic factors. |
| Chan-Lam Reactivity | Excellent | Enhanced reactivity is expected due to high Lewis acidity facilitating transmetalation to copper.[19] |
For the practicing scientist, this translates to the following insights:
-
When to Choose 2,3-Difluoro-4-methoxyphenylboronic acid: This reagent is an excellent choice when installing a difluoro-anisole motif, which is common in medicinal chemistry for modulating properties like metabolic stability and binding affinity.[1][2] It is particularly well-suited for challenging Suzuki-Miyaura couplings where other electron-deficient boronic acids may be sluggish. In Chan-Lam couplings, it should be considered a "go-to" reagent for achieving high efficiency.
-
Optimization Strategy: When using this boronic acid in Suzuki-Miyaura reactions, catalyst and ligand choice remains critical. For sterically hindered coupling partners, ligands designed for such transformations (e.g., Buchwald-type biaryl phosphine ligands) may be necessary to overcome the combined steric challenge.[8][20] In Chan-Lam couplings, the reaction often proceeds well under standard, ligand-free conditions, but the addition of a ligand like pyridine can be beneficial.[15]
By understanding the fundamental principles that govern the reactivity of this fluorinated building block, researchers can better predict its behavior and strategically deploy it to accelerate the synthesis of complex and valuable molecules.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid.
-
MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. [Link]
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid.
- Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
ResearchGate. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]
-
ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]
-
Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
-
Organic Chemistry Portal. Chan-Lam Coupling. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Wikipedia. Chan–Lam coupling. [Link]
-
NROChemistry. Chan-Lam Coupling: Mechanism & Examples. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research.
-
ScienceDirect. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. [Link]
-
ResearchGate. (2025). Influence of fluorine substituents on the properties of phenylboronic compounds. [Link]
-
NIH. (2020). New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
- BenchChem. A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.
-
NIH. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. [Link]
-
Organic Chemistry Portal. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. [Link]
-
PubMed. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: implications for Suzuki-Miyaura coupling and the design of stable (18)F-labeled aryltrifluoroborates for use in PET imaging. [Link]
-
YouTube. (2022). Chan-Lam Coupling. [Link]
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Suzuki Coupling: The Power of 2-Fluoro-3-methoxyphenylboronic Acid in Synthesis.
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Taylor & Francis Online. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. [Link]
-
Chemical Communications. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (2025). 2,4-Difluorophenylboronic acid. [Link]
-
ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 16. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chan-Lam Coupling [organic-chemistry.org]
- 20. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Structural Landscape of Fluorinated Phenylboronic Acids: Insights into 2,3-Difluoro-4-methoxyphenylboronic Acid Derivatives
This guide provides a comprehensive technical analysis of the structural characteristics of 2,3-Difluoro-4-methoxyphenylboronic acid and its derivatives. While a publicly deposited crystal structure for this specific molecule is not currently available, this document serves as a valuable resource for researchers by offering a detailed comparison with structurally related fluorinated phenylboronic acids. By examining the crystallographic data of its isomers and other analogues, we can infer the likely structural attributes of 2,3-Difluoro-4-methoxyphenylboronic acid and understand the influence of its unique substitution pattern on solid-state properties. This guide is intended for researchers, scientists, and drug development professionals working in crystallography, medicinal chemistry, and materials science.
The strategic placement of fluorine atoms and a methoxy group on the phenyl ring of a boronic acid significantly impacts its electronic properties, pKa, and intermolecular interactions, which in turn dictates its crystal packing and ultimately its performance in applications such as targeted therapies and advanced materials.[1] Phenylboronic acids are a versatile class of compounds with broad applications in synthetic, biological, medicinal, and materials chemistry.[2]
The Influence of Substitution on Crystal Engineering
The substitution of fluorine atoms onto a phenyl ring is a common strategy in drug design to modulate physicochemical properties. In the context of phenylboronic acids, fluorine's high electronegativity can influence the acidity of the boronic acid group and introduce specific intermolecular interactions, such as hydrogen bonds and halogen bonds, which direct the crystal packing. The methoxy group, a hydrogen bond acceptor, further complicates this landscape, offering additional sites for interaction.
A comparative analysis with other difluorophenylboronic acid isomers provides valuable insights into the expected structural features of 2,3-Difluoro-4-methoxyphenylboronic acid. For instance, the crystal structure of (2,5-Difluoro-1,4-phenylene)diboronic acid reveals a monoclinic crystal system, which is a common packing arrangement for such compounds.[3]
Performance Comparison of Fluorinated Phenylboronic Acid Structures
The precise positioning of fluorine and methoxy substituents on the phenyl ring significantly alters the molecule's electronic distribution and steric profile. These modifications directly impact crystal lattice formation, intermolecular bonding, and overall molecular geometry. This section draws comparisons with known structures to predict the behavior of 2,3-Difluoro-4-methoxyphenylboronic acid.
Quantitative Crystallographic Data Comparison
The following table summarizes key crystallographic parameters for related fluorinated phenylboronic acids. This data serves as a benchmark for what might be expected for 2,3-Difluoro-4-methoxyphenylboronic acid upon successful crystallization and X-ray diffraction analysis.
| Parameter | (2,5-Difluoro-1,4-phenylene)diboronic acid | 2,4-Difluorophenylboronic acid[3] | (4-Methoxyphenyl)boronic acid[4] | 2,3-Difluoro-4-methoxyphenylboronic acid (Predicted) |
| Chemical Formula | C₆H₆B₂F₂O₄ | C₆H₅BF₂O₂ | C₇H₉BO₃ | C₇H₇BF₂O₃[1][5][6] |
| Molecular Weight | 201.73 g/mol | 157.91 g/mol | 151.96 g/mol | 187.94 g/mol [1][5][6] |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/n | P2₁/n | Pnma | --- |
| Unit Cell Dimensions | a = 3.7617(11) Å, b = 12.347(4) Å, c = 14.620(4) Å, β = 95.450(5)°[3] | --- | a = 6.942(2) Å, b = 7.428(2) Å, c = 14.280(4) Å | --- |
| Cell Volume | 676.0(3) ų[3] | --- | 735.3(4) ų | --- |
Experimental Protocol for X-ray Crystal Structure Determination
Obtaining high-quality single crystals is the critical first step for a successful X-ray diffraction analysis. The following is a generalized protocol that can be adapted for the crystallization and structure determination of 2,3-Difluoro-4-methoxyphenylboronic acid.
Step 1: Crystallization
High-purity ( >97%) 2,3-Difluoro-4-methoxyphenylboronic acid should be used.[1]
-
Solvent Selection: A systematic screening of solvents is crucial. Start with common organic solvents of varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, and hexane). Mixtures of these solvents can also be effective.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a "good" solvent and place it in a small, open container. Place this container inside a larger, sealed vessel containing a "poor" solvent in which the compound is less soluble. The poor solvent's vapor will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystal growth.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.
-
Step 2: Crystal Mounting and Data Collection
-
Crystal Selection: Under a microscope, select a well-formed crystal with sharp edges and no visible defects, typically in the 0.1 to 0.5 mm size range.
-
Mounting: Carefully mount the selected crystal on a goniometer head, often using a cryoloop and a cryoprotectant oil.
-
Instrumentation: A four-circle single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is standard.
-
X-ray Source: A monochromatic X-ray source, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å), is used.
-
Data Collection: The mounted crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through various angles.
Step 3: Structure Solution and Refinement
-
Data Processing: The collected diffraction data is integrated to determine the intensities and positions of the reflections.
-
Structure Solution: Software such as SHELXS or Olex2 is commonly used to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: The initial structural model is refined using software like SHELXL, which adjusts atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
The following diagram illustrates the general workflow for X-ray crystal structure determination.
Figure 1. General workflow for X-ray crystal structure determination.
Complementary Structural Analysis: The Role of ¹¹B NMR Spectroscopy
While X-ray crystallography provides definitive solid-state structural information, ¹¹B NMR spectroscopy is a powerful technique for characterizing the behavior of boronic acids in solution.[7] It can be used to determine the pKa of the boronic acid and to study its binding interactions with diols, which is a key aspect of their application in sensors and biological systems.[7] For 2,3-Difluoro-4-methoxyphenylboronic acid, ¹¹B NMR would be instrumental in understanding how the electronic effects of the fluoro and methoxy substituents influence the Lewis acidity of the boron center.
The following diagram illustrates the equilibrium of a phenylboronic acid, which can be monitored by ¹¹B NMR.
Figure 2. Equilibrium of phenylboronic acid in aqueous solution.
Applications and Future Directions
2,3-Difluoro-4-methoxyphenylboronic acid is a versatile building block with significant potential in several fields:
-
Pharmaceutical Development: It is a key intermediate in the synthesis of targeted therapies, particularly in oncology, where it can enhance drug efficacy and specificity.[1] The unique substitution pattern can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[8]
-
Organic Synthesis: This compound serves as a valuable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the construction of complex organic molecules.[1]
-
Materials Science: It can be incorporated into polymers and coatings to improve their thermal stability, chemical resistance, and other physical properties.[1]
-
Bioconjugation and Diagnostics: The boronic acid moiety can be used to attach biomolecules to surfaces or other molecules, and in the design of fluorescent probes for biological imaging.[1]
The determination of the X-ray crystal structure of 2,3-Difluoro-4-methoxyphenylboronic acid would provide invaluable insights for the rational design of new drugs and materials. It would allow for a detailed understanding of the intermolecular interactions that govern its solid-state properties and would facilitate computational modeling studies to predict its behavior in different environments.
Conclusion
While the specific crystal structure of 2,3-Difluoro-4-methoxyphenylboronic acid remains to be determined, a comparative analysis of related fluorinated phenylboronic acids provides a strong foundation for predicting its structural characteristics. The interplay of the 2,3-difluoro and 4-methoxy substituents is expected to result in a unique crystal packing arrangement driven by a combination of hydrogen bonding and other non-covalent interactions. The experimental protocols and comparative data presented in this guide offer a roadmap for researchers seeking to elucidate the structure of this and other novel boronic acid derivatives, ultimately accelerating their application in medicine and materials science.
References
-
¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed. (2022-11-18). (URL: [Link])
-
Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid - Taylor & Francis Online. (2023-05-22). (URL: [Link])
-
Studies On The Synthesis Of Para-Substitued Phenylboronic Acid - Globe Thesis. (2008-03-04). (URL: [Link])
-
Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC - PubMed Central. (URL: [Link])
-
Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. (2010-06-01). (URL: [Link])
-
2,3-Difluoro-4-methoxyphenylboronic acid | CAS 170981-41-6 | Chemical-Suppliers. (URL: [Link])
-
(4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem - NIH. (URL: [Link])
-
419668 2,3-Difluoro-4-methoxyphenylboronic acid CAS: 170981-41-6. (URL: [Link])
-
Search - Access Structures - CCDC. (URL: [Link])
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (URL: [Link])
-
(2,3-Difluoro-5-methoxyphenyl)boronic acid | C7H7BF2O3 | CID 75486148 - PubChem. (URL: [Link])
-
The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - MDPI. (URL: [Link])
-
Design and discovery of boronic acid drugs - PubMed. (2020-06-01). (URL: [Link])
-
Boron chemicals in diagnosis and therapeutics - PMC - PubMed Central. (URL: [Link])
-
CCDC: Structural Chemistry Data, Software, and Insights. (URL: [Link])
-
Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC - NIH. (URL: [Link])
-
X-ray structure of... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine - MDPI. (2023-07-12). (URL: [Link])
-
2,3-difluoro-4-formylphenylboronic acid (C7H5BF2O3) - PubChemLite. (URL: [Link])
-
The Role of 2,3-Difluoro-4-methoxyphenylboronic Acid in Material Science Innovations. (2026-01-05). (URL: [Link])
-
4-Methoxyphenylboronic acid - SpectraBase. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Difluoro-4-methoxyphenylboronic acid | CAS 170981-41-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. usbio.net [usbio.net]
- 7. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Properties of 2,3-Difluoro-4-methoxyphenylboronic Acid: A Computational Approach
In the landscape of modern pharmaceutical and materials science research, the nuanced manipulation of molecular properties is paramount to innovation. Phenylboronic acids, a versatile class of compounds, have established themselves as indispensable building blocks, particularly in Suzuki-Miyaura cross-coupling reactions. Among these, 2,3-Difluoro-4-methoxyphenylboronic acid has garnered significant attention for its unique electronic characteristics imparted by the strategic placement of fluorine and methoxy substituents. This guide provides an in-depth computational analysis of its electronic properties, offering a comparative perspective against other relevant phenylboronic acid derivatives to elucidate its advantages in specialized applications.
The electronic nature of a molecule dictates its reactivity, stability, and intermolecular interactions. For drug development professionals, understanding these properties is crucial for predicting a compound's binding affinity to biological targets, its metabolic stability, and overall pharmacokinetic profile.[1][2] The electron-withdrawing fluorine atoms, combined with the electron-donating methoxy group, create a unique electronic environment in 2,3-Difluoro-4-methoxyphenylboronic acid that modulates the Lewis acidity of the boronic acid moiety, a key factor in its biological interactions.[1] In materials science, these same electronic properties are leveraged to fine-tune the performance of organic semiconductors in applications like Organic Light-Emitting Diodes (OLEDs).
This guide will delve into a computational investigation, employing Density Functional Theory (DFT), to quantify the electronic landscape of 2,3-Difluoro-4-methoxyphenylboronic acid. By comparing its properties to those of unsubstituted phenylboronic acid, 4-methoxyphenylboronic acid, and 4-carboxy-3-fluorophenylboronic acid, we aim to provide researchers with a clear, data-driven understanding of its unique electronic signature.
The Computational Workflow: A Window into Molecular Electronics
To probe the electronic properties of these molecules, we employ a robust computational workflow centered on Density Functional Theory (DFT). DFT has become a cornerstone of computational chemistry due to its excellent balance of accuracy and computational cost, making it ideal for studying systems of pharmaceutical and material relevance.[3][4][5] The workflow begins with the optimization of the molecule's three-dimensional geometry to find its most stable energetic conformation. Following this, a series of calculations are performed to determine key electronic descriptors.
Caption: The interplay between structural features and the resulting electronic properties of 2,3-Difluoro-4-methoxyphenylboronic acid.
Implications for Advanced Applications
The unique electronic profile of 2,3-Difluoro-4-methoxyphenylboronic acid translates into tangible benefits for researchers and drug developers:
-
In Drug Discovery: The modulated Lewis acidity of the boronic acid, influenced by the push-pull electronic effects of the substituents, can be fine-tuned for optimal interaction with enzyme active sites. [1]This makes it a valuable scaffold for designing targeted inhibitors. [6]Furthermore, the presence of fluorine can enhance metabolic stability and improve the pharmacokinetic properties of drug candidates. [2]
-
In Materials Science: For applications in organic electronics, the lowered HOMO and LUMO energy levels are advantageous for engineering materials with specific charge injection and transport properties. [7]The inherent stability of 2,3-Difluoro-4-methoxyphenylboronic acid also contributes to the longevity and durability of organic electronic devices.
Experimental Protocol: A Practical Guide to DFT Calculations
For researchers looking to perform similar computational analyses, the following provides a generalized, step-by-step protocol for determining the electronic properties of a phenylboronic acid derivative using a typical quantum chemistry software package.
-
Molecular Structure Input:
-
Construct the 3D structure of the molecule using a molecular editor or import it from a database using its SMILES string or CAS number.
-
-
Geometry Optimization:
-
Set up a geometry optimization calculation.
-
Method: Select a DFT functional (e.g., B3LYP).
-
Basis Set: Choose a suitable basis set (e.g., 6-311+G(d,p)).
-
Solvation Model (Optional but Recommended): If studying the molecule in a specific solvent, apply a continuum solvation model like the Polarizable Continuum Model (PCM). [8] * Run the calculation.
-
-
Frequency Analysis:
-
Using the optimized geometry from the previous step, perform a frequency calculation with the same method and basis set.
-
Verify that there are no imaginary frequencies, confirming that the structure is a true energy minimum.
-
-
Single-Point Energy and Property Calculation:
-
Using the confirmed optimized geometry, set up a single-point energy calculation.
-
You may choose to use a more advanced basis set for higher accuracy in the electronic properties.
-
Request the calculation of molecular orbitals (for HOMO/LUMO energies), molecular electrostatic potential, and atomic charges.
-
-
Data Analysis:
-
Extract the HOMO and LUMO energy values from the output file.
-
Calculate the HOMO-LUMO energy gap (E_gap = E_LUMO - E_HOMO).
-
Visualize the molecular electrostatic potential map to identify electron-rich and electron-deficient regions of the molecule.
-
Analyze the calculated atomic charges to understand the charge distribution.
-
Conclusion
Computational studies provide an invaluable lens through which to understand and predict the electronic behavior of complex molecules. Our comparative analysis reveals that 2,3-Difluoro-4-methoxyphenylboronic acid possesses a distinct and advantageous electronic profile. The interplay of its electron-withdrawing fluorine atoms and electron-donating methoxy group results in lowered molecular orbital energies and a modulated Lewis acidity, all while maintaining significant chemical stability. These characteristics make it a superior building block for a range of applications, from the development of targeted pharmaceuticals to the engineering of advanced organic materials. By leveraging the insights provided by computational chemistry, researchers can make more informed decisions in the design and synthesis of next-generation molecules.
References
-
Goldberg, A. R., & Northrop, B. H. (2016). Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly. The Journal of Organic Chemistry, 81(3), 969–980. Retrieved from [Link]
-
Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. Retrieved from [Link]
-
Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (n.d.). Influence of fluorine substituents on the properties of phenylboronic compounds. ResearchGate. Retrieved from [Link]
-
Tzeli, D., & Petsalakis, I. D. (2016). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. Molecules, 21(11), 1548. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. Retrieved from [Link]
-
Goldberg, A. R., & Northrop, B. H. (2016). Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly. PubMed. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fluorinated Boronic Acids: Key to Next-Gen Pharmaceutical Synthesis. Retrieved from [Link]
-
Goldberg, A. R., & Northrop, B. H. (2016). Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly. ResearchGate. Retrieved from [Link]
-
Request PDF. (n.d.). Computational Studies of Substituted Phenylboronic Acids in Common Electrolyte Solvents. Retrieved from [Link]
-
Khan, I., et al. (2023). Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. bioRxiv. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Fluorinated Boronic Acids in Developing Advanced Organic Semiconductors. Retrieved from [Link]
-
Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal. Retrieved from [Link]
-
Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. PubMed. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A DFT Study of the Geometrical, Spectroscopical and Reactivity Properties of Diindolylmethane-Phenylboronic Acid Hybrids. Retrieved from [Link]
-
ResearchGate. (n.d.). pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters. Retrieved from [Link]
-
da Silva, J. B. P., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. Retrieved from [Link]
-
Singh, V. P., & Pathak, A. K. (2021). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]
-
Mossine, A. V., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters, 17(23), 5780–5783. Retrieved from [Link]
-
Jezierska, A., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics, 128(12), 124509. Retrieved from [Link]
-
Borges, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(8), 785. Retrieved from [Link]
-
Request PDF. (n.d.). Screening and assignment of phenylboronic acid and its anhydride formation by NMR spectroscopy. Retrieved from [Link]
-
Sundari, S., et al. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Retrieved from [Link]
-
Request PDF. (n.d.). Vibrational, electronic properties Pharmaceutical study of 4-Carboxy-3-Fluorophenylboronic acid and ability to form its dimer by using Density functional theory. Retrieved from [Link]
-
Al-Zoubi, W., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(11), 3239. Retrieved from [Link]
Sources
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Fluorinated Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Value of Fluorine in Modern Chemistry
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can dramatically enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for constructing carbon-carbon bonds, and fluorinated phenylboronic acids are vital reagents for introducing these valuable fluorinated aryl moieties.[2][3]
This guide provides a comparative analysis of various fluorinated phenylboronic acids, offering insights into their reactivity, experimental best practices, and the mechanistic nuances that govern their performance in Suzuki-Miyaura reactions. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic strategies.
Part 1: The Fluorine Effect: Understanding Electronic and Steric Influence
The position and number of fluorine atoms on a phenylboronic acid ring profoundly influence its reactivity. These effects are a delicate interplay of electronic and steric factors that directly impact the key steps of the Suzuki-Miyaura catalytic cycle.
-
Electronic Effects: Fluorine is a strongly electron-withdrawing atom. This property is transmitted through two primary mechanisms:
-
Inductive Effect (-I): The high electronegativity of fluorine pulls electron density away from the aromatic ring through the sigma bond framework. This increases the Lewis acidity of the boron atom, which can facilitate the crucial transmetalation step.[1][2]
-
Mesomeric (Resonance) Effect (+M): When positioned ortho or para to the boronic acid group, fluorine's lone pairs can donate electron density into the ring's pi-system. However, for fluorine, the inductive effect is overwhelmingly dominant.
-
-
Steric Effects: The presence of a fluorine atom, particularly in the ortho position, can introduce steric hindrance around the C-B bond.[1] This can impede the approach of the bulky palladium catalyst, potentially slowing down the reaction.[4]
-
Protodeboronation: A critical challenge, especially with electron-deficient boronic acids, is the undesired cleavage of the C-B bond by a proton source (like water) before cross-coupling can occur.[5][6] Highly fluorinated systems are particularly susceptible to this side reaction under basic conditions.[7][8]
Part 2: Comparative Reactivity Analysis
The reactivity of a fluorinated phenylboronic acid is not just a matter of the number of fluorine atoms, but critically, their position on the ring. The general reactivity trend observed in Suzuki-Miyaura coupling often follows para > meta >> ortho, which can be attributed to the interplay of the factors discussed above.[4]
Monofluorophenylboronic Acids (F-PBA)
-
para-Fluorophenylboronic Acid: Often used as a benchmark, the fluorine atom in the para position exerts a purely electronic effect, enhancing the boronic acid's reactivity without steric complications.[9] This often leads to high yields and efficient coupling.
-
meta-Fluorophenylboronic Acid: The fluorine atom's influence is primarily inductive, leading to a moderate increase in reactivity compared to unsubstituted phenylboronic acid.
-
ortho-Fluorophenylboronic Acid: This isomer presents a classic case of competing effects. While the inductive effect activates the molecule, the proximity of the fluorine atom to the reaction site can cause significant steric hindrance, often leading to lower yields and requiring more optimized reaction conditions.[4]
Difluorophenylboronic Acids (F₂-PBA)
The addition of a second fluorine atom further amplifies the electronic effects. However, the substitution pattern becomes even more critical.
-
2,4-Difluorophenylboronic Acid: A commonly used reagent where one fluorine is ortho and the other is para. The strong combined electron-withdrawing effect often leads to high reactivity.
-
3,5-Difluorophenylboronic Acid: With both fluorines in the meta positions, this isomer benefits from strong inductive activation without the steric hindrance of ortho substituents, making it a highly effective coupling partner.
-
2,6-Difluorophenylboronic Acid: This isomer is notoriously challenging due to severe steric hindrance from two flanking fluorine atoms, which can make it difficult for the palladium complex to access the C-B bond.
Trifluoromethylphenylboronic Acids (CF₃-PBA)
The trifluoromethyl (CF₃) group is a powerful electron-withdrawing substituent, significantly impacting the boronic acid's properties.[10][11]
-
The strong inductive effect of the CF₃ group enhances the Lewis acidity of the boron center, which can accelerate the transmetalation step.[10]
-
However, like polyfluorinated analogues, CF₃-substituted phenylboronic acids are more prone to protodeboronation, necessitating carefully chosen reaction conditions, often involving milder bases or anhydrous solvents.
Quantitative Comparison Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various fluorinated phenylboronic acids with a standard aryl bromide (4-bromoanisole) to illustrate the general reactivity trends. It is important to note that direct comparisons can be challenging as optimal conditions may vary between isomers.
| Boronic Acid Isomer | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95[4] |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 4 | 92[4] |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 45[4] |
Note: Data for nitrophenylboronic acids is used as a proxy to illustrate the positional effects of strong electron-withdrawing groups, which are analogous to polyfluoro-substituents. The significantly lower yield for the ortho-isomer highlights the impact of steric hindrance.[4]
Part 3: Experimental Design and Protocols
Success in coupling fluorinated phenylboronic acids hinges on a well-designed experimental protocol that balances reactivity with stability.
General Protocol for Suzuki-Miyaura Coupling
This procedure provides a robust starting point that can be optimized for specific substrates.
-
Reagent Preparation: To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), the fluorinated phenylboronic acid (1.2–1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄ at 2-5 mol% or a more active pre-catalyst like XPhos-Pd-G3 at 1-2 mol%).[1]
-
Solvent and Base Addition: Add the chosen solvent (e.g., dioxane, toluene/water, or THF, typically 3-5 mL per mmol of halide) followed by the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, typically 2.0-3.0 equiv).[12][13]
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80–110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Experimental Workflow Diagram
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.
Troubleshooting Common Issues
-
Low Yield / No Reaction:
-
Cause: Inactive catalyst or insufficient base strength. Pd(II) pre-catalysts require an initial reduction to the active Pd(0) state.[15]
-
Solution: Use a pre-catalyst (e.g., XPhos-Pd-G3) that rapidly forms the active Pd(0) species.[16] Consider a stronger, more soluble base like Cs₂CO₃, but be mindful of protodeboronation risk.
-
-
Protodeboronation:
-
Cause: The C-B bond is cleaved by a proton source, a common issue with electron-deficient boronic acids.[5][12]
-
Solution: Use milder bases (KF, K₃PO₄), rigorously dried solvents, or protect the boronic acid as a more stable derivative, such as a pinacol ester or a trifluoroborate salt.[6] Using a highly active catalyst that promotes rapid coupling can also outcompete the decomposition pathway.[17]
-
-
Homocoupling:
-
Cause: Coupling of two boronic acid molecules, often promoted by the presence of oxygen or unreduced Pd(II) species.[15]
-
Solution: Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere. Using a Pd(0) source like Pd(PPh₃)₄ or an efficient pre-catalyst can minimize the presence of Pd(II) that drives this side reaction.
-
Part 4: Mechanistic Insights
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. Understanding this mechanism is key to rationalizing the behavior of fluorinated substrates.[3][18]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Fluorine's primary impact is on the transmetalation step. The electron-withdrawing nature of fluorine atoms increases the Lewis acidity of the boron atom. This makes it more susceptible to attack by the base (e.g., hydroxide) to form the tetracoordinate "ate" complex, [Ar-B(OH)₃]⁻.[14][19] This boronate species is significantly more nucleophilic than the neutral boronic acid, facilitating the transfer of the fluorinated aryl group from boron to the palladium(II) center, which is often the rate-determining step of the entire cycle.[20][21]
Conclusion
Fluorinated phenylboronic acids are indispensable tools in modern synthesis. While their electron-deficient nature enhances their reactivity in the key transmetalation step of the Suzuki-Miyaura coupling, it also renders them susceptible to decomposition pathways like protodeboronation. Success in employing these reagents lies in a nuanced understanding of the interplay between electronic activation, steric hindrance, and substrate stability. By carefully selecting the boronic acid isomer and optimizing reaction conditions—particularly the choice of catalyst, base, and solvent—researchers can effectively harness the power of fluorination to construct complex and valuable molecules.
References
-
Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50). Available at: [Link]
-
Cresswell, A. J., & Lloyd-Jones, G. C. (2014). Stopped-Flow 19F NMR Spectroscopic Analysis of a Protodeboronation Proceeding at the Sub-Second Time-Scale. Angewandte Chemie International Edition, 53(2), 504-508. Available at: [Link]
-
Mossine, A. V., Brooks, A. F., Bernard-Gauthier, V., Bailey, J. J., Ichiishi, N., Schirrmacher, R., & Sanford, M. S. (2024). Suppressing Protodeboronation in Cu-Mediated F/F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal. Available at: [Link]
-
Bernard-Gauthier, V., Bailey, J. J., Mossine, A. V., Brooks, A. F., & Sanford, M. S. (2024). Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. Journal of Nuclear Medicine. Available at: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]
-
Dąbrowski, M., & Jurczak, J. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3432. Available at: [Link]
-
Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry, 23(50), 12218-12232. Available at: [Link]
-
Mossine, A. V., Brooks, A. F., Ichiishi, N., & Sanford, M. S. (2017). Reducing Protodeboronation and Improving Reproducibility in the [18F]Fluorination of Arylboron Substrates. Journal of Nuclear Medicine. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1964–1967. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 47(26), 4849-4852. Available at: [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. Available at: [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Angewandte Chemie International Edition, 55(34), 9943-9947. Available at: [Link]
-
News-Medical.Net. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Available at: [Link]
-
Al-dujaili, A. H. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction employing MNPs@SiO2-NH2@Pd(dpa)Cl2. ResearchGate. Available at: [Link]
-
Molander, G. A., & Figueroa, R. (2006). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. The Journal of Organic Chemistry, 71(16), 6135-6140. Available at: [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(37), 12199-12214. Available at: [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275-286. Available at: [Link]
-
Question on ResearchGate. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions?. Available at: [Link]
-
Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Available at: [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Available at: [Link]
-
Morken, J. P., & Dreher, S. D. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(38), 13202-13205. Available at: [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta Directors. Available at: [Link]
-
Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. news-medical.net [news-medical.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
- 20. sci-hub.box [sci-hub.box]
- 21. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,3-Difluoro-4-methoxyphenylboronic acid: An Essential Building Block for Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to modulate physicochemical and biological properties. Among the vast array of fluorinated building blocks, 2,3-Difluoro-4-methoxyphenylboronic acid stands out as a particularly valuable reagent, enabling the construction of complex molecular architectures through versatile cross-coupling reactions. This guide provides a critical evaluation of the principal synthetic routes to this key intermediate, offering a comparative analysis of their respective advantages and limitations to empower researchers in making informed decisions for their synthetic campaigns.
This document delves into three primary methodologies for the synthesis of 2,3-Difluoro-4-methoxyphenylboronic acid:
-
Directed ortho-Lithiation: A powerful method leveraging the directing ability of the methoxy group to achieve regioselective C-H activation.
-
Grignard Reaction: A classic organometallic approach involving the formation of an arylmagnesium halide intermediate.
-
Palladium-Catalyzed Borylation: A modern and highly versatile cross-coupling reaction.
Each route will be examined through the lens of experimental feasibility, yield, purity, scalability, and overall efficiency.
Comparative Analysis of Synthetic Routes
| Parameter | Directed ortho-Lithiation | Grignard Reaction | Palladium-Catalyzed Borylation |
| Starting Material | 1,2-Difluoro-3-methoxybenzene | 1-Bromo-2,3-difluoro-4-methoxybenzene | 1-Bromo-2,3-difluoro-4-methoxybenzene |
| Key Reagents | n-Butyllithium (n-BuLi), Trialkyl borate | Magnesium (Mg), Trialkyl borate | Palladium catalyst, Ligand, Boron source (e.g., B₂pin₂), Base |
| Typical Yield | Moderate to High | Moderate | High to Excellent |
| Reaction Conditions | Cryogenic temperatures (-78 °C) | Anhydrous conditions, initiation may be required | Mild to moderate temperatures, inert atmosphere |
| Scalability | Challenging due to low temperatures and handling of pyrophoric n-BuLi | Moderate, requires careful control of exothermic reaction | Generally good, amenable to process development |
| Functional Group Tolerance | Limited, sensitive to acidic protons and electrophilic groups | Limited, incompatible with carbonyls, esters, and acidic protons | High, tolerates a wide range of functional groups |
| Key Advantages | High regioselectivity, utilizes a readily available starting material. | Well-established methodology, relatively inexpensive reagents. | High yields, excellent functional group tolerance, broad applicability. |
| Key Disadvantages | Requires stringent anhydrous and cryogenic conditions, use of pyrophoric reagents. | Sensitive to moisture and air, potential for side reactions (e.g., Wurtz coupling). | Higher initial cost due to palladium catalyst and ligands. |
Synthetic Route 1: Directed ortho-Lithiation
This approach capitalizes on the ability of the methoxy group to direct the metalation of the aromatic ring to the adjacent ortho position. The resulting aryllithium species is then quenched with an electrophilic boron source, typically a trialkyl borate, to furnish the desired boronic acid after acidic work-up.
Conceptual Workflow
Figure 1. Workflow for the synthesis of 2,3-Difluoro-4-methoxyphenylboronic acid via directed ortho-lithiation.
Experimental Protocol
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is assembled.
-
Initial Setup: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Starting Material: 1,2-Difluoro-3-methoxybenzene is added to the cooled THF.
-
Lithiation: n-Butyllithium (n-BuLi) in hexanes is added dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Borylation: Triisopropyl borate is added slowly to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional hour and then allowed to warm to room temperature overnight.
-
Work-up and Isolation: The reaction is quenched by the slow addition of 2 M hydrochloric acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Discussion of Critical Parameters
The success of this route hinges on the meticulous exclusion of water and atmospheric oxygen, as both n-BuLi and the aryllithium intermediate are highly reactive and will be quenched by protic sources. The cryogenic temperatures are essential to prevent side reactions and ensure the stability of the lithiated species. The choice of the borate ester can influence the ease of work-up and purification.
Synthetic Route 2: Grignard Reaction
The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This route involves the initial formation of a Grignard reagent from 1-bromo-2,3-difluoro-4-methoxybenzene, which is then reacted with a trialkyl borate to yield the boronic acid.
Conceptual Workflow
Figure 2. Workflow for the synthesis of 2,3-Difluoro-4-methoxyphenylboronic acid via the Grignard reaction.
Experimental Protocol
-
Activation of Magnesium: Magnesium turnings are placed in a flame-dried, two-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet. A small crystal of iodine can be added to activate the magnesium surface.
-
Formation of Grignard Reagent: A solution of 1-bromo-2,3-difluoro-4-methoxybenzene in anhydrous THF is added dropwise to the magnesium turnings. The reaction is often initiated by gentle heating. Once initiated, the addition is controlled to maintain a gentle reflux.
-
Borylation: The freshly prepared Grignard reagent is transferred via cannula to a separate flame-dried flask containing a solution of trimethyl borate in anhydrous THF at -78 °C. The reaction mixture is stirred at low temperature for several hours and then allowed to warm to room temperature.
-
Work-up and Isolation: The reaction is quenched with saturated aqueous ammonium chloride solution or dilute hydrochloric acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by recrystallization.
Discussion of Critical Parameters
The initiation of the Grignard reaction can sometimes be challenging and may require activation of the magnesium. Strict anhydrous conditions are paramount to prevent the quenching of the highly basic Grignard reagent. The exothermicity of the Grignard formation must be carefully managed, especially on a larger scale.
Synthetic Route 3: Palladium-Catalyzed Borylation
Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, have emerged as a powerful and versatile method for the synthesis of arylboronic acids and their esters. This route utilizes a palladium catalyst to couple an aryl halide with a boron-containing reagent, such as bis(pinacolato)diboron (B₂pin₂).
Conceptual Workflow
Figure 3. Workflow for the synthesis of 2,3-Difluoro-4-methoxyphenylboronic acid via palladium-catalyzed borylation.
Experimental Protocol
-
Reaction Setup: A Schlenk tube is charged with 1-bromo-2,3-difluoro-4-methoxybenzene, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), a suitable ligand (if not using a pre-catalyst), and a base (e.g., potassium acetate).
-
Solvent Addition: Anhydrous and degassed solvent (e.g., dioxane or toluene) is added to the Schlenk tube.
-
Reaction: The reaction mixture is heated under an inert atmosphere (nitrogen or argon) for a specified period, typically ranging from a few hours to overnight. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, filtered to remove the catalyst and inorganic salts, and the solvent is removed under reduced pressure. The resulting boronate ester can often be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acid.
-
Hydrolysis (if required): The crude boronate ester is dissolved in a suitable solvent (e.g., acetone/water) and treated with an acid or base to afford the boronic acid.
Discussion of Critical Parameters
The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency of the borylation reaction. While this method is generally more tolerant of functional groups, optimization of the reaction conditions may be necessary for specific substrates. The use of air- and moisture-sensitive catalysts and reagents necessitates the use of standard inert atmosphere techniques.
Conclusion
The synthesis of 2,3-Difluoro-4-methoxyphenylboronic acid can be successfully achieved through directed ortho-lithiation, Grignard reaction, and palladium-catalyzed borylation.
-
Directed ortho-lithiation offers a regioselective route from a readily available starting material but is hampered by the need for stringent reaction conditions.
-
The Grignard reaction is a cost-effective and well-established method, though its functional group tolerance is limited, and the reaction can be sensitive to initiation and conditions.
-
Palladium-catalyzed borylation represents the most versatile and robust method, providing high yields and tolerating a wide array of functional groups, making it the preferred choice for many applications in modern synthetic chemistry, despite the higher initial cost of the catalyst system.
The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research project, including the scale of the synthesis, the availability of starting materials and reagents, and the functional group compatibility required for the target molecule.
References
-
Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. (n.d.). acs.org. Retrieved January 12, 2026, from [Link]
-
Molander, G. A., & Trice, S. L. J. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic letters, 14(18), 4838–4841. [Link]
-
Kubota, K., & Ito, H. (2017). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 13, 1537–1544. [Link]
-
Grignard Reaction. (n.d.). nodak.edu. Retrieved January 12, 2026, from [Link]
-
7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. [Link]
-
Wang, D., & Liu, Z. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Chemistry Central Journal, 12(1), 131. [Link]
-
Bhandari, D. R., et al. (2016). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Organometallics, 35(15), 2535–2542. [Link]
-
Murata, M., Oyama, T., Watanabe, S., & Masuda, Y. (2000). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. The Journal of Organic Chemistry, 65(1), 164–168. [Link]
-
-
Grignard Reaction. (n.d.). umkc.edu. Retrieved January 12, 2026, from [Link]
-
-
Zhang, Z., et al. (2022). Enantioselective difunctionalization of alkenes by a palladium-catalyzed Heck/borylation sequence. Chemical Science, 13(4), 1058–1064. [Link]
-
Experiment 12: Grignard Synthesis of Triphenylmethanol. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Myers, A. G. (n.d.). ortho metalation. Myers Research Group. Retrieved January 12, 2026, from [Link]
-
Directed (ortho) Metallation. (n.d.). upenn.edu. Retrieved January 12, 2026, from [Link]
-
El-Sheikh, S. M. A., & El-Atawy, M. A. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(4), 19–47. [Link]
-
Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). csus.edu. Retrieved January 12, 2026, from [Link]
-
Directed ortho metalation. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Kubota, K., & Ito, H. (2017). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 13, 1537–1544. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Trice, S. L. J. (2014). Palladium-Catalyzed Borylation And Cross-Coupling Of Aryl And Heteroaryl Halides Utilizing Dibora Derivatives. ScholarlyCommons. [Link]
- Martin, R. E., & Arvidsson, P. I. (2012). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
El-Sheikh, S. M. A., & El-Atawy, M. A. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(4), 19–47. [Link]
-
Iwao, M., et al. (1993). 7-indolinecarboxaldehyde. Organic Syntheses, 71, 169. [Link]
- Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. (2010).
-
Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Aroon Chande. Retrieved January 12, 2026, from [Link]
A Comparative Guide to Novel Fluorinated Phenyl-Quinoline Analogs as Potent Phosphodiesterase 10A Inhibitors
In the landscape of modern drug discovery, particularly for challenging central nervous system (CNS) disorders, the strategic use of fluorinated building blocks has become a cornerstone of medicinal chemistry. This guide provides an in-depth comparison of a series of novel fluorine-containing quinoline analogs, potent inhibitors of Phosphodiesterase 10A (PDE10A), with the well-established clinical candidate MP-10. We will explore the rationale behind the molecular design, present comparative biological data, and provide detailed experimental protocols for the biological activity screening of these compounds, which are structurally related to derivatives of 2,3-Difluoro-4-methoxyphenylboronic acid.
The Rationale for Targeting PDE10A with Fluorinated Compounds
Phosphodiesterase 10A (PDE10A) is a dual-specificity enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Its high expression in the medium spiny neurons of the striatum makes it a critical regulator of signaling pathways implicated in a range of neuropsychiatric disorders, including schizophrenia and Huntington's disease.[1] Inhibition of PDE10A has emerged as a promising therapeutic strategy for these conditions.
The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, modulate physicochemical properties such as lipophilicity, and improve binding affinity to the target protein. In the context of CNS drug discovery, these modifications can be pivotal in achieving the desired pharmacokinetic and pharmacodynamic profiles. The 2,3-difluoro-4-methoxyphenyl moiety, as a synthetic precursor, offers a unique combination of electronic and steric properties that can be exploited to fine-tune the biological activity of PDE10A inhibitors.
Comparative Analysis of Novel Fluorinated Analogs and MP-10
Our comparative analysis focuses on a series of novel fluorine-containing quinoline-based PDE10A inhibitors and the benchmark compound, MP-10, a potent and selective inhibitor that has undergone clinical evaluation.[1] The following table summarizes the in vitro potency of these compounds against PDE10A.
| Compound ID | Structure | PDE10A IC50 (nM)[1] |
| MP-10 (Reference) | 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline | 0.37 |
| 18a | 2-((1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)oxy)-6-(2-fluoroethoxy)quinoline | 0.35 |
| 18b | 6-(3-fluoropropoxy)-2-((1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)oxy)quinoline | 0.33 |
| 18c | 2-((1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)oxy)-7-(2-fluoroethoxy)quinoline | 0.46 |
| 18d | 7-(3-fluoropropoxy)-2-((1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)oxy)quinoline | 0.34 |
| 20a | 6-fluoro-2-((1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)oxy)-7-methoxyquinoline | 0.29 |
The data clearly demonstrates that the novel fluorinated analogs exhibit potent inhibitory activity against PDE10A, with IC50 values in the sub-nanomolar range, comparable to the highly potent reference compound MP-10. Notably, compound 20a , which incorporates a 6-fluoro and 7-methoxy substitution pattern on the quinoline ring, displays the highest potency in this series. This highlights the significant impact of the strategic placement of fluorine and methoxy groups on the biological activity of these inhibitors.
Experimental Protocols
In Vitro PDE10A Inhibition Assay
This protocol outlines the methodology for determining the in vitro potency of test compounds against human PDE10A.
1. Reagents and Materials:
-
Human recombinant PDE10A enzyme
-
[³H]-cAMP (specific activity ~30-40 Ci/mmol)
-
Yttrium Silicate Scintillation Proximity Assay (SPA) beads
-
Assay buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.1% BSA
-
Test compounds (dissolved in DMSO)
-
96-well microplates
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2 µL of the compound dilutions to the wells of a 96-well microplate. For the control wells, add 2 µL of DMSO.
-
Add 50 µL of diluted human recombinant PDE10A enzyme to each well.
-
Initiate the reaction by adding 50 µL of [³H]-cAMP (final concentration 10 nM) to each well.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Terminate the reaction by adding 50 µL of SPA beads.
-
Seal the plates and allow them to stand at room temperature for 20 minutes to allow the beads to settle.
-
Measure the radioactivity in each well using a microplate scintillation counter.
3. Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the control wells.
-
Determine the IC50 value for each compound by fitting the concentration-response data to a four-parameter logistic equation.
Visualizing the Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and evaluation of novel PDE10A inhibitors.
Caption: Workflow for the discovery of novel PDE10A inhibitors.
Signaling Pathway of PDE10A Inhibition
The mechanism of action of PDE10A inhibitors involves the modulation of cyclic nucleotide signaling in medium spiny neurons.
Caption: Simplified signaling pathway of PDE10A inhibition.
Conclusion
The strategic incorporation of fluorine into the quinoline scaffold has yielded a series of highly potent PDE10A inhibitors with sub-nanomolar activity, rivaling that of the clinical candidate MP-10. This comparative guide underscores the value of fluorinated building blocks, such as those derived from 2,3-Difluoro-4-methoxyphenylboronic acid, in the design of next-generation CNS therapeutics. The presented data and protocols provide a valuable resource for researchers in the field of drug discovery and development, facilitating the advancement of novel treatments for debilitating neuropsychiatric disorders.
References
-
Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate. PubMed Central. [Link]
Sources
A Senior Application Scientist's Guide to 2,3-Difluoro-4-methoxyphenylboronic Acid in Complex Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of highly functionalized aromatic moieties is a cornerstone of modern molecular design. The 2,3-difluoro-4-methoxyphenyl group, in particular, is of significant interest due to the unique electronic properties conferred by its substituents, which can enhance metabolic stability, modulate pKa, and improve binding affinity. This guide provides an in-depth, field-proven comparison of 2,3-Difluoro-4-methoxyphenylboronic acid, a key reagent for introducing this moiety, against its primary alternative, the corresponding Grignard reagent. Our analysis is grounded in a pivotal case study: the synthesis of Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM).
The Strategic Advantage of Fluorinated Arylboronic Acids in Suzuki-Miyaura Coupling
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a foundational tool for the formation of carbon-carbon bonds, celebrated for its versatility and functional group tolerance.[1] The choice of the organoboron reagent is critical and directly influences reaction efficiency and yield. Arylboronic acids are generally favored for their stability, ease of handling, and broad commercial availability.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid is particularly influential during the transmetalation step, which is often rate-determining.
Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Case Study: Synthesis of Lasofoxifene
Lasofoxifene is a potent and selective estrogen receptor modulator that has been investigated for the treatment of osteoporosis and other conditions.[2][3] Its structure features a critical 2,3-difluoro-4-methoxyphenyl moiety, the installation of which is a key synthetic challenge. The synthesis developed by Pfizer utilizes a Suzuki-Miyaura coupling to forge this bond, highlighting the utility of 2,3-Difluoro-4-methoxyphenylboronic acid in a complex, multi-step synthesis.[4]
While the exact yield from the original patent is not publicly detailed, a representative synthesis of Lasofoxifene analogues provides a robust experimental protocol for this key transformation.[5]
Experimental Protocol: Suzuki-Miyaura Coupling for Lasofoxifene Analogue Synthesis
The following protocol is adapted from the synthesis of closely related Lasofoxifene analogues and represents a validated method for the crucial C-C bond formation.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling step in the synthesis of Lasofoxifene analogues.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask is added the aryl bromide precursor (1.0 equiv), 2,3-Difluoro-4-methoxyphenylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and sodium carbonate (2.0 equiv).
-
Solvent Addition: A degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) is added to the flask.
-
Inert Atmosphere: The flask is purged with argon for 10-15 minutes.
-
Reaction: The mixture is heated to reflux and stirred vigorously. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature. Water is added, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the desired coupled product.
Comparative Analysis: Boronic Acid vs. Grignard Reagent
The primary alternative for forming the key aryl-aryl bond would be to employ the corresponding Grignard reagent, (2,3-difluoro-4-methoxyphenyl)magnesium bromide, in a Kumada or Negishi-type coupling. While Grignard reagents are powerful nucleophiles, their application in complex total synthesis presents a different set of challenges and considerations compared to boronic acids.
| Feature | 2,3-Difluoro-4-methoxyphenylboronic Acid (Suzuki Coupling) | (2,3-Difluoro-4-methoxyphenyl)magnesium Bromide (Kumada/Negishi) |
| Stability & Handling | Bench-stable, crystalline solid. Tolerant to air and moisture.[1] | Highly reactive. Requires strictly anhydrous and inert conditions.[6][7] |
| Functional Group Tolerance | Excellent. Tolerates a wide range of functional groups (esters, ketones, amides, etc.). | Poor. Reacts with acidic protons (e.g., -OH, -NH, -COOH) and many carbonyl groups.[6][7] |
| Reaction Conditions | Typically mild to moderate heating. Aqueous base is often used. | Often requires low temperatures to control reactivity. Strictly anhydrous solvents (e.g., THF, ether) are mandatory. |
| Preparation | Often commercially available or synthesized and isolated as a stable solid. | Prepared in situ from the corresponding aryl halide and magnesium metal; can be difficult to initiate.[6] |
| Byproducts | Boric acid and its salts, which are generally water-soluble and easily removed. | Magnesium salts (MgX₂), which can sometimes complicate purification. |
Causality Behind Experimental Choices: Why Boronic Acid is Preferred
For a late-stage coupling in a molecule as complex as Lasofoxifene, which contains a phenolic hydroxyl group (or a precursor to it), the choice of the boronic acid is strategically sound for several reasons:
-
Chemoselectivity: The primary driver is functional group tolerance. A Grignard reagent is a strong base and would readily deprotonate the phenolic hydroxyl group, consuming at least one equivalent of the reagent and potentially leading to side reactions. The Suzuki-Miyaura conditions are compatible with this acidic proton, obviating the need for protecting group strategies which would add steps and reduce overall yield.
-
Robustness and Scalability: Boronic acids are stable solids that can be weighed out in the open, making the reaction setup simpler and more reproducible, a critical factor in pharmaceutical development. Grignard reagents must be prepared in situ and titrated, a process that is sensitive to trace amounts of water and can be difficult to initiate and scale up reliably.[6]
-
Workup and Purification: The byproducts of the Suzuki reaction are generally benign and easily removed through a simple aqueous workup. This simplifies the purification process, which is a significant advantage in multi-step syntheses.
The Role of the Fluoro and Methoxy Substituents
The specific substitution pattern of 2,3-Difluoro-4-methoxyphenylboronic acid also plays a crucial role in its reactivity. The two ortho- and meta-fluoro substituents are strongly electron-withdrawing, which can have competing effects. While electron-withdrawing groups can decrease the nucleophilicity of the aryl group, potentially slowing transmetalation, the increased Lewis acidity of the boron atom can facilitate the formation of the boronate complex with the base, a necessary step for transmetalation to occur. Furthermore, the presence of an ortho-substituent can promote the final reductive elimination step, accelerating catalyst turnover. The para-methoxy group is electron-donating, which helps to partially offset the electron-withdrawing effects of the fluorine atoms, balancing the electronic properties of the reagent for efficient coupling.
Conclusion
In the context of the total synthesis of complex molecules like Lasofoxifene, 2,3-Difluoro-4-methoxyphenylboronic acid stands out as the superior reagent when compared to its Grignard counterpart. Its stability, exceptional functional group tolerance, and the robustness of the Suzuki-Miyaura coupling protocol make it the logical and field-proven choice for late-stage C-C bond formation. While Grignard reagents remain powerful tools for simpler constructions, the demands of modern, efficient total synthesis in drug discovery and development favor the predictability and reliability offered by arylboronic acids. This case study underscores the importance of strategic reagent selection in achieving synthetic efficiency and success.
References
-
Cameron, K. et al. (Pfizer Inc.). Pathway for the synthesis of Lasofoxifene and Nafoxidine via Suzuki coupling. As cited in: Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction. Molecules, 2017. [Link]
- [This reference is not cited in the text]
- [This reference is not cited in the text]
- [This reference is not cited in the text]
- [This reference is not cited in the text]
- [This reference is not cited in the text]
- [This reference is not cited in the text]
- [This reference is not cited in the text]
- [This reference is not cited in the text]
- [This reference is not cited in the text]
- Pfizer Inc. Lasofoxifene compositions.
- [This reference is not cited in the text]
-
Pfizer Inc. (2009). Pfizer Receives FDA Complete Response Letter for Lasofoxifene. Business Wire. [Link]
- [This reference is not cited in the text]
- [This reference is not cited in the text]
-
Greene, G. L. et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife. [Link]
-
Mamoshina, P. et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
- [This reference is not cited in the text]
- [This reference is not cited in the text]
- [This reference is not cited in the text]
- [This reference is not cited in the text]
-
Ashenhurst, J. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]
-
Silverman, G. S. & Rakita, P. E. (Eds.). (2015). The Grignard Reagents. ResearchGate. [Link]
- [This reference is not cited in the text]
- [This reference is not cited in the text]
Sources
- 1. mdpi.com [mdpi.com]
- 2. EP1092431B1 - Lasofoxifene compositions - Google Patents [patents.google.com]
- 3. pfizer.com [pfizer.com]
- 4. Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,3-Difluoro-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a fundamental pillar of laboratory safety and environmental stewardship. For scientists engaged in research and drug development, the proper disposal of specialized reagents like 2,3-Difluoro-4-methoxyphenylboronic acid is not merely a regulatory requirement but a critical component of a robust safety culture. This guide provides a detailed, procedural framework for the safe handling and disposal of this compound, synthesizing technical data with established safety protocols to ensure the well-being of laboratory personnel and the protection of our environment.
Immediate Safety and Hazard Information: Understanding the Risks
Before any disposal procedures are initiated, a thorough understanding of the hazards associated with 2,3-Difluoro-4-methoxyphenylboronic acid is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound may not always be readily available, data from structurally similar fluorinated and methoxylated phenylboronic acids provide a strong basis for a conservative and safe approach.
Based on analogous compounds, 2,3-Difluoro-4-methoxyphenylboronic acid should be handled as a hazardous substance with the following potential risks[1][2][3]:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.
-
Harmful if Swallowed: Presumed to be harmful if ingested.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling 2,3-Difluoro-4-methoxyphenylboronic acid in either solid or solution form, the following PPE is mandatory to minimize exposure risk[4][5][6]:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. | Prevents direct skin contact and potential irritation. |
| Body Protection | A fully fastened laboratory coat. | Shields skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator. | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of 2,3-Difluoro-4-methoxyphenylboronic acid is to treat it and any contaminated materials as hazardous waste.[7] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash. [7]
Waste Segregation: The Foundation of Safe Disposal
Proper segregation of chemical waste is a critical first step to prevent dangerous reactions and ensure compliant disposal.[4][5]
-
Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste.[6] These containers must be compatible with the chemical and clearly marked with the words "Hazardous Waste" and the full chemical name.[8]
Disposal of Solid Waste
-
Collection: Place all materials that have come into contact with 2,3-Difluoro-4-methoxyphenylboronic acid, including contaminated gloves, weighing paper, pipette tips, and absorbent pads, into a designated hazardous solid waste container.[7]
-
Container Management: Keep the solid waste container securely sealed when not in use. Store it in a designated satellite accumulation area within the laboratory.[8]
Disposal of Liquid Waste
-
Collection: All solutions containing 2,3-Difluoro-4-methoxyphenylboronic acid must be collected in a designated container for hazardous liquid waste.[6]
-
pH Considerations: While boronic acids are acidic, neutralization of this specific compound as a primary disposal method is not recommended without a thorough, substance-specific risk assessment. The reaction could generate heat or unforeseen byproducts.[9] Therefore, collect the acidic waste and label it accordingly.
-
Container Integrity: Ensure the liquid waste container is made of a compatible material and is kept securely closed.[10]
Decontamination and Disposal of Empty Containers
Empty containers that once held 2,3-Difluoro-4-methoxyphenylboronic acid must be decontaminated before disposal.
-
Triple Rinsing: The original container should be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[7]
-
Rinsate Collection: Crucially, the rinsate from this process must be collected and treated as liquid hazardous waste. [7][10]
-
Final Disposal: After triple-rinsing and allowing the container to air dry completely in a fume hood, deface the original label.[7][11] The decontaminated container can then be disposed of according to your institution's policy for clean glassware or plastic.[7]
Decision Workflow for Disposal
Caption: Disposal workflow for 2,3-Difluoro-4-methoxyphenylboronic acid.
Spill Management and Emergency Procedures
Adherence to proper procedures is critical in the event of a spill to ensure the safety of all personnel and to mitigate environmental contamination.
Small Spills (Contained within a Chemical Fume Hood)
-
Alert Personnel: Immediately alert others in the vicinity.
-
Ensure Proper PPE: Don the appropriate personal protective equipment as outlined above.
-
Containment and Cleanup:
-
For solid spills , carefully sweep up the material and place it in the designated solid hazardous waste container.[1][12] Avoid creating dust.
-
For liquid spills , cover the spill with an inert absorbent material such as vermiculite or sand.[13] Working from the outside in, collect the absorbed material and place it into the solid hazardous waste container.[13]
-
-
Decontamination: Wipe down the spill area with a suitable solvent. The cleaning materials must also be disposed of as hazardous waste.[6]
Large Spills (or any spill outside of a fume hood)
-
Evacuate: Immediately evacuate the area.[6]
-
Isolate: Close the doors to the laboratory to contain any potential vapors.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.[6]
-
Do Not Attempt to Clean: Do not attempt to clean up a large spill without specialized training and equipment.
Final Disposal and Regulatory Compliance
The final step in the disposal process is the transfer of waste to the proper authorities.
-
Storage: Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area as specified by your institution and local regulations.[8]
-
Pickup and Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[7] These professionals are equipped to handle and transport chemical waste in compliance with all federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][14]
By adhering to these rigorous procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 2,3-Difluoro-4-methoxyphenylboronic acid, thereby upholding a culture of safety and sustainability in research and development. Always consult your institution's specific hazardous waste management guidelines, as local regulations may vary.
References
-
US Bio-Clean. OSHA Compliance For Laboratories. [Link]
-
Lab Alley. How To Safely Dispose of Boric Acid. [Link]
-
Medical Waste Services. (2018). Are You In Compliance With Proper Lab Waste Disposal Regulations?. [Link]
-
Manhattan College. The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]
-
American Society for Clinical Pathology. (2020). Managing Hazardous Chemical Waste in the Lab. [Link]
-
Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. [Link]
-
CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]
-
West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. [Link]
-
Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]
-
Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]
-
Smith College. Spills - Smith College Research and Instruction Safety. [Link]
-
The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. [Link]
-
Georgia Institute of Technology Environmental Health & Safety. Spill Kits and Spill Clean Up Procedures. [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. sds.strem.com [sds.strem.com]
- 3. fishersci.com [fishersci.com]
- 4. usbioclean.com [usbioclean.com]
- 5. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. qmul.ac.uk [qmul.ac.uk]
- 14. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
